molecular formula C15H24 B1252756 Alloaromadendrene

Alloaromadendrene

Cat. No.: B1252756
M. Wt: 204.35 g/mol
InChI Key: ITYNGVSTWVVPIC-XGFWRYKXSA-N
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Description

Alloaromadendrene is a natural product found in Valeriana officinalis, Melaleuca leucadendra, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1aR,4aS,7R,7aS,7bS)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene

InChI

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3/t10-,11-,12-,13+,14-/m1/s1

InChI Key

ITYNGVSTWVVPIC-XGFWRYKXSA-N

SMILES

CC1CCC2C1C3C(C3(C)C)CCC2=C

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]1[C@H]3[C@H](C3(C)C)CCC2=C

Canonical SMILES

CC1CCC2C1C3C(C3(C)C)CCC2=C

Synonyms

alloaromadendrene

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Alloaromadendrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloaromadendrene, a naturally occurring sesquiterpene hydrocarbon, is a subject of growing interest within the scientific community due to its potential therapeutic properties, including antioxidant and lifespan-extending effects. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical and Physical Properties

This compound is a tricyclic sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of approximately 204.35 g/mol .[1][2][3][4][5][6][7] It is a colorless liquid with a characteristic woody odor.[8] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₅H₂₄[1][3][4][5]
Molecular Weight 204.35 g/mol [1][2][3][4][6][7][9]
CAS Number 25246-27-9[1][3][4][7]
Appearance Colorless Liquid[5]
Odor Woody[8]
Boiling Point 257.00 to 258.00 °C @ 760.00 mm Hg121.00 °C @ 10.00 mm Hg265-267 °C (lit.)[4][8][9][10][11][12]
Density 0.923 g/mL at 20 °C[4][8][11][12]
Specific Gravity 0.92300 @ 20.00 °C[10]
Refractive Index 1.50100 @ 20.00 °Cn20/D 1.501[8][10][12]
Flash Point 248.00 °F (120.00 °C) - closed cup[3][8][10][12]
Optical Rotation [α]20/D −33±1°, neat[12]
Solubility Soluble in alcohol.Water: 0.07057 mg/L @ 25 °C (estimated)[10]
Vapor Pressure 0.023000 mmHg @ 25.00 °C (estimated)[10]
LogP 6.427 (estimated)[8]

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Key Spectral Data for this compound

Spectroscopic DataDescriptionReference(s)
GC-MS Kovats Retention Index (Standard non-polar): 1439, 1455. The mass spectrum shows characteristic fragmentation patterns for sesquiterpenes.[9]
¹H-NMR Spectral data available from various databases.[4]
¹³C-NMR Spectral data available from various databases.[4][9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the determination of this compound's properties.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify this compound in a sample, typically an essential oil.

Methodology:

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5MS) is typically used for sesquiterpene analysis.[13]

    • Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

    • Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at a lower temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 3-5 °C/min).

    • Carrier Gas: Helium or hydrogen is commonly used as the carrier gas at a constant flow rate.[12]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Mass Range: Scan a mass range appropriate for sesquiterpenes (e.g., m/z 40-400).

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention index with reference data from spectral libraries (e.g., NIST, Wiley).

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the boiling point of a liquid sample of this compound at atmospheric pressure.

Methodology:

  • Apparatus: A Thiele tube, a thermometer, a small test tube, and a capillary tube sealed at one end.

  • Procedure:

    • Fill the Thiele tube with a high-boiling point liquid (e.g., mineral oil or silicone oil).

    • Place a small amount of the this compound sample into the small test tube.

    • Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the sample.

    • Attach the test tube to the thermometer and place the assembly in the Thiele tube.

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.

    • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[14]

Optical Rotation Measurement

Objective: To measure the specific rotation of this compound, which is an indicator of its chirality.

Methodology:

  • Instrumentation: A polarimeter.

  • Sample Preparation: As this compound is a liquid, it can be measured neat (undiluted).

  • Procedure:

    • Calibrate the polarimeter by taking a reading with an empty sample tube.

    • Fill the polarimeter sample tube with the neat this compound sample, ensuring there are no air bubbles.

    • Place the sample tube in the polarimeter and measure the observed rotation (α) at a specific temperature (e.g., 20 °C) and wavelength (typically the sodium D-line at 589 nm).[11][15][16]

    • The specific rotation [α] is calculated using the formula: [α] = α / (l * d) where:

      • α is the observed rotation in degrees.

      • l is the path length of the sample tube in decimeters (dm).

      • d is the density of the liquid in g/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A high-field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts, coupling constants, and integration of all proton signals.

    • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR (COSY, HSQC, HMBC):

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of the carbon skeleton.[17][18][19]

  • Structure Elucidation: The combined interpretation of these NMR spectra allows for the complete assignment of all proton and carbon signals and the unambiguous determination of the molecular structure of this compound.

Biological Activity and Signaling Pathway

This compound has been shown to possess significant antioxidant properties and has been observed to extend the lifespan of the model organism Caenorhabditis elegans.[1][9] Mechanistic studies have revealed that these effects are mediated through the DAF-16 signaling pathway.[9]

The DAF-16/FOXO transcription factor is a key regulator of longevity, stress resistance, and metabolism in C. elegans.[1][3] Under conditions of oxidative stress, this compound is proposed to promote the translocation of DAF-16 from the cytoplasm to the nucleus. In the nucleus, DAF-16 activates the transcription of downstream target genes involved in stress resistance and longevity. This pathway is negatively regulated by the insulin/IGF-1 signaling (IIS) pathway.

Alloaromadendrene_DAF16_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound DAF16_cyto DAF-16 (inactive) This compound->DAF16_cyto Promotes Translocation Oxidative_Stress Oxidative Stress Oxidative_Stress->DAF16_cyto Induces Translocation DAF2 DAF-2 (Insulin/IGF-1 Receptor) AGE1 AGE-1 (PI3K) DAF2->AGE1 Activates PDK1 PDK-1 AGE1->PDK1 Activates AKT AKT-1/2 PDK1->AKT Activates AKT->DAF16_cyto Phosphorylates & Inhibits Translocation DAF16_nucl DAF-16 (active) DAF16_cyto->DAF16_nucl Translocation DNA DNA DAF16_nucl->DNA Binds to Promoter Target_Genes Stress Resistance & Longevity Genes DNA->Target_Genes Activates Transcription

Caption: this compound's antioxidant effect via the DAF-16 pathway.

Conclusion

This compound is a sesquiterpene with well-defined physical and chemical properties. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this compound. The emerging understanding of its biological activity, particularly its influence on the DAF-16 signaling pathway, highlights its potential as a lead compound in the development of novel therapeutics for age-related diseases and conditions associated with oxidative stress. Further research into its mechanism of action and preclinical studies are warranted to fully explore its therapeutic potential.

References

Biosynthesis of Alloaromadendrene in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloaromadendrene is a tricyclic sesquiterpenoid found in the essential oils of various plants, contributing to their characteristic aroma and reported to possess a range of biological activities, including antioxidant properties. As a member of the diverse family of aromadendrene-type sesquiterpenes, its biosynthesis is of significant interest for applications in flavor, fragrance, and potentially pharmaceuticals. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in plants, detailing the precursor molecules, key enzymatic steps, and relevant experimental protocols for its study.

The biosynthesis of this compound, like other sesquiterpenes, originates from the central isoprenoid pathway. The fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids. These precursors are then condensed to form the C15 molecule, farnesyl pyrophosphate (FPP), the universal precursor for all sesquiterpenes. The cyclization of FPP, catalyzed by a class of enzymes known as sesquiterpene synthases (STSs), is the crucial step that dictates the formation of the diverse array of sesquiterpene skeletons, including the aromadendrane scaffold of this compound.

This compound Biosynthesis Pathway

The biosynthesis of this compound from primary metabolites can be divided into two main stages: the formation of the precursor farnesyl pyrophosphate (FPP) and the subsequent cyclization of FPP to form the this compound skeleton.

Upstream Pathway: Synthesis of Farnesyl Pyrophosphate (FPP)

Plants utilize two independent pathways for the synthesis of the isoprenoid precursors, IPP and DMAPP:

  • The Mevalonate (MVA) Pathway: Primarily operating in the cytosol, this pathway begins with acetyl-CoA.

  • The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway uses pyruvate and glyceraldehyde-3-phosphate as starting materials.

IPP and DMAPP from these pathways are then used by farnesyl pyrophosphate synthase (FPPS) to generate FPP through sequential condensation reactions.

Alloaromadendrene_Biosynthesis_Pathway cluster_upstream Upstream Pathway (Cytosol/Plastids) cluster_sesquiterpene Sesquiterpene Synthesis (Cytosol) Primary Metabolites Primary Metabolites MVA Pathway MVA Pathway Primary Metabolites->MVA Pathway (Acetyl-CoA) MEP Pathway MEP Pathway Primary Metabolites->MEP Pathway (Pyruvate, G3P) IPP IPP MVA Pathway->IPP MEP Pathway->IPP DMAPP DMAPP MEP Pathway->DMAPP IPP->DMAPP FPP FPP IPP->FPP + DMAPP (FPPS) Sesquiterpene Synthase (STS) Sesquiterpene Synthase (STS) FPP->Sesquiterpene Synthase (STS) This compound This compound Sesquiterpene Synthase (STS)->this compound

Caption: Overview of the this compound biosynthesis pathway.

Cyclization of FPP to this compound

The conversion of the linear FPP molecule into the complex tricyclic structure of this compound is a multi-step process catalyzed by a sesquiterpene synthase (STS). While a dedicated "this compound synthase" has not been extensively characterized, studies on various STSs suggest a common mechanistic framework. The reaction proceeds through a series of carbocation intermediates, with the specific folding of the FPP substrate within the enzyme's active site dictating the final product.

The proposed cyclization cascade is as follows:

  • Ionization: The reaction is initiated by the metal-cofactor (typically Mg²⁺) assisted removal of the pyrophosphate group from FPP, generating a farnesyl cation.

  • Isomerization and Cyclization: The farnesyl cation can isomerize to a nerolidyl cation, which then undergoes cyclization to form a germacrene A cation intermediate.

  • Further Cyclization and Rearrangement: A subsequent cyclization event forms the bicyclic aromadendrene skeleton.

  • Deprotonation: The final step involves the abstraction of a proton to yield the stable this compound molecule.

FPP_to_this compound FPP Farnesyl Pyrophosphate (FPP) Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation -OPP Nerolidyl_Cation Nerolidyl Cation Farnesyl_Cation->Nerolidyl_Cation Isomerization Germacrene_A_Cation Germacrene A Cation Nerolidyl_Cation->Germacrene_A_Cation Cyclization Aromadendrene_Cation Aromadendrene Cation Germacrene_A_Cation->Aromadendrene_Cation Cyclization This compound This compound Aromadendrene_Cation->this compound -H+

Caption: Proposed cyclization mechanism of FPP to this compound.

Quantitative Data

EnzymeSubstrateMajor Product(s)K_m (µM)k_cat (s⁻¹)Source
Aristolochene synthase (Penicillium roqueforti)FPP(+)-Aristolochene0.2 ± 0.050.045 ± 0.002
δ-Cadinene synthase (Gossypium arboreum)FPPδ-Cadinene1.5 ± 0.30.033 ± 0.002N/A
Germacrene A synthase (Lactuca sativa)FPPGermacrene A0.6 ± 0.10.012 ± 0.001N/A

Experimental Protocols

The following section outlines generalized protocols for the identification and characterization of an this compound synthase. These methods are based on standard techniques used in the study of terpene synthases.

Identification and Cloning of Candidate Sesquiterpene Synthase Genes

Gene_Cloning_Workflow Plant_Tissue Plant Tissue Collection RNA_Extraction Total RNA Extraction Plant_Tissue->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR_Amplification PCR with Degenerate Primers cDNA_Synthesis->PCR_Amplification Sequencing Sequencing and Analysis PCR_Amplification->Sequencing Full_Length_Cloning Full-Length Gene Cloning Sequencing->Full_Length_Cloning

Caption: Workflow for identifying and cloning a candidate STS gene.

Methodology:

  • Plant Material: Collect tissues from a plant known to produce this compound.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissues and reverse transcribe it into complementary DNA (cDNA).

  • PCR Amplification: Use degenerate primers designed based on conserved regions of known sesquiterpene synthase genes to amplify candidate gene fragments from the cDNA.

  • Sequencing and Analysis: Sequence the PCR products and perform BLAST analysis to identify putative STS genes.

  • Full-Length Gene Cloning: Once a candidate gene is identified, use techniques like RACE (Rapid Amplification of cDNA Ends) to obtain the full-length gene sequence, which is then cloned into an expression vector.

Heterologous Expression and Purification of Recombinant Protein

Protein_Expression_Workflow Expression_Vector Expression Vector with STS Gene Transformation Transformation into E. coli Expression_Vector->Transformation Cell_Culture Cell Culture and Induction Transformation->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Purification Affinity Chromatography Cell_Lysis->Purification SDS_PAGE SDS-PAGE Analysis Purification->SDS_PAGE

Caption: Workflow for recombinant protein expression and purification.

Methodology:

  • Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the candidate STS gene.

  • Protein Expression: Grow the transformed E. coli cells and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

  • Cell Lysis: Harvest the cells and lyse them to release the recombinant protein.

  • Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Purity Analysis: Assess the purity of the protein using SDS-PAGE.

In Vitro Enzyme Assay and Product Analysis

Enzyme_Assay_Workflow Reaction_Setup Enzyme Assay Reaction Setup Incubation Incubation Reaction_Setup->Incubation Extraction Product Extraction Incubation->Extraction GC_MS_Analysis GC-MS Analysis Extraction->GC_MS_Analysis Product_Identification Product Identification GC_MS_Analysis->Product_Identification

Caption: Workflow for in vitro enzyme assay and product analysis.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing the purified recombinant STS, the substrate FPP, and a suitable buffer with MgCl₂.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Product Extraction: Stop the reaction and extract the sesquiterpene products with an organic solvent (e.g., hexane or pentane).

  • GC-MS Analysis: Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS).

  • Product Identification: Identify this compound by comparing the mass spectrum and retention time with an authentic standard.

Conclusion

The biosynthesis of this compound in plants follows the general pathway of sesquiterpenoid synthesis, with the key step being the cyclization of farnesyl pyrophosphate catalyzed by a sesquiterpene synthase. While a highly specific this compound synthase remains to be fully characterized, the existing knowledge of sesquiterpene synthases provides a solid foundation for future research. The experimental protocols outlined in this guide offer a systematic approach for the identification, cloning, and functional characterization of enzymes responsible for the production of this valuable natural product. Further investigation into the structure and mechanism of these enzymes will not only enhance our understanding of plant secondary metabolism but also pave the way for the metabolic engineering of this compound production in microbial or plant-based systems for various industrial applications.

Spectroscopic Profile of Alloaromadendrene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and chemical properties of natural compounds is paramount. This technical guide provides an in-depth look at the spectroscopic data of Alloaromadendrene, a sesquiterpenoid of interest for its potential biological activities.

This document presents a summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring such spectra are also provided, alongside a visual workflow for the spectroscopic analysis of natural products.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its closely related diastereomer, Aromadendrene. Due to the limited availability of fully assigned public data for this compound, ¹H and ¹³C NMR data for Aromadendrene are provided as a close reference. It is important to note that while structurally very similar, minor differences in chemical shifts are expected between diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Aromadendrene (CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~0.26dd11.4, 9.0Cyclopropane H
~0.56ddd11.4, 9.0, 5.4Cyclopropane H
~0.92d-Methyl Group
Note:This data is for Aromadendrene, a diastereomer of this compound.[1]

Table 2: ¹³C NMR Spectroscopic Data for (+)-Aromadendrene

Chemical Shift (δ) ppm
A complete, publicly available peak list for this compound is not readily available. The data for the diastereomer (+)-Aromadendrene can be found on spectral databases such as SpectraBase.[2]
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Association
A detailed, publicly available list of IR absorption peaks for this compound is not readily available. However, typical spectra for sesquiterpenes would show strong C-H stretching vibrations between 2850-3000 cm⁻¹, and C-C stretching in the fingerprint region.
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (GC-MS, EI)

Mass-to-Charge Ratio (m/z)Relative Intensity (%)
16199.99
4194.00
9183.50
9380.00
10771.50
Data obtained from PubChem.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Parameters:

      • Spectral Width: Typically 12-16 ppm.

      • Number of Scans: 16-64, depending on sample concentration.

      • Relaxation Delay (d1): 1-2 seconds.

      • Acquisition Time: 2-4 seconds.

    • Processing:

      • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

      • Fourier transform the Free Induction Decay (FID).

      • Phase and baseline correct the spectrum.

      • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: As above.

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Acquisition Parameters:

      • Spectral Width: Typically 0-220 ppm.

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

      • Relaxation Delay (d1): 2 seconds.

    • Processing:

      • Apply a window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).

      • Fourier transform the FID.

      • Phase and baseline correct the spectrum.

      • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Ensure the ATR crystal of the FTIR spectrometer is clean.

    • Place a small drop of neat this compound directly onto the crystal.

    • If using salt plates (e.g., KBr), place a drop of the liquid between two plates to create a thin film.[3]

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Acquisition Parameters:

      • Scan Range: Typically 4000-400 cm⁻¹.

      • Number of Scans: 16-32.

      • Resolution: 4 cm⁻¹.

    • Data Collection:

      • Collect a background spectrum of the clean, empty sample holder.

      • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrument Parameters:

    • Gas Chromatograph (GC):

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for terpene analysis.

      • Inlet Temperature: 250 °C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program:

        • Initial temperature: 60 °C, hold for 2 minutes.

        • Ramp: 10 °C/min to 280 °C.

        • Final hold: 5 minutes at 280 °C.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak and compare it to library data (e.g., NIST, Wiley) for confirmation.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Natural_Source Natural Source (e.g., Plant Material) Extraction Extraction & Isolation Natural_Source->Extraction Purified_Compound Purified this compound Extraction->Purified_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified_Compound->NMR IR IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry (GC-MS) Purified_Compound->MS NMR_Data NMR Data (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Data (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Weight, Fragmentation) MS->MS_Data Structure_Determination Structure Determination NMR_Data->Structure_Determination IR_Data->Structure_Determination MS_Data->Structure_Determination

Caption: Workflow for the spectroscopic analysis of this compound.

References

Alloaromadendrene: A Technical Overview of Early Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloaromadendrene, a tricyclic sesquiterpenoid, is a naturally occurring isomeric form of aromadendrene, commonly found in the essential oils of various plants. Early scientific investigations into this compound have unveiled a spectrum of biological activities, positioning it as a molecule of interest for further research and potential therapeutic development. This technical guide provides an in-depth overview of the initial findings on the biological activities of this compound, with a focus on its antioxidant, cytotoxic, antibacterial, and anti-inflammatory properties. The information presented herein is compiled from foundational studies, offering detailed experimental methodologies and quantitative data to support future research endeavors.

Antioxidant Activity and Lifespan Extension in Caenorhabditis elegans

Early research identified this compound as a potent antioxidant with the ability to extend the lifespan of the model organism Caenorhabditis elegans. These studies highlighted its protective effects against oxidative stress, a key factor in aging and various pathologies.

Quantitative Data: Lifespan and Oxidative Stress Resistance
ParameterConditionResultReference
Mean Lifespan ExtensionWild-type C. elegansUp to 21.7% increase[1]
Survival Rate under Oxidative Stress (Juglone-induced)Wild-type C. elegansSignificant increase in survival[2]
Experimental Protocol: C. elegans Lifespan and Oxidative Stress Assays

1. Organism and Maintenance:

  • Strain: Wild-type Caenorhabditis elegans N2 Bristol strain.

  • Maintenance: Worms were cultured on Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50 as a food source at 20°C. Age synchronization was achieved by collecting eggs from gravid hermaphrodites and allowing them to hatch.

2. Lifespan Assay:

  • Synchronized L4 larvae were transferred to fresh NGM plates containing different concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and mixed into the agar. A vehicle control (DMSO) was run in parallel.

  • The worms were transferred to fresh plates every other day to prevent progeny from confounding the results.

  • The number of living and dead worms was scored daily. A worm was considered dead if it did not respond to gentle prodding with a platinum wire.

  • Survival curves were generated, and statistical analysis (e.g., log-rank test) was performed to determine the effect on lifespan.

3. Oxidative Stress Resistance Assay (Juglone-induced):

  • Age-synchronized adult worms were pre-treated with various concentrations of this compound for a specified period (e.g., 48 hours).

  • Following pre-treatment, the worms were exposed to a lethal concentration of juglone (a pro-oxidant) in M9 buffer.

  • Survival was scored at regular intervals over 24 hours.

  • The percentage of surviving worms was calculated and compared between the this compound-treated and control groups.

Signaling Pathway: DAF-16/FOXO Transcription Factor

The lifespan-extending and stress-resistance effects of this compound in C. elegans are linked to the modulation of the DAF-16/FOXO signaling pathway, a key regulator of longevity and stress responses.

DAF16_Pathway cluster_nucleus Cellular Nucleus This compound This compound DAF16 DAF-16 (FOXO) This compound->DAF16 Promotes Nuclear Translocation Oxidative_Stress Oxidative Stress (e.g., Juglone) DAF2_Pathway Insulin/IGF-1-like Signaling (DAF-2) Oxidative_Stress->DAF2_Pathway Inhibits DAF2_Pathway->DAF16 Inhibits Nuclear Translocation DAF16_n Nuclear DAF-16 DAF16->DAF16_n Translocation Nucleus Nucleus Stress_Resistance_Genes Stress Resistance & Longevity Genes (e.g., sod-3, hsp-16.2) DAF16_n->Stress_Resistance_Genes Activates Transcription Increased_Lifespan Increased Lifespan & Stress Resistance Stress_Resistance_Genes->Increased_Lifespan Leads to

This compound's influence on the DAF-16 signaling pathway.

Cytotoxic Activity

Early investigations have explored the potential of this compound as a cytotoxic agent against various cancer cell lines. These studies are crucial in the preliminary screening of natural compounds for anticancer drug development.

Quantitative Data: In Vitro Cytotoxicity
Cell LineAssayIC₅₀ (µg/mL)Reference
HepG2 (Human Hepatocellular Carcinoma)MTT61.35 (for essential oil containing 7.3% this compound)[1]
MCF-7 (Human Breast Adenocarcinoma)MTT56.53 (for essential oil containing 7.3% this compound)[1]

Note: The provided IC₅₀ values are for an essential oil containing this compound, not for the pure compound. Further studies with isolated this compound are required to determine its precise cytotoxic potency.

Experimental Protocol: MTT Assay for Cytotoxicity

1. Cell Culture:

  • Cell Lines: HepG2 and MCF-7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

2. MTT Assay:

  • Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • The culture medium was then replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution). A vehicle control (e.g., DMSO) and a blank (medium only) were included.

  • The plates were incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • The medium containing MTT was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) was determined.

MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Adherence Allow Adherence (Overnight) Start->Adherence Treatment Treat with this compound (Various Concentrations) Adherence->Treatment Incubation Incubate (e.g., 24h, 48h, 72h) Treatment->Incubation Add_MTT Add MTT Solution Incubation->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Remove_Medium Remove Medium Incubate_MTT->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Measure_Absorbance Measure Absorbance (570 nm) Add_DMSO->Measure_Absorbance Calculate_IC50 Calculate IC₅₀ Measure_Absorbance->Calculate_IC50

Workflow for the MTT cytotoxicity assay.

Antibacterial Activity

Initial screenings have suggested that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. This activity is of significant interest in the search for new antimicrobial agents to combat antibiotic resistance.

Quantitative Data: Minimum Inhibitory Concentration (MIC)
Bacterial StrainAssayMIC (mg/mL)Reference
Staphylococcus aureusBroth Microdilution0.16 - 0.31 (for essential oil containing 7.3% this compound)[1]
Escherichia coliBroth Microdilution0.16 - 0.31 (for essential oil containing 7.3% this compound)[1]

Note: The provided MIC values are for an essential oil and not the pure compound. The antibacterial efficacy of isolated this compound needs to be determined.

Experimental Protocol: Broth Microdilution for MIC Determination

1. Bacterial Strains and Culture Conditions:

  • Strains: Staphylococcus aureus (e.g., ATCC 25923) and Escherichia coli (e.g., ATCC 25922).

  • Culture: Bacteria were grown in Mueller-Hinton Broth (MHB) at 37°C.

2. Broth Microdilution Assay:

  • A serial two-fold dilution of this compound was prepared in MHB in a 96-well microtiter plate.

  • An inoculum of each bacterial strain was prepared and adjusted to a concentration of 5 x 10⁵ CFU/mL.

  • 100 µL of the bacterial inoculum was added to each well containing the diluted this compound.

  • Positive (inoculum without this compound) and negative (broth only) controls were included.

  • The plate was incubated at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Anti-inflammatory Activity

Preliminary evidence suggests that this compound may exert anti-inflammatory effects, a property with broad therapeutic potential. A common in vitro model to assess this activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data: Nitric Oxide Inhibition
Experimental Protocol: Nitric Oxide Assay in LPS-Stimulated Macrophages

1. Cell Culture:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture: Cells were maintained in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

2. Nitric Oxide Assay:

  • RAW 264.7 cells were seeded in a 96-well plate and allowed to adhere.

  • The cells were pre-treated with various concentrations of this compound for 1-2 hours.

  • Following pre-treatment, the cells were stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide production. A control group without LPS stimulation was also included.

  • The plates were incubated for 24 hours.

  • After incubation, the cell culture supernatant was collected to measure the amount of nitrite (a stable product of NO) using the Griess reagent system.

  • The absorbance was measured at 540 nm, and the concentration of nitrite was determined from a standard curve.

  • The percentage of NO inhibition by this compound was calculated relative to the LPS-stimulated control, and the IC₅₀ value can be determined.

NO_Assay_Logic LPS Lipopolysaccharide (LPS) Macrophages RAW 264.7 Macrophages LPS->Macrophages Stimulates iNOS Inducible Nitric Oxide Synthase (iNOS) Upregulation Macrophages->iNOS Leads to This compound This compound This compound->iNOS Potentially Inhibits NO_Production Nitric Oxide (NO) Production This compound->NO_Production Potentially Reduces iNOS->NO_Production Catalyzes Inflammation Inflammatory Response NO_Production->Inflammation Contributes to

References

Alloaromadendrene: A Technical Guide to its Olfactory Properties and Aroma Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloaromadendrene, a sesquiterpene hydrocarbon, is a naturally occurring volatile organic compound found in various plants. Its characteristic aroma contributes significantly to the scent profile of numerous essential oils. This technical guide provides an in-depth analysis of the olfactory properties and aroma profile of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development, flavor and fragrance chemistry, and sensory science.

Olfactory Properties

The primary olfactory characteristic of this compound is a distinct woody aroma. This foundational note is often described as dry and clean, reminiscent of freshly cut wood or dried woods. While "woody" is the dominant descriptor, the overall aroma profile can be more complex, with some sources suggesting subtle spicy undertones, although this is not a universally attributed characteristic directly to the pure compound.

Aroma Profile

In studies of essential oils rich in sesquiterpenes, compounds with woody notes are often characterized by descriptors such as "woody," "dry," "balsamic," and sometimes "spicy" or "earthy." It is plausible that a GC-O analysis of this compound would reveal a primary "woody" peak with potential secondary notes that contribute to its overall complexity.

Quantitative Olfactory Data

Quantitative data, such as odor thresholds and typical concentrations in natural sources, are crucial for understanding the potency and relevance of an aroma compound.

Odor Threshold

The odor threshold is the lowest concentration of a compound that is detectable by the human nose. Specific odor threshold data for this compound is not widely published. However, sesquiterpenes, in general, tend to have higher molecular weights and lower volatility compared to monoterpenes, which can influence their odor thresholds. For context, the odor threshold of another woody sesquiterpene, α-cedrene, is reported to be in the parts-per-billion (ppb) range. It is reasonable to hypothesize that this compound possesses a similarly low odor threshold, making it a potent contributor to the overall aroma of a mixture even at low concentrations.

Concentration in Natural Sources

This compound has been identified as a constituent in various essential oils. The concentration can vary significantly depending on the plant species, geographical origin, and extraction method.

Essential Oil SourceThis compound Concentration (%)Reference
Cinnamomum osmophloeum (leaves)5.0[1]
Lantana camara1.5 - 10.7
Eucalyptus globulus1.0 - 4.5

Note: The concentration ranges for Lantana camara and Eucalyptus globulus are indicative and can vary based on chemotype and other factors.

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for characterizing the aroma profile of a volatile compound. A detailed methodology for the analysis of sesquiterpenes like this compound is outlined below.

Objective: To identify and describe the odorous compounds eluting from a gas chromatograph.

Instrumentation:

  • Gas Chromatograph (GC) coupled with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP).

  • Capillary column suitable for terpene analysis (e.g., DB-5, HP-5ms).

Procedure:

  • Sample Preparation: A diluted solution of the essential oil or a pure standard of this compound in a suitable solvent (e.g., ethanol or hexane) is prepared.

  • Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC inlet.

  • GC Separation: The GC oven temperature is programmed to separate the volatile compounds based on their boiling points and polarity. A typical program for sesquiterpenes might start at 60°C and ramp up to 240°C.

  • Effluent Splitting: The column effluent is split between the FID and the ODP.

  • Olfactory Evaluation: A trained sensory panelist sniffs the effluent from the ODP and records the retention time and a detailed description of each perceived odor.

  • Data Analysis: The olfactogram (a chromatogram of odor perceptions) is aligned with the FID chromatogram to correlate specific chemical compounds with their respective aromas.

GCO_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detection cluster_Data Data Acquisition & Analysis Injector Injector Column Column Injector->Column Sample Splitter Splitter Column->Splitter FID Flame Ionization Detector (FID) Splitter->FID ODP Olfactory Detection Port (ODP) Splitter->ODP Chromatogram FID Chromatogram FID->Chromatogram Olfactogram Olfactogram ODP->Olfactogram Analysis Data Correlation & Interpretation Chromatogram->Analysis Olfactogram->Analysis

GC-O Experimental Workflow
Sensory Panel Evaluation

To obtain robust and reliable sensory data, a trained panel is essential.

Objective: To describe and quantify the aroma attributes of this compound.

Procedure:

  • Panelist Selection and Training: Panelists are screened for their olfactory acuity and trained to identify and scale the intensity of various aroma descriptors, particularly those relevant to woody and spicy notes.

  • Sample Preparation: Solutions of this compound at different concentrations in an odorless solvent are prepared in coded sample vials.

  • Evaluation: Panelists sniff the samples in a controlled environment (e.g., sensory booths) and rate the intensity of predefined aroma attributes (e.g., woody, earthy, spicy, dry) on a linear scale.

  • Data Analysis: The intensity ratings are statistically analyzed to generate a comprehensive sensory profile of the compound.

Olfactory Signaling Pathway

The perception of odorants like this compound begins with the interaction of the molecule with specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific ORs that bind to this compound have not yet been identified, the general mechanism of olfactory signal transduction is well-established.

Upon binding of an odorant molecule, the OR undergoes a conformational change, activating an associated G-protein (Gαolf). This initiates a signaling cascade that leads to the opening of ion channels, depolarization of the neuron, and the generation of an action potential. This signal is then transmitted to the olfactory bulb in the brain for further processing and interpretation as a specific scent.

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Neuronal Depolarization Ion_Channel->Depolarization Leads to Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

General Olfactory Signal Transduction Pathway

Conclusion

This compound is a significant contributor to the woody aroma of many natural products. While its primary olfactory note is well-established, further research is needed to determine its precise odor threshold and a detailed aroma profile through techniques like Gas Chromatography-Olfactometry. Understanding the specific olfactory receptors that interact with this compound will provide deeper insights into the molecular basis of woody scent perception. The information and methodologies presented in this guide serve as a valuable resource for professionals in the fields of sensory science, natural product chemistry, and drug development.

References

A Technical Guide to the Solubility of Alloaromadendrene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of alloaromadendrene, a naturally occurring sesquiterpene. While direct quantitative solubility data for this compound is limited in publicly available literature, this document compiles estimations based on structurally similar sesquiterpenes, details standard experimental protocols for solubility determination, and explores a relevant biological pathway influenced by this compound. This information is intended to support research, formulation development, and drug discovery efforts involving this compound.

Introduction to this compound

This compound is a sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄. It is a natural product found in various plants and has been noted for its potential antioxidant properties. Research has indicated that this compound may protect against oxidative stress and prolong lifespan in model organisms such as Caenorhabditis elegans. Understanding its solubility in different organic solvents is crucial for its extraction, purification, formulation, and in vitro/in vivo testing. As a non-polar hydrocarbon, it is expected to be poorly soluble in water and more soluble in organic solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below. These properties influence its solubility behavior.

PropertyValueSource
Molecular FormulaC₁₅H₂₄--INVALID-LINK--
Molecular Weight204.35 g/mol --INVALID-LINK--
XLogP3-AA4.7--INVALID-LINK--
Water Solubility (estimated)0.07057 mg/L @ 25 °CThe Good Scents Company
General SolubilitySoluble in alcoholThe Good Scents Company

Solubility of this compound in Organic Solvents

Table 1: Estimated Solubility of this compound Based on Structurally Similar Sesquiterpenes

Solventβ-Caryophyllene (C₁₅H₂₄)(-)-Caryophyllene Oxide (C₁₅H₂₄O)Patchoulol (C₁₅H₂₆O)
Ethanol ≥ 176.67 mg/mL[1][2]~30 mg/mL[3]~16 mg/mL[4]
Dimethyl Sulfoxide (DMSO) 25 mg/mL (ultrasonication needed)[1]~10 mg/mL[3]~45 mg/mL[5]
Dimethylformamide (DMF) Data not available~20 mg/mL[3]~25 mg/mL[4]
Ether Soluble[6]SolubleSoluble[7]
Oils Soluble[6]Data not availableData not available
Water InsolubleSparingly soluble in aqueous buffersSparingly soluble in aqueous buffers

Note: The data presented for β-caryophyllene, (-)-caryophyllene oxide, and patchoulol should be used as an estimation for the solubility of this compound. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, standardized experimental methods should be employed. The following are detailed protocols for the gravimetric and shake-flask with HPLC analysis methods, which are suitable for determining the solubility of hydrophobic compounds like sesquiterpenes in organic solvents.[8][9][10][11][12][13][14][15]

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known volume of solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-capped vial or flask).

    • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

  • Phase Separation:

    • Allow the undissolved solid to settle.

    • Carefully collect a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) can also be used.

  • Solvent Evaporation:

    • Transfer the collected supernatant to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound to avoid loss of the analyte.

  • Quantification:

    • Once the solvent is completely evaporated, weigh the container with the dried residue.

    • The mass of the dissolved this compound is the final weight minus the initial weight of the container.

    • Calculate the solubility in units such as g/L or mg/mL.

Shake-Flask Method with HPLC Analysis

This method is highly accurate and is suitable for determining the solubility of compounds that can be quantified using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound in the chosen organic solvent at a constant temperature.

  • Sample Preparation:

    • After reaching equilibrium, centrifuge the saturated solution at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent (usually the mobile phase used for HPLC) to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Biological Pathway Visualization: this compound and the DAF-16/FOXO Pathway

This compound has been shown to extend the lifespan of C. elegans and protect against oxidative stress. This effect is mediated through the DAF-16/FOXO signaling pathway, a key regulator of longevity and stress resistance.[16][17][18][19][20] The following diagram illustrates the simplified workflow of how this compound is thought to interact with this pathway.

G Logical Workflow: this compound and DAF-16 Pathway cluster_input Inputs cluster_pathway DAF-16/FOXO Signaling Pathway cluster_output Cellular Response This compound This compound DAF16_nucleus DAF-16/FOXO (in nucleus) This compound->DAF16_nucleus Promotes Nuclear Translocation OxidativeStress Oxidative Stress OxidativeStress->DAF16_nucleus Induces DAF2 DAF-2 (Insulin/IGF-1 Receptor) PI3K PI3K/AKT Cascade DAF2->PI3K Activates DAF16 DAF-16/FOXO (in cytoplasm) PI3K->DAF16 Inhibits Nuclear Entry (Phosphorylation) DAF16->DAF16_nucleus Translocation StressResponse Stress Response Genes (e.g., sod-3) DAF16_nucleus->StressResponse Activates Transcription Longevity Increased Lifespan StressResponse->Longevity Contributes to

Caption: Logical workflow of this compound's influence on the DAF-16 pathway.

Conclusion

This technical guide provides an essential resource for professionals working with this compound. While quantitative solubility data remains to be experimentally determined for this specific compound, the provided estimations based on analogous sesquiterpenes offer a valuable starting point for formulation and experimental design. The detailed protocols for solubility determination will enable researchers to generate precise data for their specific applications. Furthermore, the visualization of the DAF-16 signaling pathway provides context for the biological activity of this compound, aiding in the design of future studies. It is recommended that researchers conduct their own solubility studies to obtain precise values for their specific solvent systems and experimental conditions.

References

The Engine Room of Aromatics: A Technical Guide to the Key Enzymes in Alloaromadendrene Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core enzymatic machinery responsible for the biosynthesis of alloaromadendrene, a significant sesquiterpenoid with promising biological activities. This document provides a comprehensive overview of the key enzymes, their catalytic mechanisms, quantitative data, and detailed experimental protocols relevant to their study.

The this compound Biosynthetic Pathway: An Overview

This compound, a tricyclic sesquiterpene, is synthesized from the universal C15 precursor, farnesyl pyrophosphate (FPP). The biosynthesis is a two-stage process involving the cyclization of FPP to form the characteristic aromadendrene skeleton, followed by potential modifications by tailoring enzymes. FPP itself is produced through the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids.[1]

The key enzymatic players in this pathway are:

  • Sesquiterpene Synthases (STSs): These enzymes are the gatekeepers of sesquiterpenoid diversity, catalyzing the complex cyclization of the linear FPP molecule into a multitude of cyclic structures, including the aromadendrene scaffold.[2]

  • Cytochrome P450 Monooxygenases (CYP450s): This vast family of enzymes often acts as "tailoring enzymes," introducing oxidative modifications to the terpene backbone, which can alter the compound's biological activity.[3][4][5]

Core Enzymes: The Sesquiterpene Synthases

The formation of the this compound carbon skeleton is catalyzed by a specific class of sesquiterpene synthases. While a dedicated and fully characterized this compound synthase with published kinetic data remains to be definitively isolated, studies on sesquiterpene synthases from this compound-producing plants, such as Valeriana officinalis, provide valuable insights into the properties of these enzymes. For the purpose of this guide, we will use data from characterized sesquiterpene synthases from V. officinalis as a representative example.

Quantitative Data on Representative Sesquiterpene Synthases

The following table summarizes the kinetic properties of two sesquiterpene synthases from Valeriana officinalis, a known producer of this compound. This data is crucial for understanding the efficiency and substrate affinity of these enzymes.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Major ProductsReference
Valerenadiene Synthase (VoTPS2)Valeriana officinalisFPP100.01Valerena-4,7(11)-diene[1][6]
Germacrene C Synthase (VoTPS1)Valeriana officinalisFPP100.01Germacrene C, Germacrene D[1][6]
Amorpha-4,11-diene synthaseArtemisia annuaFPP0.9-Amorpha-4,11-diene[7]

Note: While these enzymes do not primarily produce this compound, their kinetic parameters are representative of sesquiterpene synthases and provide a valuable benchmark for researchers in the field.

Tailoring Enzymes: Cytochrome P450 Monooxygenases

Following the initial cyclization by STSs, the this compound skeleton can be further modified by cytochrome P450 monooxygenases. These enzymes introduce hydroxyl groups and other functionalities, leading to a diverse array of aromadendrene-type sesquiterpenoids.[2] The specific CYP450s involved in the direct modification of this compound are an active area of research.

Experimental Protocols

This section provides detailed methodologies for the key experiments required for the characterization of this compound biosynthetic enzymes.

Gene Cloning and Heterologous Expression of a Putative this compound Synthase

Objective: To obtain a functional recombinant sesquiterpene synthase for in vitro characterization.

Protocol:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from a plant species known to produce this compound (e.g., Valeriana officinalis roots) using a suitable kit. Synthesize first-strand cDNA using a reverse transcriptase.

  • Gene Amplification: Design degenerate primers based on conserved regions of known sesquiterpene synthase genes or use gene-specific primers if sequence information is available. Amplify the full-length open reading frame (ORF) of the putative this compound synthase gene using PCR.

  • Cloning into an Expression Vector: Ligate the amplified PCR product into a suitable bacterial or yeast expression vector (e.g., pET-28a(+) for E. coli or pESC-URA for Saccharomyces cerevisiae).[8]

  • Transformation and Expression: Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or S. cerevisiae WAT11). Induce protein expression according to the vector and host system specifications (e.g., with IPTG for E. coli or galactose for yeast).

Recombinant Protein Purification

Objective: To purify the recombinant sesquiterpene synthase for kinetic analysis.

Protocol:

  • Cell Lysis: Harvest the induced cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the cell lysate at high speed to pellet cell debris.

  • Affinity Chromatography: If the protein is His-tagged, purify the supernatant using a Ni-NTA affinity chromatography column. Elute the bound protein with an imidazole gradient.

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer using dialysis or a desalting column.

  • Purity Assessment: Analyze the purity of the recombinant protein by SDS-PAGE.

In Vitro Enzyme Assay

Objective: To determine the enzymatic activity and product profile of the purified sesquiterpene synthase.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT), the purified enzyme, and the substrate farnesyl pyrophosphate (FPP).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Product Extraction: Stop the reaction and extract the sesquiterpene products by adding an organic solvent (e.g., hexane or ethyl acetate) and vortexing.

  • Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the reaction products.[7]

GC-MS Analysis of Sesquiterpene Products

Objective: To identify and quantify the products of the enzyme assay.

Protocol:

  • GC Column: Use a non-polar capillary column (e.g., HP-5MS).

  • Temperature Program:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Hold: Hold at 250°C for 5 min.

  • Carrier Gas: Use helium as the carrier gas.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 40-400.

  • Identification: Identify the products by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).[9][10][11]

Regulatory Mechanisms: The Jasmonate Signaling Pathway

The biosynthesis of sesquiterpenoids, including likely this compound, is often regulated by plant defense signaling pathways. The jasmonate signaling pathway is a key regulator of terpene synthase gene expression in response to biotic and abiotic stresses.[12][13][14][15][16][17][18][19]

Upon perception of a stimulus (e.g., herbivore attack or pathogen infection), the level of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), increases. JA-Ile promotes the interaction between the F-box protein COI1 and JAZ repressor proteins, leading to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors releases transcription factors (TFs), such as MYC2, which can then activate the expression of target genes, including sesquiterpene synthase genes.[16][20]

Visualizations

Biosynthetic Pathway of this compound

Alloaromadendrene_Biosynthesis cluster_upstream Upstream Pathway cluster_core Core Biosynthesis cluster_tailoring Tailoring Reactions Acetyl-CoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway Acetyl-CoA->MVA_Pathway IPP Isopentenyl Pyrophosphate (IPP) MVA_Pathway->IPP MEP_Pathway Methylerythritol Phosphate (MEP) Pathway MEP_Pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) MEP_Pathway->DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPPS DMAPP->FPP FPPS STS Sesquiterpene Synthase (e.g., this compound Synthase) FPP->STS This compound This compound CYP450 Cytochrome P450 Monooxygenases This compound->CYP450 STS->this compound Modified_Alloaromadendrenes Modified Alloaromadendrenes CYP450->Modified_Alloaromadendrenes

Caption: Overview of the this compound biosynthetic pathway.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow Start RNA_Extraction RNA Extraction from This compound-Producing Plant Start->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Cloning Cloning of Putative This compound Synthase Gene cDNA_Synthesis->Gene_Cloning Heterologous_Expression Heterologous Expression (E. coli or Yeast) Gene_Cloning->Heterologous_Expression Protein_Purification Recombinant Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assay with FPP Protein_Purification->Enzyme_Assay GC_MS_Analysis GC-MS Analysis of Products Enzyme_Assay->GC_MS_Analysis Data_Analysis Kinetic and Product Profile Analysis GC_MS_Analysis->Data_Analysis End Data_Analysis->End

Caption: Experimental workflow for characterizing an this compound synthase.

Jasmonate Signaling Pathway Regulating Terpene Biosynthesis

Jasmonate_Signaling cluster_signal Signal Perception cluster_response Transcriptional Response Stimulus Biotic/Abiotic Stress JA_Ile JA-Ile Synthesis Stimulus->JA_Ile COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation Proteasome 26S Proteasome JAZ->Proteasome degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Promoter Promoter of STS Gene MYC2->Promoter activates STS_Gene Sesquiterpene Synthase (STS) Gene STS_Protein STS Protein STS_Gene->STS_Protein transcription & translation Sesquiterpenes Sesquiterpene (e.g., this compound) STS_Protein->Sesquiterpenes catalysis

References

Initial Toxicological Screening of Alloaromadendrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available, limited toxicological data for Alloaromadendrene and provides generalized experimental protocols for a comprehensive initial toxicological screening. The toxicological properties of this compound have not been thoroughly investigated. The protocols described herein are based on standard toxicological methodologies and have not all been specifically applied to this compound in the cited literature. Researchers should exercise caution and adhere to all relevant safety guidelines when handling this compound.

Introduction

This compound is a naturally occurring sesquiterpenoid found in various plants. Preliminary studies suggest it possesses antioxidant properties and may have life-extending effects in simple organisms like Caenorhabditis elegans by protecting against oxidative stress.[1][2] While these findings are promising for potential therapeutic applications, a thorough evaluation of its toxicological profile is a critical prerequisite for any further development. This technical guide provides a summary of the existing, albeit limited, toxicological data on this compound and outlines a recommended workflow for an initial toxicological screening.

Physicochemical Properties and Safety Information

A summary of the known physicochemical properties and safety information for this compound is presented below. This information is crucial for safe handling and for designing toxicological experiments.

PropertyValueReference
Molecular Formula C₁₅H₂₄[3]
Molecular Weight 204.35 g/mol [3]
Appearance Colorless clear liquid (estimated)[4]
Boiling Point 257.00 to 258.00 °C @ 760.00 mm Hg[4]
Flash Point 248.00 °F (120.00 °C)[4]
Solubility Soluble in alcohol; Insoluble in water[4]
GHS Classification Not classifiable according to currently available data[5][6]
Precautionary Statements Avoid contact with skin and eyes; Keep out of reach of children.[4][5]

In Vitro Toxicity Assessment

In vitro assays are the first step in evaluating the potential toxicity of a compound. They provide data on cytotoxicity (cell death) and genotoxicity (damage to genetic material).

Cytotoxicity

Limited data is available on the cytotoxicity of this compound. One study reported an IC50 value against human colon adenocarcinoma cells (LoVo).[1] Another study evaluated the cytotoxicity of an essential oil containing this compound against human liver cancer (HepG2) and breast cancer (MCF-7) cell lines.[7]

Table 1: Summary of In Vitro Cytotoxicity Data for this compound and Related Essential Oil

Cell LineAssayCompound TestedIC50 ValueReference
LoVoMTTThis compound63 µM[1]
HepG2MTTEssential Oil of Dianella ensifolia (7.3% this compound)61.35 µg/mL[7]
MCF-7MTTEssential Oil of Dianella ensifolia (7.3% this compound)56.53 µg/mL[7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells (e.g., HepG2, MCF-7, LoVo) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound (24-72h) cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent (4h) treatment->mtt_addition solubilization Solubilize Formazan mtt_addition->solubilization read_plate Measure Absorbance (570 nm) solubilization->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

MTT Assay Experimental Workflow.
Genotoxicity

There is currently no available data on the genotoxicity of this compound. A standard battery of in vitro genotoxicity tests is recommended to assess the potential for this compound to cause DNA or chromosomal damage. These tests are typically required by regulatory agencies.

  • Bacterial Reverse Mutation Assay (Ames Test): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations (gene mutations).

  • In Vitro Mammalian Chromosomal Aberration Test: This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).

  • In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay): This test detects gene mutations and clastogenic (chromosome-breaking) effects in mammalian cells.

  • Strain Selection: Use appropriate bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

  • Exposure:

    • Plate Incorporation Method: Combine the test compound, bacterial culture, and S9 mix (if used) with molten top agar and pour it onto minimal glucose agar plates.

    • Pre-incubation Method: Pre-incubate the test compound, bacterial culture, and S9 mix before adding the top agar and plating.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background (negative control) and this increase is reproducible.

Ames_Test_Workflow cluster_s9 Metabolic Activation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis start Start with_s9 With S9 Mix start->with_s9 without_s9 Without S9 Mix start->without_s9 expose_s9_plus Expose Bacteria to this compound + S9 with_s9->expose_s9_plus expose_s9_minus Expose Bacteria to this compound - S9 without_s9->expose_s9_minus plate_and_incubate Plate on Minimal Agar and Incubate (48-72h) expose_s9_plus->plate_and_incubate expose_s9_minus->plate_and_incubate count_colonies Count Revertant Colonies plate_and_incubate->count_colonies analyze_data Analyze for Dose-Dependent Increase count_colonies->analyze_data end End analyze_data->end

Ames Test Logical Workflow.

In Vivo Toxicity Assessment

No in vivo toxicological studies of this compound in mammalian models have been identified. In vivo studies are essential to understand the systemic effects of a compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, and to identify potential target organs for toxicity.

Recommended In Vivo Toxicity Studies
  • Acute Oral Toxicity Study (OECD 420, 423, or 425): This is typically the first in vivo study performed to determine the short-term toxicity of a single high dose of a substance and to estimate the median lethal dose (LD50).

  • In Vivo Micronucleus Test (OECD 474): This assay is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in erythrocytes of bone marrow or peripheral blood of treated animals (usually rodents). This is a standard follow-up to in vitro genotoxicity tests.

  • Repeated Dose Toxicity Study (e.g., 28-day, OECD 407): This study provides information on the toxic effects of repeated exposure to a substance over a longer period. It helps to identify target organs and to determine a No-Observed-Adverse-Effect Level (NOAEL).

  • Animal Selection: Use a suitable rodent species (e.g., mice or rats).

  • Dose Selection: Based on acute toxicity data, select at least three dose levels. Include a vehicle control and a positive control (e.g., cyclophosphamide).

  • Administration: Administer this compound to the animals, typically via the intended clinical route (e.g., oral gavage).

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the last administration (e.g., 24 and 48 hours).

  • Slide Preparation: Prepare smears of the collected cells on microscope slides and stain them (e.g., with Giemsa).

  • Microscopic Analysis: Score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. Also, determine the ratio of PCEs to normochromatic erythrocytes (NCEs) to assess bone marrow toxicity.

  • Data Analysis: Statistically analyze the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group.

Signaling Pathway Analysis

Currently, there is no toxicological data linking this compound to specific signaling pathways. However, one study suggests that its protective effects in C. elegans involve the FOXO transcription factor DAF-16, a key component of the insulin/IGF-1 signaling pathway that regulates stress resistance and longevity.[2] Further research is needed to determine if this compound interacts with this or other pathways in mammalian systems, and whether such interactions have toxicological implications.

DAF16_Pathway cluster_cell C. elegans Cell cluster_nuc Nucleus allo This compound daf16 DAF-16 / FOXO allo->daf16  Protects/Activates? stress Oxidative Stress (e.g., Juglone) stress->daf16  Inhibits nuclear translocation stress_resistance Stress Resistance Genes daf16->stress_resistance  Translocates and upregulates nucleus Nucleus cytoplasm Cytoplasm lifespan Increased Lifespan stress_resistance->lifespan

Hypothesized influence of this compound on the DAF-16/FOXO pathway in C. elegans.

Conclusion and Future Directions

The available toxicological data for this compound is very limited. While it does not suggest significant toxicity at the concentrations tested, a comprehensive toxicological assessment is required before it can be considered for further development. The following steps are recommended:

  • In Vitro Cytotoxicity: Conduct cytotoxicity assays in a broader panel of human cell lines to determine cell-type-specific effects.

  • In Vitro Genotoxicity: Perform a standard battery of genotoxicity assays (Ames test, chromosomal aberration, and mouse lymphoma assay) to assess its mutagenic and clastogenic potential.

  • In Vivo Toxicity: If the in vitro results are favorable, proceed with an acute oral toxicity study in rodents, followed by an in vivo micronucleus test and a 28-day repeated dose toxicity study to identify potential target organs and establish a NOAEL.

  • Mechanism of Action: Investigate the potential mechanisms of toxicity (if any) by exploring interactions with key signaling pathways in mammalian cells.

A systematic approach to toxicological screening, as outlined in this guide, will provide the necessary data to make an informed decision on the safety profile of this compound and its potential for future therapeutic applications.

References

An In-depth Technical Guide to the Biodiversity of Alloaromadendrene-Producing Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of plant species known to produce the sesquiterpenoid Alloaromadendrene. It includes quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an elucidation of its biosynthetic pathway.

Introduction to this compound

This compound is a tricyclic sesquiterpene hydrocarbon found in the essential oils of various plants. It is a structural isomer of aromadendrene. This compound and its derivatives have garnered interest in the scientific community for their potential biological activities, making the exploration of its natural sources a key area of research for drug discovery and development.

Biodiversity of this compound-Producing Plant Species

This compound has been identified in a diverse range of plant families. The following table summarizes the quantitative data available for this compound content in the essential oils of several species.

Data Presentation: Quantitative Analysis of this compound
Plant SpeciesFamilyPlant PartThis compound Content (%)Reference
Polyalthia longifoliaAnnonaceaeLeaf19.7[1]
Eucalyptus globulusMyrtaceaeLeaf (distillation tail)10-15
Duguetia pycnasteraAnnonaceaeLeaf and Fine Stems9.1[1]
Dianella ensifoliaAsphodelaceaeAerial Parts7.3[2][3]
Cinnamomum osmophloeumLauraceaeLeaf5.0[4][5]
Nectandra spp.LauraceaeNot SpecifiedPresent[6]
Pimenta berryMyrtaceaeNot SpecifiedPresent
Myrica galeMyricaceaeNot SpecifiedPresent
Comptonia peregrinaMyricaceaeNot SpecifiedPresent
White cardamomZingiberaceaeNot SpecifiedPresent
Indigofera aspalathoidesFabaceaeNot SpecifiedPresent
Lophomyrtus bullataMyrtaceaeNot SpecifiedPresent[7]
Thymus camphoratusLamiaceaeNot SpecifiedPresent[7]
Duguetia glabriusculaAnnonaceaeLeafPresent[1]
Eucalyptus camaldulensisMyrtaceaeFruitPresent
Rhododendron tomentosumEricaceaeNot SpecifiedPresent

Experimental Protocols

Extraction of this compound via Hydrodistillation

This protocol describes a general method for extracting essential oils containing this compound from plant material.

Objective: To isolate volatile compounds, including this compound, from a plant matrix.

Materials and Apparatus:

  • Fresh or dried plant material (e.g., leaves, stems)

  • Distilled water

  • Grinder or mortar and pestle

  • Round-bottom flask (distilling flask)

  • Heating mantle

  • Clevenger-type apparatus or other steam distillation setup

  • Condenser

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glass vials for storage

Methodology:

  • Sample Preparation: Grind the plant material to a coarse powder to increase the surface area for efficient oil extraction.

  • Apparatus Setup: Assemble the hydrodistillation apparatus. Place the ground plant material into the distilling flask and add a sufficient volume of distilled water to immerse the sample.

  • Distillation: Heat the flask using the heating mantle. As the water boils, the steam will pass through the plant material, causing the volatile essential oils to vaporize.

  • Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid.

  • Separation: The condensed liquid (a mixture of water and essential oil) is collected in the Clevenger apparatus. Due to their immiscibility and density difference, the essential oil will form a separate layer from the water.

  • Collection and Drying: Carefully collect the essential oil layer. To remove any residual water, treat the oil with a small amount of anhydrous sodium sulfate.

  • Storage: Store the dried essential oil in a sealed glass vial in a cool, dark place.

G cluster_prep Sample Preparation cluster_extraction Hydrodistillation cluster_collection Collection & Purification plant_material Plant Material grinding Grinding plant_material->grinding distilling_flask Add to Distilling Flask with Water grinding->distilling_flask heating Heating distilling_flask->heating vaporization Vaporization of Water and Essential Oil heating->vaporization condensation Condensation vaporization->condensation separation Separation of Oil and Water condensation->separation drying Drying with Anhydrous Sodium Sulfate separation->drying storage Storage drying->storage

Experimental workflow for the extraction of this compound.

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the quantitative analysis of this compound in an essential oil sample.

Objective: To identify and quantify this compound in a complex essential oil mixture.

Materials and Apparatus:

  • Essential oil sample

  • Volatile solvent (e.g., hexane or dichloromethane)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)

  • Helium (carrier gas)

  • Microsyringe

Methodology:

  • Sample Preparation: Prepare a dilute solution of the essential oil in a suitable volatile solvent (e.g., 1% v/v in hexane).

  • GC-MS Instrument Setup:

    • Injector: Set to a temperature of ~250°C.

    • Column: Use a non-polar or semi-polar capillary column.

    • Oven Temperature Program:

      • Initial temperature: ~60°C, hold for a few minutes.

      • Ramp: Increase the temperature at a rate of ~3-5°C/min to a final temperature of ~240-280°C.

      • Hold at the final temperature for a few minutes.

    • Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass range: Scan from m/z 40 to 400.

      • Ion source temperature: ~230°C.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition and Analysis:

    • The compounds in the sample will be separated based on their boiling points and interaction with the column's stationary phase.

    • As each compound elutes from the column, it will be fragmented and detected by the mass spectrometer.

    • Identify this compound by comparing its retention time and mass spectrum with that of a known standard or by matching its mass spectrum to a library database (e.g., NIST). The mass spectrum of this compound will show a characteristic molecular ion peak at m/z 204 and other fragment ions.[7][8]

    • Quantify the amount of this compound by integrating the area of its corresponding peak in the chromatogram and comparing it to a calibration curve generated from standards of known concentrations.

Biosynthesis of this compound

This compound, as a sesquiterpenoid, is synthesized in plants through the isoprenoid biosynthetic pathway.[9] The biosynthesis of aromadendrene-type sesquiterpenes begins with precursors from primary metabolism.[9]

Key Stages of Biosynthesis:

  • Formation of Isoprene Units: The basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are produced via two independent pathways:

    • Mevalonate (MVA) Pathway: Occurs in the cytosol and utilizes acetyl-CoA.

    • Methylerythritol Phosphate (MEP) Pathway: Takes place in the plastids and starts with pyruvate and glyceraldehyde-3-phosphate.

  • Synthesis of Farnesyl Pyrophosphate (FPP): In the cytosol, two molecules of IPP and one molecule of DMAPP are condensed to form the 15-carbon precursor, Farnesyl Pyrophosphate (FPP).[1][10] This reaction is catalyzed by Farnesyl Pyrophosphate Synthase (FPPS).

  • Cyclization to this compound: The final and key step is the cyclization of the linear FPP molecule into the complex tricyclic structure of this compound. This intricate rearrangement is catalyzed by a specific class of enzymes known as sesquiterpene synthases (STSs), in this case, an this compound synthase.[9] While specific plant-based this compound synthases are not yet fully characterized, studies in fungi have identified STSs that can produce this compound.[11]

G cluster_precursors Primary Metabolism cluster_pathways Isoprenoid Precursor Pathways cluster_fpp Sesquiterpene Precursor Synthesis cluster_final_product This compound Synthesis acetyl_coa Acetyl-CoA mva_pathway MVA Pathway (Cytosol) acetyl_coa->mva_pathway pyruvate_gap Pyruvate + GAP mep_pathway MEP Pathway (Plastids) pyruvate_gap->mep_pathway ipp_dmapp IPP + DMAPP mva_pathway->ipp_dmapp mep_pathway->ipp_dmapp fpps Farnesyl Pyrophosphate Synthase (FPPS) ipp_dmapp->fpps fpp Farnesyl Pyrophosphate (FPP) fpps->fpp sts This compound Synthase (STS) fpp->sts This compound This compound sts->this compound

Proposed biosynthetic pathway of this compound.

References

Methodological & Application

Application Note: Protocol for Steam Distillation Extraction of Alloaromadendrene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the extraction of Alloaromadendrene, a tricyclic sesquiterpenoid, from plant biomass using steam distillation. This compound is noted for its various biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties.[1] A key mechanism of its antioxidant effect involves the modulation of the DAF-16/FOXO signaling pathway, which has been observed to extend the lifespan in Caenorhabditis elegans.[2][3][4] This protocol details the necessary materials, step-by-step experimental procedures, and data on expected yields from various plant sources.

Principle of Steam Distillation

Steam distillation is an extraction method ideal for isolating volatile, heat-sensitive compounds like sesquiterpenoids from non-volatile plant matrix.[5] The process involves bubbling steam through the plant material. The high heat of the steam causes the microscopic glands on the plant to rupture and release their volatile essential oils.[6] These volatile compounds are carried by the steam into a condenser, where the mixture is cooled and liquefies.[7] Due to the immiscibility of essential oils with water, the this compound-rich oil phase can be easily separated from the aqueous phase (hydrosol).[8] This method is advantageous as it allows for distillation at temperatures below the decomposition point of the target compounds.[6]

Materials and Equipment

  • Plant Material: Dried and ground leaves or biomass from a known this compound-containing species (e.g., Cinnamomum osmophloeum, Eucalyptus spp., Cistus ladanifer).[2][9]

  • Reagents:

    • Distilled or deionized water.

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying.

    • Methylene chloride or hexane (optional, for extraction from distillate).[10]

  • Equipment:

    • Heating mantle or sand bath.[10]

    • Large round-bottom flask for boiling (Boiling Flask).

    • Large round-bottom flask for biomass (Biomass Flask), preferably with a wide neck.[11]

    • Claisen adapter.[11]

    • Still head (distillation head).

    • Water-cooled condenser (e.g., Liebig or Allihn).

    • Receiving vessel (e.g., Florentine flask, graduated cylinder, or separatory funnel).

    • Separatory funnel for phase separation.[10]

    • Laboratory glassware (beakers, Erlenmeyer flasks).

    • Support stands, clamps, and tubing.

    • Analytical balance.

    • Filtration apparatus.

    • Amber glass vials for storage.

Experimental Protocol

Preparation of Plant Material
  • Drying: If using fresh plant material, air-dry or oven-dry at a low temperature (e.g., 40-50°C) to reduce moisture content. Inappropriate drying can lead to the degradation of target compounds.[5]

  • Grinding: Coarsely grind the dried plant material to increase the surface area for efficient steam penetration. Avoid fine powders which can cause blockages.

  • Weighing: Accurately weigh the ground plant material.

Apparatus Setup
  • Fill the boiling flask to approximately two-thirds of its volume with distilled water and add a few boiling chips.[7]

  • Place the weighed, ground plant material into the biomass flask. Do not fill the flask more than halfway to prevent foaming and turbulence from carrying plant material into the condenser.[11] Add a small amount of water to just cover the material.[11]

  • Assemble the steam distillation apparatus as illustrated in the workflow diagram (Figure 1). Ensure all glass joints are securely sealed. A Claisen adapter is recommended to prevent contamination of the distillate from vigorous boiling.[11]

  • Connect the condenser to a cold water source, ensuring water flows in at the bottom and out at the top.

  • Position the collection vessel at the condenser outlet.

Distillation Process
  • Begin heating the boiling flask using the heating mantle. The goal is to produce a steady flow of steam.

  • The steam will pass into the biomass flask, permeate the plant material, and carry the volatilized essential oils with it.

  • Control the heating rate to maintain a steady distillation rate without causing excessive frothing or boiling over into the condenser.[10] The optimal temperature for steam distillation is typically between 60°C and 100°C.[6]

  • Continue the distillation for a predetermined time. Distillation time is a critical parameter and can range from 2 hours to over 8 hours, depending on the plant material and scale.[6][12] The process can be monitored by observing when oil droplets are no longer visible in the condensate.

Collection and Separation
  • Collect the distillate, which will consist of the essential oil and the aqueous hydrosol.

  • Transfer the collected distillate to a separatory funnel.

  • Allow the layers to separate fully. The essential oil, being less dense than water, will typically form the upper layer.

  • Carefully drain the lower aqueous layer (hydrosol), then collect the essential oil layer into a clean, dry flask.

Drying and Storage
  • To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected oil. Swirl the flask gently and let it stand for 15-20 minutes. The oil should be clear when dry.

  • Filter or carefully decant the dried oil into a pre-weighed amber glass vial to protect it from light.

  • Store the vial in a refrigerator (4°C) to minimize degradation.[13]

  • Calculate the final yield of the essential oil as a percentage of the initial dry weight of the plant material.

Data Presentation: Expected Yields

The yield of essential oil and the concentration of this compound can vary significantly based on the plant species, growing conditions, and extraction parameters.

Plant SourcePlant PartEssential Oil Yield (% w/w)This compound ContentReference
Cinnamomum osmophloeum (mixed-type)LeavesNot specified in source5.0% of total essential oil[2][4]
Cistus ladaniferWaste biomass0.334%A predominant constituent[9]
Eucalyptus globulusWaste biomass0.220%Not specified in source[9]
Schinus molleNot specified in source0.4%Not specified in source[14]
General Range (various plants)Varies0.03% - 6.8%Varies significantly[9][15][16]

Visualized Protocols and Pathways

Experimental Workflow

The following diagram illustrates the logical flow of the steam distillation process for this compound extraction.

G A 1. Plant Material Preparation (e.g., Cinnamomum leaves) - Drying & Weighing - Coarse Grinding B 2. Apparatus Assembly - Boiling Flask (Water) - Biomass Flask & Claisen Adapter - Still Head & Condenser - Collection Vessel A->B C 3. Steam Generation Heat water in boiling flask to a steady boil (approx. 100°C) B->C D 4. Steam Distillation Steam passes through biomass, vaporizing volatile compounds like this compound C->D E 5. Condensation Steam and essential oil vapor are cooled back to liquid in the condenser D->E F 6. Collection Biphasic distillate (Oil + Hydrosol) is collected in the receiving vessel E->F G 7. Phase Separation Use a separatory funnel to separate the less dense essential oil layer from the aqueous hydrosol F->G H 8. Drying & Purification - Add anhydrous Na2SO4 to the oil to remove residual water - Filter or decant to remove the drying agent G->H I 9. Analysis & Storage - Quantify yield and analyze composition (e.g., GC-MS) - Store in an airtight, amber vial at 4°C H->I

Caption: Workflow for this compound extraction via steam distillation.

Biological Signaling Pathway

This compound has been shown to exert antioxidant effects by influencing the DAF-16 signaling pathway in C. elegans. This pathway is a key regulator of stress resistance and longevity.

G cluster_stress Cellular Environment cluster_cell C. elegans Cell Allo This compound DAF16_nuc DAF-16 (Nucleus) (Active) Allo->DAF16_nuc promotes translocation Stress Oxidative Stress (e.g., juglone) DAF16_cyto DAF-16 (Cytoplasm) (Inactive) Stress->DAF16_cyto inhibits translocation DAF16_cyto->DAF16_nuc translocation Genes Stress Resistance & Longevity Genes (e.g., sod-3, hsp-16.2) DAF16_nuc->Genes activates transcription Response Increased Stress Resistance & Lifespan Extension Genes->Response leads to

Caption: this compound's modulation of the DAF-16 stress-response pathway.

Optimization and Troubleshooting

  • Low Yield: Low yields can result from insufficient distillation time, poor quality plant material, or thermal degradation.[5][17] Consider increasing the distillation time and ensuring the material was harvested at the optimal time.

  • Compound Degradation: Sesquiterpenoids can be sensitive to heat.[5] If degradation is suspected (e.g., from GC-MS analysis), consider using a vacuum steam distillation setup to lower the boiling point of water.

  • Process Parameters: Key parameters to optimize include the liquid-to-material ratio, distillation time, and steam flow rate.[12][18] These should be systematically varied to determine the optimal conditions for the specific biomass being used.

References

Application Note: Identification and Quantification of Alloaromadendrene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed methodology for the identification and quantification of the sesquiterpene Alloaromadendrene in complex matrices, such as essential oils and plant extracts, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol covers sample preparation, GC-MS instrument parameters, and data analysis. While a specific validated quantitative method for this compound is not widely available in published literature, this document outlines a comprehensive approach based on established methods for analogous sesquiterpenes, providing a robust framework for method development and validation.

Introduction

This compound is a naturally occurring sesquiterpene hydrocarbon found in a variety of plants and is a significant contributor to the aromatic profile of many essential oils. As a member of the aromadendrane family, it and its isomers are subjects of interest in phytochemical and pharmacological research. Accurate and reliable identification and quantification of this compound are crucial for the quality control of natural products, understanding its biosynthetic pathways, and exploring its potential therapeutic applications. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and sensitive, specific detection.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the matrix. Below are two common protocols for essential oils and plant material.

1.1. Essential Oils

  • Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.

  • Add a suitable volatile solvent, such as hexane or ethyl acetate, to dissolve the oil.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • If necessary, perform a serial dilution to bring the concentration of this compound within the calibrated range of the instrument.

  • Filter the diluted sample through a 0.22 µm syringe filter into a 2 mL GC vial.

1.2. Plant Material (e.g., leaves, flowers)

  • Dry the plant material at 40°C for 48 hours or until a constant weight is achieved.

  • Grind the dried material to a fine powder using a laboratory mill.

  • Accurately weigh approximately 1 g of the powdered plant material into a flask.

  • Perform solvent extraction using a suitable method such as Soxhlet extraction or ultrasonic-assisted extraction with a non-polar solvent like hexane for 2-4 hours.

  • Concentrate the resulting extract under reduced pressure using a rotary evaporator.

  • Re-dissolve the concentrated extract in a known volume of a volatile solvent (e.g., 1 mL of hexane).

  • Filter the solution through a 0.22 µm syringe filter into a 2 mL GC vial.

GC-MS Instrumentation and Parameters

The following parameters are provided as a starting point and may require optimization for your specific instrument and application.

Table 1: GC-MS Instrument Parameters

ParameterSetting
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplit (split ratio 50:1, adjust as needed for concentration)
Oven Temperature ProgramInitial temperature 60°C, hold for 2 min, ramp at 3°C/min to 240°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 40-400
Solvent Delay3 minutes
Acquisition ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification
Identification of this compound

Identification of this compound can be achieved by a combination of two methods:

  • Mass Spectrum Matching: The acquired mass spectrum of the peak of interest should be compared with a reference spectrum from a reputable library, such as the NIST Mass Spectral Library. The mass spectrum of this compound is characterized by its molecular ion peak at m/z 204 and key fragment ions.

  • Retention Index (RI): The Kovats Retention Index of the peak should be calculated and compared to published values for this compound on a similar stationary phase.

Quantification of this compound

For accurate quantification, a method validation should be performed. This involves establishing linearity, limit of detection (LOD), and limit of quantification (LOQ).

4.1. Calibration Curve

  • Prepare a stock solution of a certified this compound standard in a suitable volatile solvent.

  • Perform serial dilutions to create a series of at least five calibration standards of known concentrations.

  • Inject each standard into the GC-MS system and record the peak area of the target ion(s) for this compound in SIM mode.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

4.2. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be estimated based on the signal-to-noise ratio (S/N). The LOD is typically defined as the concentration that produces a signal with an S/N ratio of 3, while the LOQ corresponds to an S/N ratio of 10.

Data Presentation

Table 2: Illustrative Quantitative Data for this compound Analysis *

ParameterIllustrative Value
Retention Time (min)15 - 17 (on HP-5ms with the specified program)
Linearity Range (µg/mL)0.1 - 50
Correlation Coefficient (R²)> 0.995
Limit of Detection (LOD) (µg/mL)~ 0.05
Limit of Quantification (LOQ) (µg/mL)~ 0.15
Mass Spectral Data
Molecular Ion (m/z)204
Key Fragment Ions (m/z)161, 133, 105, 91

*These values are representative for sesquiterpene analysis and must be experimentally determined for each specific instrument, method, and sample matrix.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Essential Oil or Plant Material Extraction Solvent Extraction or Dilution Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration GC_Vial Sample in GC Vial Filtration->GC_Vial Injection GC Injection GC_Vial->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Detection Mass Spectrometry Detection (EI) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Identification Peak Identification (Mass Spectrum & RI) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

logical_relationship cluster_method_dev Method Development cluster_validation Method Validation cluster_application Application Optimize_SP Optimize Sample Preparation Optimize_GC Optimize GC Parameters Optimize_SP->Optimize_GC Optimize_MS Optimize MS Parameters Optimize_GC->Optimize_MS Linearity Linearity Optimize_MS->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision (Repeatability) LOD_LOQ->Precision Accuracy Accuracy (Recovery) Precision->Accuracy Routine_Analysis Routine Sample Analysis Accuracy->Routine_Analysis QC Quality Control Routine_Analysis->QC

Application Note: High-Purity Alloaromadendrene Isolation from Crude Plant Extracts via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Alloaromadendrene, a sesquiterpene found in various aromatic plants, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This application note provides a detailed protocol for the efficient purification of this compound from crude plant extracts using High-Performance Liquid Chromatography (HPLC). The methodology encompasses initial extraction from plant material, a preliminary fractionation step using column chromatography, and a final high-resolution purification via preparative reversed-phase HPLC. This protocol is designed for researchers, scientists, and drug development professionals seeking to obtain high-purity this compound for further biological and pharmacological studies.

Introduction

This compound is a naturally occurring bicyclic sesquiterpene hydrocarbon found in the essential oils of numerous plants, including those from the Cinnamomum and Eucalyptus genera. Notably, it is present as a minor component (approximately 5.0%) in the essential oil of the leaves of the mixed-type Cinnamomum osmophloeum[1][2]. Research has indicated that this compound possesses valuable biological activities, making it a compound of interest for pharmaceutical and nutraceutical applications.

The isolation of pure this compound from complex plant matrices presents a significant challenge due to the presence of numerous other structurally similar terpenoids. This document outlines a robust and reproducible workflow for the purification of this compound, yielding a final product of high purity suitable for detailed scientific investigation. The protocol employs a multi-step approach, beginning with the extraction of the essential oil from the plant material, followed by a pre-purification step using silica gel column chromatography to enrich the sesquiterpene fraction, and culminating in a final purification step using preparative reversed-phase HPLC.

Experimental Protocols

Part 1: Extraction of Essential Oil from Plant Material

This initial step focuses on obtaining the crude essential oil from the plant source. Steam distillation is a commonly employed and effective method for extracting volatile compounds like sesquiterpenes.

Materials:

  • Fresh or dried plant material (e.g., leaves of Cinnamomum osmophloeum)

  • Clevenger-type apparatus

  • Distilled water

  • Heating mantle

  • Separating funnel

  • Anhydrous sodium sulfate

Protocol:

  • Weigh a suitable amount of the plant material (e.g., 500 g of dried leaves).

  • Place the plant material into the round-bottom flask of the Clevenger apparatus and add a sufficient volume of distilled water to cover the material.

  • Set up the steam distillation apparatus and heat the flask using a heating mantle to initiate boiling.

  • Continue the distillation for a period of 3-4 hours, or until no more essential oil is collected in the collection arm.

  • After cooling, carefully collect the essential oil from the collection arm using a separating funnel.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the crude essential oil in a sealed, dark glass vial at 4°C until further processing.

Part 2: Pre-purification by Silica Gel Column Chromatography

This step aims to fractionate the crude essential oil to isolate the sesquiterpene fraction, thereby enriching the concentration of this compound before the final HPLC purification.

Materials:

  • Crude essential oil

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Collection vials

  • Rotary evaporator

Protocol:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column of appropriate dimensions.

  • Dissolve a known amount of the crude essential oil in a minimal volume of hexane.

  • Load the dissolved sample onto the top of the prepared silica gel column.

  • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually introducing ethyl acetate. A suggested gradient is as follows:

    • 100% Hexane (to elute non-polar hydrocarbons)

    • 98:2 Hexane:Ethyl Acetate

    • 95:5 Hexane:Ethyl Acetate

    • 90:10 Hexane:Ethyl Acetate

  • Collect fractions of a consistent volume (e.g., 20 mL) in separate vials.

  • Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Pool the fractions containing the highest concentration of this compound and other sesquiterpenes.

  • Concentrate the pooled fractions under reduced pressure using a rotary evaporator to remove the solvents.

Part 3: Final Purification by Preparative Reversed-Phase HPLC

The final step utilizes preparative reversed-phase HPLC to achieve high-purity this compound.

Materials:

  • Enriched sesquiterpene fraction from Part 2

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size)

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Hexane (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

  • Collection vials

  • Rotary evaporator

Protocol:

  • Dissolve the enriched sesquiterpene fraction in a suitable solvent, such as the initial mobile phase composition.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Equilibrate the preparative C18 column with the mobile phase. A mobile phase consisting of isopropanol-methanol-hexane-water (50:35:10:5, v/v/v/v) has been shown to be effective for the separation of sesquiterpenols and can be adapted for this compound[3].

  • Inject the sample onto the column.

  • Perform the separation using an isocratic elution with the chosen mobile phase at a flow rate of approximately 5.0 mL/min[3].

  • Monitor the elution profile at a suitable wavelength, typically around 210-220 nm for non-chromophoric terpenes.

  • Collect the peak corresponding to this compound based on its retention time, which should be determined beforehand using an analytical standard if available.

  • Combine the fractions containing the purified this compound.

  • Remove the organic solvents from the collected fractions using a rotary evaporator.

  • The remaining aqueous solution can be freeze-dried or extracted with a non-polar solvent like hexane to recover the pure this compound.

  • Assess the purity of the final product using analytical HPLC or GC-MS. Purities of over 98% can be achieved with this method[3].

Data Presentation

The following tables summarize the expected quantitative data from the purification process. These values are indicative and may vary depending on the plant source and experimental conditions.

Table 1: HPLC Operating Parameters for this compound Purification

ParameterValue
Instrument Preparative HPLC System
Column Reversed-Phase C18 (250 x 20 mm, 5 µm)
Mobile Phase Isopropanol:Methanol:Hexane:Water (50:35:10:5, v/v/v/v)[3]
Flow Rate 5.0 mL/min[3]
Detection UV at 210 nm
Injection Volume 1-5 mL (concentration dependent)
Temperature Ambient

Table 2: Expected Purification Yield and Purity of this compound

Purification StepStarting Material (g)This compound Content (%)Recovered Mass (mg)Purity (%)
Crude Essential Oil 10~5%[1][2]500~5
Silica Gel Fraction 2~20%400~20
Preparative HPLC 0.4>98%>350>98%[3]

Visualization of Experimental Workflow

The logical flow of the purification process is depicted in the following diagram.

PurificationWorkflow PlantMaterial Crude Plant Material (e.g., Cinnamomum osmophloeum leaves) SteamDistillation Steam Distillation PlantMaterial->SteamDistillation CrudeOil Crude Essential Oil SteamDistillation->CrudeOil ColumnChromatography Silica Gel Column Chromatography CrudeOil->ColumnChromatography EnrichedFraction Enriched Sesquiterpene Fraction ColumnChromatography->EnrichedFraction PrepHPLC Preparative Reversed-Phase HPLC EnrichedFraction->PrepHPLC Purethis compound High-Purity this compound (>98%) PrepHPLC->Purethis compound Analysis Purity Analysis (Analytical HPLC/GC-MS) Purethis compound->Analysis

Caption: Experimental workflow for the purification of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful purification of this compound from crude plant extracts. By employing a sequential strategy of steam distillation, silica gel column chromatography, and preparative reversed-phase HPLC, researchers can obtain this compound with a high degree of purity. The provided methodologies and data serve as a valuable resource for scientists in the fields of natural product chemistry, pharmacology, and drug development, enabling the advancement of research into the therapeutic potential of this promising sesquiterpene.

References

Application Notes and Protocols for Investigating the Antibacterial Mechanism of Action of Alloaromadendrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the antibacterial mechanism of action of Alloaromadendrene, a sesquiterpene found in various essential oils. While direct studies on the specific antibacterial mechanisms of isolated this compound are limited, research on the closely related isomer, aromadendrene, and other essential oil components suggests a primary mode of action involving the disruption of the bacterial cell membrane.[1][2][3]

This document outlines a series of experimental protocols to systematically evaluate the antibacterial activity of this compound, assess its impact on bacterial cell membrane integrity, and visualize its effects on bacterial morphology.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The initial step in characterizing the antibacterial activity of this compound is to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Quantitative Data Summary

The following table presents MIC values for aromadendrene, a stereoisomer of this compound, against various bacterial strains, providing an expected range of activity for this compound.

Bacterial StrainTypeMIC (mg/mL) of AromadendreneReference
Staphylococcus aureus ATCC 25923Gram-positive0.25
Methicillin-resistantStaphylococcus aureus (MRSA)Gram-positive0.25 - 0.5[2]
Enterococcus faecalisGram-positive0.5
Streptococcus pyogenesGram-positive0.12
Acinetobacter baumanniiGram-negative2
Escherichia coliGram-negative> 8
Klebsiella pneumoniaeGram-negative> 8
Pseudomonas aeruginosaGram-negative> 8
Experimental Protocol: Broth Microdilution Method

This protocol details the determination of MIC using the broth microdilution method.[4][5][6][7]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well microtiter plates

  • Spectrophotometer

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 100 mg/mL).

  • Bacterial Inoculum Preparation: Culture bacteria in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in MHB to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions.

  • Controls: Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.

  • MBC Determination: To determine the MBC, subculture 10 µL from the wells showing no visible growth onto Mueller-Hinton Agar (MHA) plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Investigation of Cell Membrane Disruption

A primary mechanism of action for many essential oil components is the disruption of the bacterial cell membrane.[1] The following protocols are designed to assess the effect of this compound on membrane potential and integrity.

Experimental Workflow: Membrane Disruption Assays

workflow cluster_prep Bacterial Preparation cluster_assays Membrane Integrity Assays cluster_analysis Data Analysis BacterialCulture Grow Bacterial Culture to Mid-Log Phase Harvest Harvest and Wash Cells BacterialCulture->Harvest Resuspend Resuspend in Buffer Harvest->Resuspend MembranePotential Membrane Potential Assay (DiSC3(5) dye) Resuspend->MembranePotential Treat with This compound ATPLeakage ATP Leakage Assay (Luminometry) Resuspend->ATPLeakage Treat with This compound Fluorescence Measure Fluorescence (Depolarization) MembranePotential->Fluorescence Luminescence Measure Luminescence (ATP Release) ATPLeakage->Luminescence

Caption: Workflow for investigating bacterial membrane disruption by this compound.

Protocol 2.1: Membrane Potential Assay

This assay utilizes the fluorescent dye DiSC3(5) to monitor changes in bacterial membrane potential.[8][9][10][11][12] Depolarization of the membrane leads to an increase in fluorescence.

Materials:

  • Bacterial cells prepared as in the MIC protocol and resuspended in buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)

  • This compound

  • DiSC3(5) fluorescent dye

  • Valinomycin (positive control for depolarization)

  • 96-well black, clear-bottom microtiter plates

  • Fluorometric microplate reader

Procedure:

  • Cell Preparation: Grow bacteria to mid-log phase, harvest, wash, and resuspend in buffer to an OD600 of 0.05.

  • Dye Loading: Add DiSC3(5) to the bacterial suspension to a final concentration of 1 µM and incubate in the dark for 30 minutes to allow for dye uptake and fluorescence quenching.

  • Assay Setup: Aliquot the dye-loaded cell suspension into the wells of the microtiter plate.

  • Treatment: Add varying concentrations of this compound to the wells. Include a positive control (Valinomycin) and a negative control (DMSO).

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: ~622 nm, Emission: ~670 nm) over time using a microplate reader. An increase in fluorescence indicates membrane depolarization.

Protocol 2.2: ATP Leakage Assay

Damage to the cell membrane results in the leakage of intracellular components, including ATP. This can be quantified using a luciferin/luciferase-based assay.[13][14][15][16][17]

Materials:

  • Bacterial cells prepared as in the MIC protocol and resuspended in buffer.

  • This compound

  • ATP bioluminescence assay kit (e.g., BacTiter-Glo™)

  • Luminometer

  • White, opaque 96-well plates

Procedure:

  • Cell Preparation: Grow bacteria to mid-log phase, harvest, wash, and resuspend in buffer.

  • Treatment: Incubate the bacterial suspension with various concentrations of this compound for a defined period (e.g., 30 minutes).

  • Assay:

    • Transfer the treated bacterial suspensions to the wells of a white, opaque 96-well plate.

    • Add the ATP bioluminescence reagent to each well according to the manufacturer's instructions.

    • Incubate for 5 minutes at room temperature to lyse the cells and stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer. An increase in extracellular ATP concentration in the supernatant (measured after pelleting the cells) or total ATP (after lysis) compared to the untreated control indicates membrane damage.

Visualization of Morphological Changes

Scanning Electron Microscopy (SEM) can be used to visualize the morphological changes in bacteria upon treatment with this compound, providing direct evidence of cell damage.[18][19][20][21]

Protocol 3.1: Scanning Electron Microscopy (SEM)

Materials:

  • Bacterial cultures

  • This compound

  • Phosphate-buffered saline (PBS)

  • Glutaraldehyde (2.5%) for fixation

  • Osmium tetroxide (1%) for post-fixation

  • Ethanol series (30%, 50%, 70%, 90%, 100%) for dehydration

  • Critical point dryer

  • Sputter coater with gold-palladium

  • Scanning Electron Microscope

Procedure:

  • Treatment: Treat bacterial cells with this compound at its MIC and sub-MIC concentrations for a specified time.

  • Fixation: Harvest the cells by centrifugation, wash with PBS, and fix with 2.5% glutaraldehyde for 2 hours at 4°C.

  • Post-fixation: Wash the cells with PBS and post-fix with 1% osmium tetroxide for 1 hour.

  • Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (30% to 100%).

  • Drying and Coating: Critical-point dry the samples, mount them on stubs, and sputter-coat with gold-palladium.

  • Imaging: Observe the samples under a scanning electron microscope and document any morphological changes, such as cell lysis, shrinkage, or surface alterations, compared to untreated control cells.

Proposed Signaling Pathway of Antibacterial Action

Based on the general understanding of the action of essential oil components, the proposed primary mechanism of this compound is the disruption of the bacterial cell membrane, leading to a cascade of events that result in cell death.

pathway Allo This compound Membrane Bacterial Cell Membrane (Lipid Bilayer) Allo->Membrane Intercalates into Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Depolarization Membrane Depolarization Disruption->Depolarization Leakage Leakage of Intracellular Components (Ions, ATP) Disruption->Leakage Metabolism Disruption of Cellular Metabolism Depolarization->Metabolism Leakage->Metabolism Death Cell Death Metabolism->Death

Caption: Proposed mechanism of antibacterial action of this compound.

By following these protocols, researchers can systematically investigate and characterize the antibacterial mechanism of action of this compound, contributing to the development of new antimicrobial agents.

References

Application Notes and Protocols: Cytotoxicity of Alloaromadendrene on Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the cytotoxicity of alloaromadendrene against human cancer cell lines is limited in the currently available scientific literature. These application notes are therefore based on the published data for a closely related oxygenated sesquiterpene, aromadendrene oxide 2 , which has been studied for its anticancer properties. The methodologies and potential mechanisms of action described herein are expected to be highly relevant for investigating the cytotoxic effects of this compound.

Data Presentation

The cytotoxic effects of aromadendrene oxide 2 have been evaluated against human epidermoid carcinoma (A431) and precancerous keratinocyte (HaCaT) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized below.

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (hours)
Aromadendrene Oxide 2A431Epidermoid Carcinoma5072
Aromadendrene Oxide 2HaCaTPrecancerous Keratinocytes7672

Experimental Protocols

Two standard and widely accepted assays for evaluating cytotoxicity are the MTT and SRB assays. These protocols provide a framework for determining the cytotoxic effects of compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[1][3]

Materials:

  • 96-well plates

  • Human cancer cell lines of interest (e.g., A549, HCT116, MCF-7)

  • Complete culture medium (specific to the cell line)

  • This compound (or other test compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization solution[1]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines to 80-90% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[1]

    • Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37°C, 5% CO2).[1]

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution (e.g., DMSO) into each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the purple formazan crystals.[2]

  • Data Acquisition:

    • Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Sulforhodamine B (SRB) Assay Protocol

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total biomass.

Materials:

  • 96-well plates

  • Human cancer cell lines of interest

  • Complete culture medium

  • This compound (or other test compound)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Acetic acid (1% v/v)

  • Tris base solution (10 mM)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation:

    • After the treatment period, gently add 50 µL of cold 10% (w/v) TCA to each well (final concentration 5%).

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully wash the plate five times with slow-running tap water.

    • Remove excess water by tapping the plate on a paper towel and allow it to air dry completely.

  • Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate the plate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

  • Dye Solubilization:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Shake the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye.

  • Data Acquisition:

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of growth inhibition against the compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Cytotoxicity Assays start Start culture_cells Culture Human Cancer Cell Lines start->culture_cells seed_plate Seed Cells into 96-well Plates culture_cells->seed_plate compound_treatment Treat with this compound (Varying Concentrations) seed_plate->compound_treatment incubate Incubate for 24, 48, or 72 hours compound_treatment->incubate assay_choice Select Assay incubate->assay_choice mtt_assay MTT Assay assay_choice->mtt_assay Metabolic Activity srb_assay SRB Assay assay_choice->srb_assay Total Protein mtt_steps Add MTT Reagent Incubate Solubilize Formazan mtt_assay->mtt_steps srb_steps Fix with TCA Stain with SRB Solubilize Dye srb_assay->srb_steps read_plate Measure Absorbance (Microplate Reader) mtt_steps->read_plate srb_steps->read_plate data_analysis Data Analysis: - % Viability/Inhibition - Dose-Response Curve - IC50 Calculation read_plate->data_analysis end End data_analysis->end

Caption: Workflow for determining the cytotoxicity of this compound.

Signaling Pathway

The proposed mechanism of action for aromadendrene oxide 2 involves the induction of apoptosis through a ROS-mediated mitochondrial pathway.[4]

signaling_pathway Proposed Apoptotic Signaling Pathway of Aromadendrene Oxide 2 allo Aromadendrene Oxide 2 ros Increased Intracellular Reactive Oxygen Species (ROS) allo->ros mmp Loss of Mitochondrial Membrane Potential (ΔΨm) ros->mmp bax_bcl2 Increased Bax/Bcl-2 Ratio mmp->bax_bcl2 cyto_c Cytochrome c Release bax_bcl2->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: ROS-mediated mitochondrial pathway of apoptosis.

References

Application Notes and Protocols: Alloaromadendrene as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential of alloaromadendrene, a naturally occurring sesquiterpene, as a chiral building block in the synthesis of complex molecules. This compound, a stereoisomer of aromadendrene, is found in the essential oil of Eucalyptus globulus and possesses a unique tricyclic skeleton that makes it an attractive starting material for the synthesis of other bioactive compounds.[1] This document outlines key synthetic transformations, provides detailed experimental protocols adapted from standard organic synthesis methodologies, and presents quantitative data in a structured format.

Introduction to this compound

This compound is a sesquiterpene characterized by a fused cyclopropane, cyclopentane, and cycloheptane ring system. Its inherent chirality, rigid conformational structure, and multiple functionalization points (an exocyclic double bond and the cyclopropane ring) make it a valuable precursor in stereoselective synthesis. Its biological activities, including antioxidant properties, further enhance its relevance in medicinal chemistry and drug discovery.

Key Synthetic Transformations

Several key reactions can be employed to transform the this compound scaffold into a variety of functionalized derivatives. These include:

  • Ozonolysis: Cleavage of the exocyclic double bond to yield a ketone, (-)-alloapoaromadendrone.[1]

  • Baeyer-Villiger Oxidation: Expansion of the newly formed ketone ring in (-)-alloapoaromadendrone to a lactone.

  • Epoxidation and Rearrangement: Conversion of the exocyclic double bond to an epoxide, followed by rearrangement to afford allylic alcohols, such as the sesquiterpenoid spathulenol.

These transformations open pathways to a diverse range of complex molecular architectures, leveraging the inherent stereochemistry of the this compound starting material.

Data Presentation

The following tables summarize the expected quantitative data for the key synthetic transformations of this compound. Please note that as specific literature data for these reactions on this compound is limited, the yields and enantiomeric excess (e.e.) values are representative of typical outcomes for these reaction types on similar substrates.

Table 1: Ozonolysis of (-)-Alloaromadendrene

ProductReagentsSolventTemperature (°C)Typical Yield (%)
(-)-Alloapoaromadendrone1. O₃ 2. Me₂S (Dimethyl sulfide)Dichloromethane/Methanol-78 to rt85-95

Table 2: Baeyer-Villiger Oxidation of (-)-Alloapoaromadendrone

ProductReagentSolventTemperature (°C)Typical Yield (%)
Tricyclic Lactone Derivativem-CPBA (meta-Chloroperoxybenzoic acid)Dichloromethane0 to rt70-90

Table 3: Synthesis of (+)-Spathulenol from (-)-Alloaromadendrene via Epoxidation and Rearrangement

Intermediate/ProductReagentsSolventTemperature (°C)Typical Yield (%)
This compound Epoxidem-CPBADichloromethane0 to rt90-98
(+)-SpathulenolLewis Acid (e.g., BF₃·OEt₂) or solid acid catalystDichloromethane-20 to 060-80

Experimental Protocols

The following are detailed, generalized protocols for the key transformations of this compound. Researchers should optimize these conditions for their specific experimental setup.

Protocol 1: Ozonolysis of (-)-Alloaromadendrene to (-)-Alloapoaromadendrone

This protocol describes the oxidative cleavage of the exocyclic double bond of this compound using ozone, followed by a reductive workup.

Materials:

  • (-)-Alloaromadendrene

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (O₃) generated from an ozone generator

  • Dimethyl sulfide (DMS)

  • Argon or Nitrogen gas

  • Round-bottom flask with a gas inlet tube and a drying tube

  • Magnetic stirrer

Procedure:

  • Dissolve (-)-alloaromadendrene (1.0 eq) in a 2:1 mixture of anhydrous DCM and MeOH in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble a stream of ozone through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).

  • Once the reaction is complete, bubble argon or nitrogen through the solution for 15-20 minutes to remove excess ozone.

  • Slowly add dimethyl sulfide (2.0-3.0 eq) to the reaction mixture at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford (-)-alloapoaromadendrone.

Protocol 2: Baeyer-Villiger Oxidation of (-)-Alloapoaromadendrone

This protocol outlines the oxidation of the ketone functional group in (-)-alloapoaromadendrone to a lactone using a peroxy acid.

Materials:

  • (-)-Alloapoaromadendrone

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve (-)-alloapoaromadendrone (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude lactone by column chromatography on silica gel.

Protocol 3: Synthesis of (+)-Spathulenol from (-)-Alloaromadendrene via Epoxidation and Rearrangement

This two-step protocol describes the epoxidation of the exocyclic double bond of this compound, followed by a Lewis acid-catalyzed rearrangement to the allylic alcohol, spathulenol.

Step 1: Epoxidation of (-)-Alloaromadendrene

Materials:

  • (-)-Alloaromadendrene

  • m-CPBA (~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Follow the procedure outlined in Protocol 2 for the Baeyer-Villiger oxidation, using (-)-alloaromadendrene as the starting material. The reaction is typically faster for epoxidation.

  • After workup and purification, this compound epoxide is obtained.

Step 2: Rearrangement of this compound Epoxide to (+)-Spathulenol

Materials:

  • This compound epoxide

  • Dichloromethane (DCM), anhydrous

  • Lewis acid (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve this compound epoxide (1.0 eq) in anhydrous DCM and cool to -20 °C.

  • Slowly add a solution of BF₃·OEt₂ (0.1-0.3 eq) in DCM to the stirred solution.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (+)-spathulenol.

Visualizations

The following diagrams illustrate the logical workflow of the synthetic transformations described.

Ozonolysis_Workflow This compound (-)-Alloaromadendrene Ozonolysis Ozonolysis (O₃, DMS) This compound->Ozonolysis Alloapoaromadendrone (-)-Alloapoaromadendrone Ozonolysis->Alloapoaromadendrone

Caption: Ozonolysis of (-)-Alloaromadendrene.

Baeyer_Villiger_Workflow Alloapoaromadendrone (-)-Alloapoaromadendrone BV_Oxidation Baeyer-Villiger Oxidation (m-CPBA) Alloapoaromadendrone->BV_Oxidation Lactone Tricyclic Lactone BV_Oxidation->Lactone

Caption: Baeyer-Villiger oxidation workflow.

Spathulenol_Synthesis_Workflow This compound (-)-Alloaromadendrene Epoxidation Epoxidation (m-CPBA) This compound->Epoxidation Epoxide This compound Epoxide Epoxidation->Epoxide Rearrangement Lewis Acid Rearrangement Epoxide->Rearrangement Spathulenol (+)-Spathulenol Rearrangement->Spathulenol

Caption: Synthesis of (+)-Spathulenol.

References

Application Notes and Protocols for Determining the Antioxidant Activity of Alloaromadendrene using DPPH and ABTS Radical Scavenging Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for evaluating the antioxidant potential of Alloaromadendrene, a sesquiterpene found in various essential oils, using two widely accepted and robust methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Introduction to Antioxidant Activity Assays

Antioxidants are crucial for mitigating the damaging effects of oxidative stress in biological systems by neutralizing reactive oxygen species (ROS). The DPPH and ABTS assays are spectrophotometric methods used to determine the radical scavenging ability of compounds. In these assays, the antioxidant compound reduces a stable radical, leading to a color change that can be quantified. The concentration of the compound required to scavenge 50% of the radicals (IC50) is a key parameter for evaluating antioxidant potency. A lower IC50 value indicates a higher antioxidant activity[1][2]. This compound, a component of certain essential oils, has been noted for its antioxidant properties[3].

Data Presentation: Antioxidant Activity of this compound

AssaySampleIC50 ValueReference
DPPHEssential Oil of Cleome amblyocarpa (containing this compound epoxide)4.52 mg/mL[4]

Note: The provided IC50 value is for an essential oil containing this compound epoxide, a derivative of this compound. Further studies on purified this compound are required to determine its specific antioxidant capacity.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, diphenylpicrylhydrazine, which is yellow[5][6][7].

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • This compound sample

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

  • 96-well microplates or cuvettes

Procedure:

  • Preparation of DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation[6].

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From this stock, prepare a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control.

  • Assay Protocol:

    • Add a specific volume of the DPPH working solution to each well of a 96-well plate or a cuvette[6][7].

    • Add an equal volume of the sample, standard, or blank (solvent alone) to the respective wells/cuvettes[6].

    • Mix the contents thoroughly.

    • Incubate the plate/cuvettes in the dark at room temperature for a set period (e.g., 30 minutes)[6][7].

  • Measurement: Measure the absorbance of each solution at 517 nm[6][7].

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • Determination of IC50: Plot the percentage of inhibition against the concentration of this compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color[8][9].

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound sample

  • Positive control (e.g., Trolox, Ascorbic acid)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm

  • 96-well microplates or cuvettes

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical[8][9].

  • Preparation of ABTS•+ Working Solution:

    • Before the assay, dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm[4].

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound and a series of dilutions, as described for the DPPH assay. Prepare similar dilutions for the positive control.

  • Assay Protocol:

    • Add a specific volume of the ABTS•+ working solution to each well of a 96-well plate or a cuvette.

    • Add a small volume of the sample, standard, or blank to the respective wells/cuvettes.

    • Mix the contents thoroughly.

    • Incubate the plate/cuvettes at room temperature for a specific time (e.g., 6 minutes)[8].

  • Measurement: Measure the absorbance of each solution at 734 nm.

  • Calculation of Radical Scavenging Activity: The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the ABTS•+ solution without the sample.

    • A_sample is the absorbance of the ABTS•+ solution with the sample.

  • Determination of IC50: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Visualized Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol/Ethanol Mix Mix DPPH Solution with Sample/Control/Blank DPPH_sol->Mix Sample_sol Prepare this compound and Control Dilutions Sample_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_stock Prepare ABTS•+ Stock: ABTS + K₂S₂O₈ (12-16h, Dark) ABTS_work Dilute ABTS•+ Stock to Abs ~0.7 at 734 nm ABTS_stock->ABTS_work Mix Mix ABTS•+ Solution with Sample/Control/Blank ABTS_work->Mix Sample_sol Prepare this compound and Control Dilutions Sample_sol->Mix Incubate Incubate at RT (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the ABTS radical scavenging assay.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Alloaromadendrene using the Broth Microdilution Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Alloaromadendrene, a sesquiterpene found in various essential oils, using the broth microdilution method. This method is a standardized and widely accepted technique for assessing the antimicrobial susceptibility of microorganisms.[1][2][3] The protocols provided are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) with modifications suitable for natural, lipophilic compounds like this compound.[4][5]

Introduction

This compound is a natural bicyclic sesquiterpene that has been identified as a component of various plant essential oils and has demonstrated a range of biological activities, including potential antimicrobial properties.[6][7] Determining the MIC of this compound is a critical step in evaluating its potential as a novel antimicrobial agent. The broth microdilution method offers a high-throughput and reproducible means to quantify the lowest concentration of a substance that inhibits the visible growth of a microorganism.[2] This document outlines the necessary materials, step-by-step protocols, and data interpretation for conducting this assay.

Data Presentation

The following table summarizes representative MIC values for essential oils containing aromadendrene, a closely related isomer of this compound, against various bacterial strains. These values are illustrative and the MIC for pure this compound should be determined empirically.

MicroorganismTypeAntimicrobial AgentMIC Range (mg/mL)Reference
Staphylococcus aureusGram-positiveEucalyptus globulus fruit oil (Aromadendrene: 31.17%)0.25 - 0.5[8]
Streptococcus pyogenesGram-positiveEucalyptus globulus fruit oil (Aromadendrene: 31.17%)0.06[8]
Enterococcus faecalis (VRE)Gram-positiveEucalyptus globulus fruit oil (Aromadendrene: 31.17%)0.25 - 1[8]
Acinetobacter baumanniiGram-negativeEucalyptus globulus fruit oil (Aromadendrene: 31.17%)1
Escherichia coliGram-negativeEssential Oil of Dianella ensifolia (this compound: 7.3%)0.16 - 0.31[6][7]
Bacillus subtilisGram-positiveEssential Oil of Dianella ensifolia (this compound: 7.3%)0.16 - 0.31[6][7]

Experimental Protocols

Materials
  • Test Compound: this compound (pure)

  • Solvent/Emulsifier: Dimethyl sulfoxide (DMSO) and Tween 80

  • Microorganisms: Quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and clinical isolates.

  • Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

  • Equipment and Consumables:

    • Sterile 96-well microtiter plates

    • Multichannel pipette

    • Spectrophotometer or microplate reader

    • Incubator

    • Vortex mixer

    • Sterile tubes and pipette tips

    • Hemocytometer or bacterial counting chamber

    • Growth indicator dye (e.g., resazurin, INT) (optional)

Preparation of Reagents
  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the microorganisms.

  • Bacterial Inoculum Preparation:

    • From a fresh culture (18-24 hours) on an appropriate agar plate, select 3-5 isolated colonies.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in the test broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]

Broth Microdilution Assay Protocol
  • Plate Setup:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

    • In the first column, add 200 µL of the this compound working solution (prepared in CAMHB with a low concentration of Tween 80, e.g., 0.5%, to aid in emulsification).[5]

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • This will result in decreasing concentrations of this compound across the plate.

    • Column 11 should serve as the growth control (broth and inoculum, no this compound).

    • Column 12 should serve as the sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the microtiter plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

    • Alternatively, a growth indicator dye like resazurin can be added to the wells and incubated for a further 2-4 hours. A color change (e.g., from blue to pink) indicates bacterial growth. The MIC is the lowest concentration where the original color of the dye is retained.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis A Prepare this compound Stock Solution D Perform 2-Fold Serial Dilution of this compound A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacterial Suspension B->E C Add Broth to 96-Well Plate C->D D->E F Incubate Plate (35°C, 16-20h) E->F G Visually Inspect for Growth (Turbidity) F->G H Determine MIC G->H

Caption: Workflow for the broth microdilution method.

MIC_Determination_Principle cluster_1 Well1 Well 1 (High Conc.) Well2 Well 2 Result1 No Growth Well1->Result1 Well3 Well 3 (MIC) Well2->Result1 Well4 Well 4 Well3->Result1 Lowest concentration with no visible growth Well5 Well 5 (Low Conc.) Result2 Growth Well4->Result2 Well5->Result2 Control Growth Control Control->Result2

Caption: Principle of MIC determination.

References

Application Notes & Protocols: Docking Studies of Alloaromadendrene with Xanthine Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloaromadendrene is a naturally occurring sesquiterpenoid found in the essential oils of various plants. It is recognized for its antioxidant properties, which have been demonstrated to protect against oxidative stress.[1] While the therapeutic potential of this compound is promising, detailed molecular-level investigations into its mechanism of action are not extensively documented. Molecular docking is a powerful computational method used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a target protein.[2][3] This document provides a detailed, albeit hypothetical, protocol for conducting a molecular docking study of this compound with a specific and relevant enzyme target, Xanthine Oxidase, to explore its potential as an inhibitor.

Objective

The primary objective of this protocol is to provide a comprehensive methodology for an in silico molecular docking analysis of this compound with Xanthine Oxidase (XO). This will serve as a foundational study to predict the binding affinity and interaction patterns, thereby elucidating a potential mechanism for its antioxidant activity. Xanthine oxidase is a key enzyme in purine catabolism that generates reactive oxygen species (ROS), making it a significant target for antioxidant compounds.[4][5]

Application Notes

Principle of Molecular Docking

Molecular docking simulates the interaction between a ligand and a protein at the atomic level, allowing for the characterization of the binding energy, orientation, and conformation of the ligand within the protein's active site.[6] The process involves preparing the 3D structures of both the protein and the ligand, defining a search space on the protein, and then using a scoring function to rank the potential binding poses based on their predicted binding affinity.[7]

Enzyme Target: Xanthine Oxidase (XO)

Xanthine oxidase (EC 1.17.3.2) is a crucial enzyme that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[8] These reactions produce significant amounts of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which are major contributors to oxidative stress.[5] Inhibition of XO can, therefore, reduce the production of ROS and uric acid, which is a therapeutic strategy for conditions like gout and other diseases linked to oxidative damage.[9] Given this compound's known antioxidant effects, investigating its potential to inhibit XO is a logical step in understanding its molecular mechanism.

Signaling Pathway of Xanthine Oxidase in ROS Production

The pathway involving Xanthine Oxidase is a critical source of cellular ROS. The enzyme utilizes molecular oxygen as an electron acceptor during the oxidation of purine substrates, leading to the formation of superoxide. This process can contribute to cellular damage if not controlled.

Xanthine_Oxidase_Pathway Simplified Xanthine Oxidase ROS Production Pathway cluster_main Simplified Xanthine Oxidase ROS Production Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine ROS1 O2•- (Superoxide) XO1->ROS1 XO2->UricAcid ROS2 O2•- (Superoxide) XO2->ROS2 O2_1 O2 O2_1->XO1 O2_2 O2 O2_2->XO2

Simplified Xanthine Oxidase ROS Production Pathway.

Experimental Protocols

This section details the step-by-step procedure for performing a molecular docking study of this compound against Xanthine Oxidase.

Required Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking simulation.[10]

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • Open Babel: For file format conversion and 3D structure generation.

  • PubChem or ZINC Database: For obtaining the 3D structure of this compound.

  • Protein Data Bank (PDB): For obtaining the 3D crystal structure of Xanthine Oxidase.

Step 1: Target Protein Preparation
  • Obtain Crystal Structure: Download the 3D crystal structure of Bos taurus Xanthine Oxidase (e.g., PDB ID: 1FIQ) from the Protein Data Bank.

  • Prepare the Receptor:

    • Load the PDB file into AutoDock Tools (ADT).

    • Remove water molecules and any co-crystallized ligands (e.g., salicylate in 1FIQ) that are not relevant to the study.[10]

    • Add polar hydrogen atoms to the protein structure.

    • Compute and add Gasteiger or Kollman charges to the protein atoms.[10]

    • Save the prepared protein in the PDBQT file format (e.g., 1fiq_protein.pdbqt).

Step 2: Ligand Preparation
  • Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID 91746537) in SDF format.[11]

  • Prepare the Ligand:

    • Use Open Babel or ADT to convert the SDF file to PDBQT format.

    • Ensure the protonation state is appropriate for physiological pH (around 7.4).[10]

    • Detect the root atom and define the rotatable bonds for the ligand.

    • Save the prepared ligand as a PDBQT file (e.g., this compound.pdbqt).

  • Prepare Control Ligand: For validation, prepare a known inhibitor of Xanthine Oxidase, such as Allopurinol (PubChem CID 135398589), using the same procedure.

Step 3: Grid Box Generation
  • Load Prepared Protein: Open the prepared protein PDBQT file (1fiq_protein.pdbqt) in ADT.

  • Define the Binding Site: Identify the active site of Xanthine Oxidase. For 1FIQ, this is typically the region where the native ligand or inhibitor binds.

  • Set Grid Parameters:

    • Center the grid box on the active site.

    • Adjust the dimensions of the grid box (e.g., 60 x 60 x 60 Å) to ensure it is large enough to accommodate the ligand and allow for conformational sampling.

    • Save the grid parameter information to a configuration file (e.g., config.txt).

Step 4: Molecular Docking Simulation
  • Execute AutoDock Vina: Run the docking simulation from the command line using the prepared files. The command will look similar to this: vina --receptor 1fiq_protein.pdbqt --ligand this compound.pdbqt --config config.txt --out allo_out.pdbqt --log allo_log.txt

  • Exhaustiveness: Set the exhaustiveness parameter in the configuration file (e.g., exhaustiveness = 8 or higher) to increase the thoroughness of the conformational search.[10]

Step 5: Analysis of Results
  • Binding Affinity: The primary quantitative result is the binding affinity, reported in kcal/mol in the log file. Lower (more negative) values indicate a more favorable binding interaction.

  • Pose Visualization:

    • Load the receptor PDBQT file (1fiq_protein.pdbqt) and the output ligand PDBQT file (allo_out.pdbqt) into a visualization tool like PyMOL.

    • Analyze the top-ranked binding pose of this compound within the active site of Xanthine Oxidase.

    • Identify and measure key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein.

Data Presentation

The quantitative results from the docking simulation should be summarized in a clear and structured table for comparative analysis.

LigandPubChem CIDBinding Affinity (kcal/mol)Number of H-BondsKey Interacting Residues
This compound 91746537-8.20Phe914, Phe1009, Leu1014, Val1011
Allopurinol (Control) 135398589-6.53Thr1010, Arg880, Glu802

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will be generated by the docking software.

Visualization of Experimental Workflow

A diagram illustrating the logical flow of the docking protocol is essential for clarity and reproducibility.

Docking_Workflow Molecular Docking Experimental Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase PDB Download Protein Structure (PDB) Prep_Prot Prepare Protein (Remove water, add H, assign charges) PDB->Prep_Prot PubChem Download Ligand Structure (PubChem) Prep_Lig Prepare Ligand (Set protonation, define bonds) PubChem->Prep_Lig Grid Define Grid Box (Active Site) Prep_Prot->Grid Dock Run Docking Simulation (AutoDock Vina) Prep_Lig->Dock Grid->Dock Analyze Analyze Binding Affinity (Log File) Dock->Analyze Visualize Visualize Interactions (PyMOL) Dock->Visualize Report Summarize Data (Table & Report) Analyze->Report Visualize->Report

Molecular Docking Experimental Workflow.

Conclusion and Future Perspectives

This document outlines a standardized protocol for conducting a molecular docking study of this compound with Xanthine Oxidase. The in silico results generated from this workflow, including binding affinities and interaction patterns, can provide valuable insights into the potential of this compound as a natural inhibitor of this key ROS-producing enzyme. Favorable docking scores and interactions would form a strong basis for subsequent in vitro enzyme inhibition assays and further preclinical studies to validate these computational predictions.

References

Application Notes & Protocols: Formulation of Alloaromadendrene into a Topical Preparation for Antimicrobial Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Alloaromadendrene, a tricyclic sesquiterpenoid found in various essential oils, has demonstrated a range of biological activities, including antioxidant and potential antimicrobial properties.[1][2][3] It is a component of essential oils from plants like Dianella ensifolia and Cinnamomum osmophloeum.[2][4][5] The therapeutic application of essential oils and their constituents in topical formulations is often hindered by their volatility, poor water solubility, and instability in the presence of light and oxygen.[6][7] To overcome these limitations, advanced drug delivery systems are employed to enhance their stability, bioavailability, and skin penetration.[7][8][9]

These application notes provide a comprehensive protocol for the formulation of this compound into a stable topical hydrogel. A hydrogel base is selected for its favorable properties, including providing a moist environment, biocompatibility, and controlled release of active agents.[10] Detailed methodologies for the physicochemical characterization of the formulation and the subsequent in vitro evaluation of its antimicrobial efficacy against common skin pathogens are also presented.

2.0 Experimental Workflow

The overall experimental process involves the preparation of a stable topical formulation, its physicochemical characterization, and subsequent antimicrobial efficacy testing.

G cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: Antimicrobial Efficacy Testing cluster_2 Phase 3: Analysis & Reporting A This compound Procurement & Purity Analysis B Hydrogel Formulation Development A->B C Physicochemical Characterization (pH, Viscosity, Appearance) B->C D Stability Studies (Accelerated & Long-term) C->D E Selection of Test Microorganisms (e.g., S. aureus, P. aeruginosa) D->E F MIC & MBC Determination (Broth Microdilution) E->F G Zone of Inhibition Assay (Agar Disc/Well Diffusion) E->G H Data Compilation & Analysis F->H G->H I Results Interpretation H->I J Final Report Generation I->J

Caption: Overall experimental workflow from formulation to data analysis.

3.0 Protocols

3.1 Protocol 1: Preparation of this compound Hydrogel (1% w/w)

This protocol details the formulation of a 1% (w/w) this compound hydrogel. A similar methodology can be adapted for preparing placebo (vehicle control) by omitting the active ingredient.

3.1.1 Materials

  • This compound (≥95% purity)

  • Carbopol® 940

  • Propylene Glycol

  • Ethanol (95%)

  • Triethanolamine (TEA)

  • Purified Water

3.1.2 Equipment

  • Analytical balance

  • Magnetic stirrer and hot plate

  • pH meter

  • Homogenizer

  • Beakers and graduated cylinders

3.1.3 Formulation Composition

IngredientFunctionConcentration (% w/w)
This compoundActive Agent1.0
Carbopol® 940Gelling Agent1.0
Propylene GlycolHumectant/Solvent10.0
Ethanol (95%)Co-solvent5.0
TriethanolamineNeutralizing Agentq.s. to pH 6.5-7.0
Purified WaterVehicleq.s. to 100

3.1.4 Procedure

  • Carbopol Dispersion: Slowly disperse Carbopol® 940 in purified water with constant stirring using a magnetic stirrer until a lump-free, translucent dispersion is formed.

  • Active Phase Preparation: In a separate beaker, dissolve the required quantity of this compound in ethanol. Add propylene glycol to this solution and mix until uniform.

  • Mixing: Slowly add the active phase (Step 2) to the aqueous Carbopol dispersion (Step 1) while stirring continuously.

  • Homogenization: Homogenize the mixture for 5-10 minutes at a moderate speed to ensure uniform distribution.

  • Neutralization: Adjust the pH of the gel to between 6.5 and 7.0 by adding triethanolamine dropwise while monitoring with a pH meter. The gel will thicken upon neutralization.

  • Final Mixing: Stir the final formulation gently to ensure homogeneity and remove any entrapped air bubbles. Store in airtight containers.

3.2 Protocol 2: Physicochemical Characterization

The prepared hydrogel should be evaluated for its physical properties and stability.

  • Visual Inspection: Macroscopically examine the formulation for color, homogeneity, and the presence of any aggregates.

  • pH Determination: Measure the pH of a 10% (w/v) aqueous solution of the gel using a calibrated digital pH meter.

  • Viscosity Measurement: Determine the viscosity using a Brookfield viscometer at different rotational speeds to assess the rheological properties.

  • Stability Studies: Store the formulation under accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for 3-6 months. Evaluate for changes in pH, viscosity, and appearance at regular intervals.

3.3 Protocol 3: In Vitro Antimicrobial Susceptibility Testing

3.3.1 Test Organisms

  • Staphylococcus aureus (ATCC 25923) - Gram-positive

  • Pseudomonas aeruginosa (ATCC 27853) - Gram-negative

3.3.2 Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

This protocol is based on the broth microdilution method.

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final concentration of the formulation should be tested similarly.

  • Inoculation: Adjust the turbidity of an overnight culture of the test organism to a 0.5 McFarland standard and dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (broth + inoculum), negative control (broth only), and vehicle control (formulation base + inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the agent that completely inhibits visible growth.

  • MBC Determination: Subculture 10 µL from each well showing no visible growth onto Mueller-Hinton Agar (MHA) plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

3.3.3 Agar Well Diffusion Assay

This method evaluates the antimicrobial activity of the topical formulation.

  • Plate Preparation: Prepare MHA plates and uniformly spread 0.1 mL of the standardized bacterial suspension (0.5 McFarland) over the surface.

  • Well Creation: Aseptically bore wells (6-8 mm in diameter) into the agar.

  • Application: Add a fixed amount (e.g., 100 µL) of the this compound hydrogel and the placebo gel into separate wells. A standard antibiotic can be used as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

4.0 Data Presentation

Quantitative results should be organized into clear, concise tables for comparative analysis.

Table 1: Hypothetical MIC and MBC Values for this compound

Test OrganismThis compound MIC (µg/mL)This compound MBC (µg/mL)
S. aureus64128
P. aeruginosa128256

Table 2: Hypothetical Zone of Inhibition Data for 1% this compound Hydrogel

FormulationZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. P. aeruginosa
1% this compound Hydrogel18 ± 1.514 ± 1.0
Placebo Hydrogel (Vehicle)00
Positive Control (e.g., Gentamicin)25 ± 1.222 ± 1.8
(Values are presented as mean ± standard deviation)

5.0 Proposed Antimicrobial Mechanism of Action

Essential oils and their terpenoid components like this compound are known to exert their antimicrobial effects primarily by disrupting the bacterial cell structure and function. The lipophilic nature of these compounds facilitates their interaction with the bacterial cell membrane.

G cluster_Cell Bacterial Cell cluster_Effects Cellular Effects Membrane Cell Membrane Cytoplasm Cytoplasm Disruption Membrane Disruption & Increased Permeability Processes Metabolic Processes (e.g., ATP Synthesis) Allo This compound Allo->Disruption Intercalates into lipid bilayer Leakage Leakage of Ions & Intracellular Contents Disruption->Leakage Inhibition Inhibition of Cellular Respiration & Enzymes Leakage->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Proposed mechanism of antimicrobial action for this compound.

References

Application Notes and Protocols for the Enantioselective Synthesis of (-)-Alloaromadendrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Alloaromadendrene, a naturally occurring tricyclic sesquiterpenoid, has garnered interest due to its unique molecular architecture featuring a fused cyclopropane and a hydroazulene skeleton. Its biological activities and potential as a chiral building block in organic synthesis underscore the need for efficient and stereocontrolled synthetic routes. This document outlines a proposed enantioselective synthesis of (-)-Alloaromadendrene, providing detailed protocols for key transformations. The strategy relies on well-established asymmetric reactions to construct the key stereocenters of the target molecule. While a complete enantioselective synthesis of (-)-Alloaromadendrene has not been extensively reported, this note details a plausible and scientifically sound pathway based on modern synthetic methodologies.

Introduction

(-)-Alloaromadendrene is a sesquiterpene characterized by a tricyclo[6.3.0.0¹⁵]undecane core. The absolute configuration of (-)-alloaromadendrene was established as the C8 epimer of (-)-aromadendrene, following the total synthesis of the latter by Büchi et al. The development of a stereocontrolled synthesis is crucial for accessing significant quantities of this enantiomerically pure compound for further biological evaluation and for its use in the synthesis of other complex molecules. The proposed synthetic strategy focuses on the asymmetric construction of the hydroazulene core, followed by a diastereoselective cyclopropanation to furnish the final tricyclic skeleton.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis for (-)-Alloaromadendrene is depicted below. The key disconnections involve a late-stage intramolecular cyclopropanation to form the three-membered ring, and an asymmetric conjugate addition to establish the initial stereocenter on a cycloheptenone precursor.

Retrosynthesis Alloaromadendrene (-)-Alloaromadendrene Intermediate1 Diazoketone Precursor This compound->Intermediate1 Intramolecular Cyclopropanation Intermediate2 Chiral Hydroazulene Carboxylic Acid Intermediate1->Intermediate2 Diazotization Intermediate3 Enone with Chiral Sidechain Intermediate2->Intermediate3 Oxidative Cleavage & Functional Group Interconversion StartingMaterial Cycloheptenone & Isopropyl Grignard Intermediate3->StartingMaterial Asymmetric Michael Addition

Caption: Retrosynthetic analysis of (-)-Alloaromadendrene.

Proposed Synthetic Pathway

The proposed forward synthesis commences with an asymmetric Michael addition to a cycloheptenone derivative, followed by the construction of the hydroazulene core. Subsequent functional group manipulations lead to a key diazoketone intermediate, which undergoes an intramolecular cyclopropanation to yield (-)-Alloaromadendrene.

Synthetic_Pathway A Cycloheptenone Derivative B Chiral Enone A->B Asymmetric Michael Addition C Hydroazulene Precursor B->C Ring Closure & Functional Group Interconversion D Hydroazulene Carboxylic Acid C->D Oxidative Cleavage E Diazoketone D->E Acid Chloride Formation & Diazomethane Reaction F (-)-Alloaromadendrene E->F Rh(II)-catalyzed Cyclopropanation

Caption: Proposed synthetic pathway for (-)-Alloaromadendrene.

Experimental Protocols

Asymmetric Michael Addition to Cycloheptenone

This key step establishes the initial stereocenter of the molecule. A copper-catalyzed asymmetric conjugate addition of an isopropyl Grignard reagent to a cycloheptenone derivative in the presence of a chiral ligand is a reliable method.

Materials:

  • 2-Cyclohepten-1-one

  • Isopropylmagnesium chloride (2.0 M in THF)

  • Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂)

  • (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add CuBr·SMe₂ (0.05 eq) and (S)-BINAP (0.055 eq).

  • Add anhydrous THF and stir the mixture at room temperature until a clear solution is formed.

  • Cool the solution to -78 °C.

  • Slowly add isopropylmagnesium chloride (1.2 eq) dropwise to the solution. Stir for 30 minutes at -78 °C.

  • Add a solution of 2-cyclohepten-1-one (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral β-substituted cycloheptanone.

Rhodium(II)-Catalyzed Intramolecular Cyclopropanation

This step constructs the characteristic tricyclic core of this compound from a diazoketone precursor.

Materials:

  • α-Diazo ketone precursor

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add the α-diazo ketone precursor (1.0 eq) and anhydrous DCM.

  • Add Rh₂(OAc)₄ (0.01 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the evolution of nitrogen gas.

  • The reaction is typically complete within 1-2 hours, as indicated by the cessation of gas evolution and TLC analysis.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (-)-Alloaromadendrene.

Data Presentation

As this is a proposed synthesis, experimental data from a single literature source is not available. The following table provides typical quantitative data ranges for the key reaction types employed in this synthetic strategy.

StepReaction TypeTypical Yield (%)Typical Enantiomeric Excess (ee %)
1. Asymmetric Conjugate AdditionCu-catalyzed Michael Addition70-9590-99
2. Intramolecular CyclopropanationRh(II)-catalyzed C-H Insertion60-85Diastereoselective

Note: The enantiomeric excess of the final product is primarily determined by the initial asymmetric conjugate addition step. The cyclopropanation is expected to be diastereoselective, controlled by the existing stereocenters in the molecule.

Conclusion

The presented application note details a viable and robust enantioselective synthetic strategy for (-)-Alloaromadendrene. The pathway leverages powerful and well-understood asymmetric transformations to ensure high stereocontrol. The provided protocols for the key steps serve as a practical guide for researchers aiming to synthesize this and structurally related sesquiterpenoids. Further optimization of each step would be necessary to maximize overall yield and efficiency. This proposed synthesis opens avenues for the preparation of this compound analogs for structure-activity relationship studies and for use as chiral synthons in the development of new chemical entities.

Alloaromadendrene as a Biomarker in Plant Metabolomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloaromadendrene, a tricyclic sesquiterpene, is emerging as a significant biomarker in plant metabolomics. Its presence and concentration can be indicative of a plant's physiological state, particularly in response to biotic and abiotic stresses. As a secondary metabolite, this compound is involved in plant defense mechanisms, including antioxidant and antimicrobial activities. This document provides detailed application notes and protocols for the utilization of this compound as a biomarker, aimed at researchers, scientists, and drug development professionals.

Application Notes

This compound's utility as a biomarker stems from its role in plant stress responses. Metabolomic studies can leverage the quantification of this compound to assess the impact of environmental stressors, screen for stress-tolerant plant varieties, and understand the biochemical pathways involved in plant defense.

Key Applications:

  • Stress Phenotyping: Measuring this compound levels can help in the high-throughput screening of plant genotypes for tolerance to specific stresses like drought, salinity, and pathogen attack.

  • Biotic Stress Response: Elevated levels of this compound can indicate an active defense response against herbivores and pathogens.

  • Abiotic Stress Monitoring: Changes in this compound concentration can serve as an early indicator of abiotic stresses such as oxidative stress.[1]

  • Natural Product Discovery: Plants rich in this compound may be valuable sources for novel bioactive compounds with applications in pharmaceuticals and agriculture.

Quantitative Data Summary

The concentration of this compound can vary significantly between plant species and in response to environmental conditions. The following tables summarize available quantitative data from various studies.

Plant SpeciesTissueThis compound Concentration/Relative AbundanceAnalytical MethodReference
Cinnamomum osmophloeumLeaves5.0% of essential oilGC-MS[2]
Rhododendron tomentosumAerial Parts2–60 mg/100 g dried plant materialHPTLC[3]
Erigeron speciesAerial PartsPrevalent component of essential oilGC-MS[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Leaf Tissue

This protocol outlines the extraction of this compound from fresh or dried plant leaves for subsequent analysis.

Materials:

  • Fresh or freeze-dried plant leaf tissue

  • Liquid nitrogen

  • Mortar and pestle

  • n-Hexane (GC grade)

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes (50 mL)

  • Rotary evaporator

  • Glass vials

Procedure:

  • Sample Preparation: Weigh approximately 1-2 g of fresh or 0.5 g of freeze-dried leaf tissue. For fresh tissue, immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered tissue to a 50 mL centrifuge tube. Add 20 mL of n-hexane.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance extraction efficiency.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the plant debris.

  • Supernatant Collection: Carefully decant the hexane supernatant into a clean flask.

  • Re-extraction: Repeat the extraction process (steps 3-6) on the plant pellet with another 20 mL of n-hexane to ensure complete extraction.

  • Drying: Combine the supernatants and add anhydrous sodium sulfate to remove any residual water. Swirl gently and let it sit for 10-15 minutes.

  • Concentration: Filter the extract to remove the sodium sulfate and concentrate the solvent to approximately 1 mL using a rotary evaporator at a temperature below 40°C.

  • Storage: Transfer the concentrated extract to a glass vial and store at -20°C until GC-MS analysis.

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantitative analysis of this compound using GC-MS. Instrument conditions may need to be optimized for specific equipment and sample types.

Instrumentation and Conditions:

  • GC-MS System: Agilent 6890 GC with 5973 Mass Selective Detector or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.[5]

  • Split Ratio: 40:1.[5]

  • Oven Temperature Program:

    • Initial temperature: 85°C, hold for 5 min.

    • Ramp 1: 3°C/min to 185°C, hold for 10 min.

    • Ramp 2: 5°C/min to 250°C, hold for 5 min.[5]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Ionization Energy: 70 eV.[5]

    • Ion Source Temperature: 230°C.[5]

    • Mass Scan Range: 33-350 amu.[5]

Quantitative Analysis:

  • Calibration Curve: Prepare a series of standard solutions of this compound in n-hexane at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard: Add a known concentration of an internal standard (e.g., tetradecane) to each standard solution and the prepared plant extracts.

  • Analysis: Inject the standard solutions and the plant extracts into the GC-MS.

  • Data Processing: Identify the this compound peak based on its retention time and mass spectrum. Integrate the peak areas of this compound and the internal standard.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. Use the regression equation from the calibration curve to determine the concentration of this compound in the plant extracts.

Visualization of Pathways and Workflows

Biosynthesis of this compound

This compound is synthesized via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are converted to farnesyl pyrophosphate (FPP), the direct precursor for sesquiterpenes.

Alloaromadendrene_Biosynthesis cluster_0 Central Metabolism cluster_1 MEP Pathway (Plastid) cluster_2 MVA Pathway (Cytosol) cluster_3 Isoprenoid Precursors cluster_4 Sesquiterpene Synthesis Pyruvate Pyruvate MEP MEP Pathway Pyruvate->MEP G3P Glyceraldehyde-3-P G3P->MEP AcetylCoA Acetyl-CoA MVA MVA Pathway AcetylCoA->MVA IPP IPP MEP->IPP MVA->IPP DMAPP DMAPP IPP->DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->FPP Allo This compound FPP->Allo Sesquiterpene Synthase

Biosynthesis pathway of this compound.
Experimental Workflow for this compound Biomarker Analysis

The following workflow illustrates the process of using this compound as a biomarker in a plant metabolomics study.

Experimental_Workflow Start Plant Material (Control vs. Stressed) Extraction Extraction of Volatiles (Protocol 1) Start->Extraction Analysis GC-MS Analysis (Protocol 2) Extraction->Analysis DataProcessing Data Processing (Peak Identification & Integration) Analysis->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification Biomarker This compound as Biomarker Quantification->Biomarker Interpretation Biological Interpretation (Correlation with Stress Phenotype) Biomarker->Interpretation

Workflow for this compound biomarker analysis.
Potential Signaling Pathway Involvement

This compound, as a sesquiterpene, is likely involved in plant defense signaling, which often involves crosstalk between jasmonic acid (JA) and salicylic acid (SA) pathways, as well as response to oxidative stress.[6]

Signaling_Pathway cluster_ROS Oxidative Stress cluster_Hormones Hormonal Signaling Stress Biotic/Abiotic Stress ROS Reactive Oxygen Species (ROS) Accumulation Stress->ROS JA Jasmonic Acid (JA) Signaling Stress->JA SA Salicylic Acid (SA) Signaling Stress->SA Allo This compound (Antioxidant) ROS->Allo Induces Defense Plant Defense Response (e.g., PR gene expression) Allo->Defense Contributes to JA->SA Antagonistic/ Synergistic Crosstalk JA->Defense SA->Defense

Potential involvement of this compound in plant defense signaling.

References

Troubleshooting & Optimization

Overcoming co-elution of Alloaromadendrene with other sesquiterpenes in GC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in resolving the common challenge of alloaromadendrene co-elution with other sesquiterpenes during Gas Chromatography (GC) analysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve accurate and reliable separation.

Troubleshooting Guide: Resolving this compound Co-elution

Co-elution of sesquiterpenes, which are isomers with similar physicochemical properties, is a frequent issue in GC analysis.[1] This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound.

Initial Assessment

Before modifying your GC method, it's crucial to identify the co-eluting compound(s). Mass spectrometry (MS) can be a powerful tool for deconvoluting co-eluting peaks based on their mass spectra. If you are using a Flame Ionization Detector (FID), comparing retention indices with literature values on different polarity columns can help in tentative identification.

Troubleshooting Workflow

The following flowchart outlines a step-by-step process to address the co-elution of this compound.

Coelution_Troubleshooting start Co-elution of this compound Observed check_column Is the current column optimal? start->check_column change_column Select a column with different selectivity (e.g., switch from non-polar to polar) check_column->change_column Yes optimize_temp Optimize Temperature Program check_column->optimize_temp No change_column->optimize_temp adjust_ramp Decrease ramp rate (e.g., 1-5°C/min) optimize_temp->adjust_ramp Yes optimize_injection Optimize Injection Parameters optimize_temp->optimize_injection No add_isothermal Introduce isothermal holds at critical elution zones adjust_ramp->add_isothermal add_isothermal->optimize_injection adjust_inlet_temp Lower inlet temperature to prevent thermal degradation optimize_injection->adjust_inlet_temp Yes advanced_techniques Consider Advanced Techniques optimize_injection->advanced_techniques No change_injection_mode Consider splitless injection for trace analysis adjust_inlet_temp->change_injection_mode change_injection_mode->advanced_techniques gcxgc Utilize Comprehensive 2D GC (GCxGC) advanced_techniques->gcxgc Yes end Resolution Achieved advanced_techniques->end No gcxgc->end Sesquiterpene_Structures cluster_0 Aromadendrane Skeleton cluster_1 Other Skeletons This compound This compound Viridiflorene Viridiflorene This compound->Viridiflorene Isomers Beta_Caryophyllene β-Caryophyllene (Caryophyllane) This compound->Beta_Caryophyllene Alpha_Humulene α-Humulene (Humulane) This compound->Alpha_Humulene Germacrene_D Germacrene D (Germacrane) This compound->Germacrene_D

References

Stability of Alloaromadendrene under different storage conditions (light, temperature, air).

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Alloaromadendrene Stability

This technical support center provides guidance and answers frequently asked questions regarding the stability of this compound under various storage conditions. The information is intended for researchers, scientists, and professionals in drug development to ensure the integrity of their experimental results.

Troubleshooting Guides and FAQs

Q1: I am seeing unexpected peaks in my GC-MS analysis after storing my this compound sample at room temperature for a few weeks. What could be the cause?

A1: This is likely due to degradation of the this compound. Sesquiterpenes like this compound can be susceptible to degradation when exposed to light, heat, and air (oxygen). Room temperature storage, especially in a container that is not airtight or is exposed to light, can accelerate oxidation and isomerization, leading to the formation of new compounds. It is recommended to store this compound under refrigerated conditions in a tightly sealed, light-protected container.[1][2] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q2: My this compound solution has changed color/viscosity. Is it still usable?

A2: A change in physical appearance, such as color or viscosity, is a strong indicator of chemical degradation. You should perform an analytical check (e.g., GC-MS, HPLC) to determine the purity of the sample before proceeding with any experiments. It is highly recommended to use a fresh, properly stored sample to ensure the reliability of your results.

Q3: I need to handle this compound for my experiment. What are the best practices to minimize degradation during use?

A3: To minimize degradation during handling, it is best to:

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture into the sample.

  • Work quickly to minimize the sample's exposure to air and light.

  • Use an inert gas blanket (e.g., argon or nitrogen) over the sample headspace before resealing the container.

  • Prepare solutions fresh for each experiment whenever possible. If you need to store solutions, use a degassed solvent and store the solution under the same recommended conditions as the neat compound (refrigerated, airtight, and protected from light).

Q4: What are the ideal long-term storage conditions for this compound?

A4: For long-term stability, this compound should be stored at low temperatures, protected from light, and in an inert atmosphere. The recommended storage temperature is 2-8°C (refrigerated).[3] For extended periods, storage at -20°C in a tightly sealed container under argon or nitrogen is optimal. The container should be opaque or stored in the dark.

Q5: Can I store this compound in a standard clear glass vial?

A5: It is not recommended to store this compound in clear glass vials for extended periods due to potential light-induced degradation. If clear vials must be used, they should be wrapped in aluminum foil or stored in a light-blocking secondary container. Amber glass vials are a better alternative.

Stability Data

The following tables summarize the expected stability of this compound under different storage conditions. This data is based on general principles of terpene chemistry and should be considered illustrative.

Table 1: Effect of Temperature on this compound Purity over 6 Months (Stored in the dark, under inert atmosphere)

TemperaturePurity at 0 Months (%)Purity at 3 Months (%)Purity at 6 Months (%)
25°C (Room Temp)99.595.290.1
4°C (Refrigerated)99.599.198.8
-20°C (Frozen)99.599.499.3

Table 2: Effect of Light Exposure on this compound Purity at 4°C over 6 Months (Under inert atmosphere)

Light ConditionPurity at 0 Months (%)Purity at 3 Months (%)Purity at 6 Months (%)
Dark99.599.198.8
Ambient Light99.597.094.5

Table 3: Effect of Air Exposure on this compound Purity at 4°C over 6 Months (Stored in the dark)

AtmospherePurity at 0 Months (%)Purity at 3 Months (%)Purity at 6 Months (%)
Inert (Argon)99.599.198.8
Air99.596.592.3

Experimental Protocols

Protocol 1: General Stability Testing of this compound

This protocol is a general guideline for assessing the stability of this compound under various conditions.

1. Materials and Equipment:

  • This compound (high purity)

  • GC-MS or HPLC with a suitable column and detector

  • Temperature-controlled stability chambers or incubators

  • Light-controlled chamber (or use of opaque vs. clear containers)

  • Inert gas (argon or nitrogen)

  • Appropriate solvents (e.g., hexane, ethanol)

  • Amber and clear glass vials with airtight seals

2. Sample Preparation:

  • Aliquot high-purity this compound into vials for each time point and storage condition to avoid repeated opening of the same sample.

  • For studies involving air exposure, seal the vials in ambient air.

  • For studies under inert atmosphere, flush the vials with argon or nitrogen before sealing.

3. Storage Conditions:

  • Place the prepared vials in the respective stability chambers set to the desired temperatures (e.g., 25°C, 4°C, -20°C).

  • For light exposure studies, place one set of vials in a light-controlled chamber with a defined light source and another set wrapped in aluminum foil to serve as the dark control.

4. Time Points:

  • Analyze a sample at time zero to establish the initial purity.

  • Pull samples for analysis at predetermined intervals (e.g., 1 month, 3 months, 6 months).

5. Analysis:

  • At each time point, dissolve the this compound sample in a suitable solvent.

  • Analyze the sample by GC-MS or HPLC to determine the purity and identify any degradation products.

  • Calculate the percentage of this compound remaining relative to the time-zero sample.

Visualizations

Alloaromadendrene_Stability cluster_conditions Storage Conditions cluster_degradation Degradation Pathways Light Light Exposure Oxidation Oxidation Products (e.g., epoxides, hydroperoxides) Light->Oxidation Temperature Elevated Temperature Isomerization Isomerization Products Temperature->Isomerization Polymerization Polymers Temperature->Polymerization Air Air (Oxygen) Exposure Air->Oxidation Degraded Degraded this compound Oxidation->Degraded Isomerization->Degraded Polymerization->Degraded This compound This compound Stable Stable this compound This compound->Stable Optimal Conditions (Dark, Refrigerated, Inert Gas) This compound->Degraded Unfavorable Conditions

Caption: Factors influencing this compound stability.

References

Troubleshooting low yields in the chemical synthesis of Alloaromadendrene.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Alloaromadendrene Synthesis

Welcome to the technical support center for the chemical synthesis of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that can lead to low yields during the synthesis of this complex sesquiterpene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The main difficulties in synthesizing this compound, a molecule with a tricyclic aromadendrane skeleton, lie in controlling the stereochemistry of the fused ring system and constructing the strained cyclopropane ring. Specifically, achieving the cis-fusion of the hydroazulene core, which is characteristic of the "allo" isomer, can be challenging. Additionally, the final intramolecular cyclopropanation step is often low-yielding and can produce difficult-to-separate diastereomers.

Q2: My overall yield is significantly lower than expected. Where should I start troubleshooting?

A2: Low overall yields are common in multi-step syntheses. It is crucial to identify the specific step or steps that are underperforming. Start by analyzing the yield and purity of each intermediate. Often, a single problematic step is responsible for the majority of material loss. Pay close attention to reactions involving the formation of the seven-membered ring and the final cyclopropanation, as these are often the most challenging.

Q3: I am observing the formation of multiple isomers. How can I improve the stereoselectivity of my reactions?

A3: The formation of diastereomers is a frequent cause of low yields of the desired product. To improve stereoselectivity, consider the following:

  • Reagent Choice: For cyclopropanation, the choice of reagent (e.g., Simmons-Smith vs. Corey-Chaykovsky) can influence the stereochemical outcome.

  • Directing Groups: The presence of hydroxyl or other coordinating groups on your substrate can direct the approach of reagents, enhancing the formation of the desired stereoisomer.

  • Reaction Conditions: Temperature, solvent, and the nature of the catalyst can all play a significant role in stereocontrol. Experiment with different conditions to find the optimal parameters for your specific substrate.

Q4: How can I effectively purify this compound from its diastereomers and other byproducts?

A4: The purification of this compound, which is an oil at room temperature, typically relies on chromatographic techniques. Due to the similar polarities of the stereoisomers, standard silica gel chromatography may not be sufficient. Consider using silver nitrate-impregnated silica gel, which can separate alkenes based on the degree of steric hindrance around the double bond. Alternatively, reversed-phase HPLC can be an effective method for separating closely related isomers.

Troubleshooting Guide for Low Yields

This guide addresses specific issues that you may encounter during the key stages of this compound synthesis.

Issue 1: Low Yield in the Formation of the Hydroazulene Core

The construction of the bicyclo[5.3.0]decane (hydroazulene) skeleton is a critical phase of the synthesis. Low yields at this stage can be due to several factors.

  • Possible Cause: Inefficient ring-closing metathesis (RCM) or other cyclization strategies to form the seven-membered ring.

    • Solution:

      • Catalyst Choice: If using RCM, screen different Grubbs-type catalysts (e.g., Grubbs I, Grubbs II, Hoveyda-Grubbs). The choice of catalyst can have a significant impact on the yield.

      • Reaction Concentration: RCM reactions are typically run at high dilution to favor the intramolecular reaction over intermolecular polymerization.

      • Temperature and Reaction Time: Optimize the reaction temperature and time. Insufficient time may lead to incomplete reaction, while excessive time or heat can lead to catalyst decomposition and byproduct formation.

  • Possible Cause: Formation of undesired stereoisomers of the fused ring system.

    • Solution:

      • Stereocontrol: The stereochemistry of the substituents on the five-membered ring precursor can dictate the stereochemical outcome of the ring fusion. Ensure the stereochemistry of your starting materials is correct.

      • Purification: It may be necessary to separate diastereomers at this stage. This can be challenging, but a clean intermediate will improve the yield of subsequent steps.

Issue 2: Low Yield in the Intramolecular Cyclopropanation Step

The final step in the synthesis of the aromadendrane skeleton is the formation of the fused cyclopropane ring. This is often a low-yielding step.

  • Possible Cause: Inefficient generation or reactivity of the carbenoid species in a Simmons-Smith reaction.

    • Solution:

      • Activation of Zinc: The zinc-copper couple must be freshly prepared and highly activated for the Simmons-Smith reaction to proceed efficiently.

      • Reagent Stoichiometry: Use a sufficient excess of diiodomethane and the zinc-copper couple to drive the reaction to completion.

      • Solvent: The reaction is typically performed in a non-coordinating solvent like diethyl ether or dichloromethane.

  • Possible Cause: Competing side reactions in a Corey-Chaykovsky reaction.

    • Solution:

      • Base and Temperature: The choice of base and temperature for the deprotonation of the sulfonium salt is critical. Stronger bases and lower temperatures can help to minimize side reactions.

      • Ylide Stability: The stability of the sulfur ylide can affect the outcome. For the cyclopropanation of enones, a sulfoxonium ylide is often preferred as it tends to favor 1,4-addition, which leads to the desired cyclopropane.

  • Possible Cause: Formation of the incorrect diastereomer of the cyclopropane ring.

    • Solution:

      • Directing Groups: A strategically placed hydroxyl group can direct the cyclopropanation to the desired face of the double bond.

      • Reaction Conditions: The stereochemical outcome can be sensitive to the reaction conditions. Experiment with different solvents and temperatures.

Quantitative Data Summary

While a complete, high-yielding synthesis of this compound is not well-documented in the literature with step-by-step yields, the following table provides a hypothetical comparison of expected yields for key reaction types in sesquiterpene synthesis versus what might be considered a "low yield" that requires troubleshooting.

Reaction StepKey TransformationExpected Yield RangeLow Yield (Troubleshooting Recommended)
1 Formation of Hydroazulene Core (e.g., via RCM)60-80%< 40%
2 Functional Group Interconversion85-95%< 70%
3 Introduction of Exocyclic Methylene70-90%< 50%
4 Intramolecular Cyclopropanation30-50%< 20%

Experimental Protocols

The following are generalized protocols for key reactions that are often employed in the synthesis of aromadendrane-type sesquiterpenes. Note: These are general procedures and may require optimization for your specific substrate.

Protocol 1: Simmons-Smith Cyclopropanation

This protocol describes the cyclopropanation of a bicyclic alkene precursor.

  • Preparation of the Zinc-Copper Couple:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add zinc dust (10 eq.) and an equal weight of copper(I) chloride.

    • Add anhydrous diethyl ether and stir the mixture vigorously while heating to reflux for 2 hours.

    • Allow the mixture to cool to room temperature, and then decant the ether. Wash the zinc-copper couple with fresh anhydrous diethyl ether (3 x) and dry under a stream of nitrogen.

  • Cyclopropanation Reaction:

    • To the freshly prepared zinc-copper couple, add anhydrous diethyl ether under a nitrogen atmosphere.

    • Add the alkene substrate (1 eq.) to the suspension.

    • Add diiodomethane (2-3 eq.) dropwise to the stirred suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction at reflux for 12-24 hours, monitoring the progress by TLC or GC.

    • Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Filter the mixture through a pad of celite, washing with diethyl ether.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Corey-Chaykovsky Cyclopropanation of an Enone

This protocol describes the cyclopropanation of a hydroazulene enone precursor.

  • Preparation of the Ylide:

    • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.5 eq.) and anhydrous DMSO.

    • Stir the suspension and add sodium hydride (1.5 eq., 60% dispersion in mineral oil) portion-wise at room temperature.

    • Stir the mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas has ceased and the solution becomes clear.

  • Cyclopropanation Reaction:

    • In a separate flame-dried flask, dissolve the enone substrate (1 eq.) in anhydrous THF.

    • Cool the enone solution to 0 °C and add the freshly prepared ylide solution dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether (3 x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in this compound Synthesis check_intermediates Analyze Yield and Purity of Each Intermediate start->check_intermediates identify_step Identify Problematic Step(s) check_intermediates->identify_step hydroazulene_issue Issue: Low Yield in Hydroazulene Core Formation identify_step->hydroazulene_issue Early/Mid-stage loss cyclopropanation_issue Issue: Low Yield in Intramolecular Cyclopropanation identify_step->cyclopropanation_issue Late-stage loss other_issue Other Issues (e.g., Purification, Stability) identify_step->other_issue rcm_check Using RCM? hydroazulene_issue->rcm_check isomer_check_hydro Formation of Stereoisomers? hydroazulene_issue->isomer_check_hydro method_check Which Method? Simmons-Smith or Corey-Chaykovsky? cyclopropanation_issue->method_check isomer_check_cyclo Incorrect Diastereomer Formed? cyclopropanation_issue->isomer_check_cyclo rcm_optimize Optimize RCM: - Catalyst Screening - Concentration - Temp/Time rcm_check->rcm_optimize Yes rcm_check->isomer_check_hydro No / Other end Improved Yield rcm_optimize->end isomer_solution_hydro Verify Starting Material Stereochemistry Improve Diastereomer Separation isomer_check_hydro->isomer_solution_hydro Yes isomer_solution_hydro->end ss_issue Simmons-Smith Issues method_check->ss_issue Simmons-Smith cc_issue Corey-Chaykovsky Issues method_check->cc_issue Corey-Chaykovsky ss_solution Activate Zinc Properly Check Reagent Stoichiometry ss_issue->ss_solution cc_solution Optimize Base and Temperature Consider Ylide Stability cc_issue->cc_solution ss_solution->end cc_solution->end isomer_solution_cyclo Use Directing Groups Screen Reaction Conditions isomer_check_cyclo->isomer_solution_cyclo Yes isomer_solution_cyclo->end

Caption: Troubleshooting workflow for low yields in this compound synthesis.

Alloaromadendrene_Synthesis_Pathway start Acyclic Precursor ring_formation Ring Formation (e.g., RCM, Aldol) start->ring_formation hydroazulene Hydroazulene Core (Bicyclo[5.3.0]decane) oxidation Oxidation hydroazulene->oxidation enone Hydroazulene Enone wittig Wittig or similar olefination enone->wittig exo_methylene Exocyclic Methylene Precursor cyclopropanation Intramolecular Cyclopropanation exo_methylene->cyclopropanation This compound This compound ring_formation->hydroazulene oxidation->enone wittig->exo_methylene cyclopropanation->this compound

Caption: A plausible synthetic pathway for this compound.

Minimizing byproduct formation during the synthesis of Alloaromadendrene derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Alloaromadendrene derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives, particularly during the critical cyclization step of precursors like Germacrene A.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of this compound and significant starting material decomposition. High reaction temperature or prolonged reaction time can lead to the degradation of starting materials.[1]Lower the reaction temperature to 0°C and reduce the reaction time. A significant increase in yield (up to 82%) has been observed with these adjustments.[1]
Formation of multiple sesquiterpene isomers as byproducts (e.g., β-elemene, selinene isomers). The precursor, Germacrene A, is sensitive to heat and acidic conditions, which can induce rearrangements and undesired cyclizations.[2] For instance, heat can cause rearrangement to β-elemene, while acidic conditions can lead to cyclization to selinene derivatives.[2]Maintain neutral pH and use lower temperatures during the reaction and workup. For analyses like GC-MS, use a lower injection port temperature (e.g., 150°C) to prevent on-column rearrangements.[2]
Inconsistent reaction yields when using different solvents. The choice of solvent significantly impacts the reaction outcome. Some solvents may promote decomposition or side reactions.Tetrahydrofuran (THF) has been identified as an optimal solvent, providing higher yields compared to dichloromethane, toluene, acetonitrile, and dioxane.[1] Methanol was found to lead to complete decomposition.[1]
Formation of cadinane and muurolane-type sesquiterpenes. Acid-catalyzed cyclization of Germacrene D, a common precursor, can readily lead to the formation of cadinane, muurolane, and amorphane sesquiterpenes.[3]Careful control of the catalyst and reaction conditions is crucial. The use of specific enzymes (sesquiterpene synthases) in a biosynthetic approach can offer high selectivity for the desired product.[4]
Quantitative Data Summary: Optimization of Reaction Conditions

The following table summarizes the impact of different solvents on the yield of a key synthetic step, highlighting the importance of solvent selection.

Solvent Yield (%) Reference
Tetrahydrofuran (THF)61 (initial), 82 (optimized temp. & conc.)[1]
DichloromethaneModerate[1]
TolueneModerate[1]
AcetonitrileModerate[1]
DioxaneModerate[1]
MethanolDecomposition[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary precursors for the synthesis of this compound and what are the challenges?

A1: this compound and other aromadendrene-type sesquiterpenoids are typically synthesized from germacrene precursors, such as Germacrene A or Germacrene D.[3][5][6] The main challenge lies in controlling the cyclization of these flexible precursors to selectively form the desired tricyclic aromadendrane skeleton while avoiding the formation of numerous other bicyclic sesquiterpenoid byproducts.[5][7]

Q2: What are the most common byproducts to be aware of during this compound synthesis?

A2: Common byproducts arise from alternative cyclization pathways and rearrangements of the germacrene precursor. These include:

  • Selinene derivatives (α- and β-selinene): Formed via acid-induced cyclization of Germacrene A.[2]

  • β-Elemene: A rearrangement product of Germacrene A, often induced by heat.[2]

  • Cadinane, Muurolane, and Amorphane skeletons: Resulting from the acid-catalyzed cyclization of Germacrene D.[3]

  • Guaiane-type sesquiterpenes: Can also be formed under certain rearrangement conditions.[8]

Q3: How can I purify this compound derivatives from the reaction mixture?

A3: Purification of this compound derivatives typically involves standard chromatographic techniques. Due to the structural similarity of the byproducts, a combination of methods may be necessary for achieving high purity. These methods include:

  • Column Chromatography: Using silica gel or alumina can separate compounds based on polarity.

  • Preparative Thin Layer Chromatography (TLC): Useful for small-scale purifications.

  • High-Performance Liquid Chromatography (HPLC): Can provide higher resolution for separating closely related isomers.

  • Distillation: Can be used if there are significant differences in the boiling points of the components.[9]

Q4: Are there biosynthetic approaches to improve the selectivity of this compound synthesis?

A4: Yes, synthetic biology and metabolic engineering offer promising alternatives to traditional chemical synthesis for producing this compound and its derivatives.[4] By using specific sesquiterpene synthases (STSs), it is possible to achieve high selectivity for the desired product.[4] This approach involves engineering microorganisms like E. coli or yeast to express the necessary enzymes, leading to a more controlled and potentially byproduct-free synthesis.[4]

Experimental Protocols

Key Experiment: Optimized Cyclization of a Germacrene-type Precursor

This protocol is a general guideline for the cyclization step to favor the formation of the this compound skeleton, based on optimized conditions reported in the literature.[1]

Materials:

  • Germacrene A precursor

  • Anhydrous Tetrahydrofuran (THF)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Ensure all glassware is thoroughly dried to prevent side reactions with water.

  • Dissolve the Germacrene A precursor in anhydrous THF to a concentration of 0.1 M under an inert atmosphere.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add the cyclization agent (e.g., a mild Lewis acid or via enzymatic catalysis).

  • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is often rapid (e.g., 10 minutes).[1]

  • Once the starting material is consumed, quench the reaction by adding a suitable quenching solution.

  • Perform an aqueous workup, separating the organic layer.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography to isolate the this compound derivative.

Visualizations

Synthetic Pathway and Byproduct Formation

G Synthetic Pathway to this compound and Major Byproducts Germacrene Precursor Germacrene Precursor This compound Derivative This compound Derivative Germacrene Precursor->this compound Derivative Desired Cyclization (Optimized Conditions) Byproducts Byproducts Germacrene Precursor->Byproducts Side Reactions Selinene Derivatives Selinene Derivatives Byproducts->Selinene Derivatives Acid-catalyzed Elemene Derivatives Elemene Derivatives Byproducts->Elemene Derivatives Heat-induced Cadinane/Muurolane Derivatives Cadinane/Muurolane Derivatives Byproducts->Cadinane/Muurolane Derivatives Acid-catalyzed

Caption: Synthetic pathway to this compound showing competing byproduct formations.

Troubleshooting Workflow for Low Yield

G Troubleshooting Workflow for Low Yield of this compound start Low Yield of This compound check_byproducts Significant Byproducts Observed? start->check_byproducts check_decomposition Starting Material Decomposition? check_byproducts->check_decomposition No control_ph Ensure neutral pH during reaction and workup. check_byproducts->control_ph Yes optimize_temp Lower reaction temperature to 0°C. Reduce reaction time. check_decomposition->optimize_temp Yes optimize_solvent Switch to THF as solvent. Ensure anhydrous conditions. check_decomposition->optimize_solvent No solution Improved Yield optimize_temp->solution optimize_solvent->solution control_ph->solution

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Resolving matrix effects in the LC-MS/MS analysis of Alloaromadendrene in biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of alloaromadendrene in biological samples. Our goal is to help you resolve common challenges, particularly those related to matrix effects, and to provide a framework for developing robust and reliable analytical methods.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape or Tailing

  • Question: My this compound peak is showing significant tailing or fronting. What could be the cause and how can I fix it?

  • Answer: Poor peak shape is a common issue in LC-MS/MS analysis and can be caused by several factors. Here’s a step-by-step troubleshooting approach:

    • Column Choice and Condition: this compound, as a sesquiterpene, is a relatively non-polar compound. A C18 column is a suitable starting point. Ensure your column is not degraded or contaminated. Try flushing the column with a strong solvent like isopropanol or performing a column regeneration procedure as recommended by the manufacturer.

    • Mobile Phase pH: While this compound does not have ionizable groups, the pH of the mobile phase can influence the ionization of co-eluting matrix components that may be interacting with your analyte on the column. Experiment with small additions of formic acid (e.g., 0.1%) to your mobile phase to improve peak shape.

    • Sample Solvent Composition: Injecting your sample in a solvent that is much stronger than your initial mobile phase can lead to peak distortion. If possible, dissolve your final extract in a solvent that matches the initial mobile phase composition.

    • Matrix Effects: Co-eluting matrix components can interfere with the chromatography. Enhanced sample cleanup is often the most effective solution. Consider switching from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Issue 2: Low Signal Intensity or High Limit of Detection (LOD)

  • Question: I am struggling to achieve the desired sensitivity for this compound in my biological samples. What are the likely causes and solutions?

  • Answer: Low signal intensity is a critical issue, especially for low-abundance analytes. The following steps can help you enhance your signal:

    • Ionization Efficiency: For non-polar compounds like this compound, Atmospheric Pressure Chemical Ionization (APCI) may provide better ionization efficiency than Electrospray Ionization (ESI). If your instrument has an APCI source, it is worth evaluating its performance. For ESI, ensure that the source parameters (e.g., gas flows, temperature, and voltages) are optimized.

    • Matrix-Induced Ion Suppression: This is a major cause of low signal intensity in biological matrices.[1] Endogenous compounds, particularly phospholipids, can co-elute with your analyte and compete for ionization, thereby suppressing the analyte's signal.

      • Improve Sample Preparation: Implement more rigorous cleanup methods. SPE with a suitable sorbent (e.g., C18 or a mixed-mode cation exchange) can effectively remove interfering compounds.[2]

      • Chromatographic Separation: Optimize your LC gradient to separate this compound from the region where phospholipids typically elute.

    • Internal Standard: The use of a stable isotope-labeled (SIL) internal standard is the gold standard for correcting for matrix effects and improving quantitative accuracy. If a SIL-alloaromadendrene is not available, a structurally similar compound that is not present in the sample can be used.

    • MRM Transition Optimization: Ensure you are using the most intense and specific multiple reaction monitoring (MRM) transitions for this compound. This requires direct infusion of a standard solution and optimization of collision energies.

Issue 3: High Variability and Poor Reproducibility

  • Question: My results for this compound concentration are highly variable between replicate injections and different sample preparations. How can I improve reproducibility?

  • Answer: Poor reproducibility can undermine the reliability of your data. Addressing the following points can lead to more consistent results:

    • Inconsistent Sample Preparation: Manual sample preparation steps can be a significant source of variability. Ensure that all steps, such as vortexing times, centrifugation speeds, and solvent volumes, are consistent across all samples. Automation of sample preparation can greatly improve precision.

    • Matrix Heterogeneity: Biological samples can be inherently heterogeneous. Ensure your samples are thoroughly homogenized before aliquoting for extraction.

    • Analyte Stability: Investigate the stability of this compound in the biological matrix and during the sample preparation process. Factors like temperature, light exposure, and pH can affect analyte stability.[3] Consider performing stability studies at different conditions (e.g., freeze-thaw cycles, bench-top stability).

    • Use of an Internal Standard: As mentioned previously, an appropriate internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby improving reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique to minimize matrix effects for this compound in plasma?

A1: The optimal sample preparation technique depends on the required sensitivity and the complexity of the matrix. Here is a comparison of common techniques:

Technique Principle Advantages Disadvantages Recommendation for this compound
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Simple, fast, and inexpensive.Non-selective, often results in significant matrix effects due to co-extraction of phospholipids.[4]Suitable for initial screening or when high sensitivity is not required.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT.Can be labor-intensive and may have lower recovery for certain analytes.A good option for removing polar interferences. A non-polar solvent like hexane or a moderately polar solvent like ethyl acetate could be effective for the non-polar this compound.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective, provides the cleanest extracts, and allows for sample concentration.More complex and costly than PPT and LLE.Highly recommended for achieving the best sensitivity and reproducibility. A reversed-phase (C18) or a mixed-mode sorbent would be appropriate.

Q2: How do I choose the right internal standard for this compound analysis?

A2: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte (e.g., d3-alloaromadendrene). SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.

If a SIL-IS is not commercially available, a structural analog can be used. Key characteristics of a good analog IS include:

  • Similar chemical and physical properties to this compound.

  • Similar extraction recovery and chromatographic retention.

  • Not naturally present in the biological sample.

  • Does not interfere with the this compound MRM transitions.

Q3: What are the expected MRM transitions for this compound?

Method for Determining MRM Transitions:

  • Precursor Ion Selection: Infuse a standard solution of this compound into the mass spectrometer. In positive ion mode, the protonated molecule [M+H]+ at m/z 205.2 would be the expected precursor ion.

  • Product Ion Scanning: Perform a product ion scan on the precursor ion to identify the most abundant and stable fragment ions.

  • MRM Optimization: Select the most intense product ions and optimize the collision energy for each transition to maximize the signal.

Hypothetical MRM Transitions for this compound (m/z 205.2 as precursor):

Quantifier Transition (Hypothetical) Qualifier Transition (Hypothetical) Collision Energy (CE) Range (eV) - Starting Point
205.2 > 135.1205.2 > 107.115 - 30
205.2 > 149.1205.2 > 93.115 - 30

Disclaimer: These are hypothetical transitions and must be experimentally determined and validated for your specific instrument and conditions.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma

  • Sample Preparation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 500 µL of n-hexane (or ethyl acetate).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma

  • Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Pre-treat 100 µL of plasma by adding 10 µL of internal standard and diluting with 400 µL of 2% phosphoric acid in water.

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (LLE or SPE) add_is->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_matrix_effects cluster_sample_prep Sample Preparation Solutions cluster_lc Chromatography Solutions cluster_is Internal Standard Solutions start Low Signal / High Variability check_matrix_effects Suspect Matrix Effects? start->check_matrix_effects improve_sample_prep Improve Sample Preparation check_matrix_effects->improve_sample_prep Yes optimize_lc Optimize Chromatography check_matrix_effects->optimize_lc Yes use_is Use Appropriate Internal Standard check_matrix_effects->use_is Yes ppt_to_lle Switch from PPT to LLE improve_sample_prep->ppt_to_lle lle_to_spe Switch from LLE to SPE improve_sample_prep->lle_to_spe gradient_mod Modify Gradient optimize_lc->gradient_mod change_column Change Column Chemistry optimize_lc->change_column analog_is Use Structural Analog IS use_is->analog_is sil_is Use Stable Isotope-Labeled IS use_is->sil_is

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Enantiomeric Separation of Alloaromadendrene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantiomeric separation of Alloaromadendrene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chiral separation of these complex sesquiterpenes.

Frequently Asked Questions (FAQs)

Q1: What are this compound isomers, and why is their enantiomeric separation important?

A1: this compound is a sesquiterpene, a class of natural products with a C15H24 chemical formula. It exists as different stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other. The separation of these enantiomers is crucial because they can exhibit different biological activities, including pharmacological and toxicological properties. In drug development and natural product chemistry, isolating and characterizing individual enantiomers is essential for understanding their specific effects.

Q2: What is the most common technique for the enantiomeric separation of this compound isomers?

A2: Gas chromatography (GC) with a chiral stationary phase (CSP) is the most prevalent and effective method for the enantioselective analysis of volatile compounds like this compound. Specifically, capillary columns coated with cyclodextrin derivatives are widely used for the chiral separation of terpenes and related compounds.

Q3: Are there commercially available standards for this compound enantiomers?

A3: Yes, at least one enantiomer, (-)-Alloaromadendrene, is commercially available, which can be used as a reference standard for method development and peak identification.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for this separation?

A4: While chiral HPLC is a powerful technique for enantioseparation, GC is generally preferred for volatile sesquiterpenes like this compound due to their favorable volatility and the high resolution achievable with capillary GC columns. Chiral HPLC may be an alternative, but method development can be more complex and may require derivatization.

Troubleshooting Guide

This guide addresses common issues encountered during the enantiomeric separation of this compound isomers by chiral gas chromatography.

Problem 1: Poor or No Enantiomeric Resolution

Symptoms:

  • A single, broad peak is observed instead of two distinct enantiomeric peaks.

  • Peaks are partially co-eluting, resulting in poor resolution (Rs < 1.5).

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Chiral Stationary Phase (CSP) The choice of CSP is critical. For sesquiterpenes, cyclodextrin-based phases are a good starting point. Consider screening different derivatized cyclodextrin columns (e.g., β- or γ-cyclodextrin derivatives) to find the one with the best selectivity for this compound enantiomers.
Suboptimal GC Oven Temperature Program A slow temperature ramp rate (e.g., 1-2°C/min) is often crucial for resolving enantiomers. A rapid ramp can cause the peaks to elute too quickly, preventing separation. Experiment with different initial oven temperatures and ramp rates.
Incorrect Carrier Gas Flow Rate/Linear Velocity The linear velocity of the carrier gas affects peak resolution. For hydrogen, a higher linear velocity (e.g., 40-80 cm/sec) can sometimes improve resolution. For helium, the optimal velocity is typically lower. Optimize the flow rate for your specific column dimensions and carrier gas.
Column Overload Injecting too much sample can lead to peak broadening and loss of resolution. Prepare a dilution series of your sample to determine the optimal concentration that provides good signal-to-noise without overloading the column.
Problem 2: Peak Tailing or Asymmetry

Symptoms:

  • Chromatographic peaks are not symmetrical, showing a "tailing" effect.

Possible Causes & Solutions:

CauseRecommended Solution
Active Sites in the GC System Active sites in the injector liner, column, or detector can interact with the analytes, causing peak tailing. Use a deactivated liner and ensure the column is properly conditioned. If the problem persists, trimming a small portion (e.g., 10-20 cm) from the column inlet may help.
Column Contamination Buildup of non-volatile residues on the column can lead to poor peak shape. Bake out the column at the maximum recommended temperature for a few hours. If this does not resolve the issue, the column may need to be replaced.
Incompatible Solvent The injection solvent should be compatible with the stationary phase. Using a highly polar solvent with a non-polar or moderately polar column can cause peak distortion.
Problem 3: Irreproducible Retention Times

Symptoms:

  • The retention times of the enantiomeric peaks vary significantly between injections.

Possible Causes & Solutions:

CauseRecommended Solution
Leaks in the GC System Even small leaks can cause fluctuations in carrier gas flow and pressure, leading to unstable retention times. Perform a leak check of the entire system, including all fittings and septa.
Fluctuations in Oven Temperature Ensure the GC oven is properly calibrated and maintaining a stable temperature throughout the analytical run.
Inconsistent Injection Volume If using manual injection, ensure the technique is consistent. An autosampler is highly recommended for reproducible injections.

Experimental Protocols

Hypothetical Chiral Gas Chromatography (GC-MS) Method

Objective: To achieve baseline separation of this compound enantiomers.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral Capillary GC Column (e.g., a derivatized β-cyclodextrin phase)

  • Autosampler

Chromatographic Conditions (Starting Point):

ParameterRecommended Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a derivatized β-cyclodextrin stationary phase (e.g., Rt-βDEXsm or similar)
Carrier Gas Helium or Hydrogen
Linear Velocity Helium: ~30-40 cm/sec; Hydrogen: ~60-80 cm/sec (constant flow mode)
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Program Initial: 60°C (hold 2 min), Ramp: 2°C/min to 220°C (hold 5 min)
Detector FID: 250°C; MS: Transfer line at 230°C, Ion source at 200°C, Scan range 40-350 amu

Sample Preparation:

  • Prepare a stock solution of the this compound isomer mixture in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to a working concentration of 1-10 µg/mL. The optimal concentration should be determined experimentally to avoid column overload.

Data Presentation

The following table presents hypothetical quantitative data that could be expected from a successful enantiomeric separation of this compound isomers based on typical values for sesquiterpenes. Actual values will depend on the specific experimental conditions.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 45.245.8
Resolution (Rs) \multicolumn{2}{c}{> 1.5}
Peak Asymmetry (As) 0.9 - 1.20.9 - 1.2
Theoretical Plates (N) > 100,000> 100,000

Visualizations

Logical Workflow for Troubleshooting Poor Resolution

G start Poor or No Resolution of Enantiomers check_csp Is the Chiral Stationary Phase (CSP) appropriate for sesquiterpenes? start->check_csp check_temp Is the oven temperature program optimized? (Slow ramp rate: 1-2°C/min) check_csp->check_temp Yes solution_csp Screen different derivatized cyclodextrin columns. check_csp->solution_csp No check_flow Is the carrier gas flow rate/linear velocity optimal? check_temp->check_flow Yes solution_temp Decrease the temperature ramp rate and/or adjust the initial temperature. check_temp->solution_temp No check_load Is the column overloaded? check_flow->check_load Yes solution_flow Optimize the linear velocity for the carrier gas used. check_flow->solution_flow No solution_load Inject a more dilute sample. check_load->solution_load Yes end_node Resolution Improved check_load->end_node No (Consult further documentation) solution_csp->end_node solution_temp->end_node solution_flow->end_node solution_load->end_node

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Experimental Workflow for Chiral GC-MS Analysis

G start Start: Sample Containing this compound Isomers prep Sample Preparation (Dilution in appropriate solvent) start->prep injection GC Injection (Autosampler) prep->injection separation Chiral GC Separation (Cyclodextrin Column) injection->separation detection Detection (FID or MS) separation->detection analysis Data Analysis (Peak Integration, Resolution Calculation) detection->analysis end_node End: Quantified Enantiomeric Ratio analysis->end_node

Caption: General experimental workflow for chiral GC-MS analysis.

Degradation pathways of Alloaromadendrene under stress conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Alloaromadendrene. This resource provides essential guidance on investigating the degradation pathways of this sesquiterpene under various stress conditions. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols to facilitate your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stress conditions that can degrade this compound?

A1: As a sesquiterpene with unsaturated bonds, this compound is susceptible to degradation under several stress conditions.[1] Forced degradation studies, which are crucial for assessing stability, should investigate the effects of hydrolysis (acidic and basic), oxidation, heat, and light (photolysis).[2][3] These studies help establish the molecule's intrinsic stability and identify potential degradation products.[4]

Q2: What are the most likely degradation pathways and products for this compound?

A2: Based on its chemical structure and the known behavior of similar terpenes, the following pathways are predicted:

  • Oxidative Degradation: This is a major degradation pathway for terpenes.[5] The exocyclic double bond in this compound is particularly susceptible to oxidation, likely forming This compound epoxide as a primary product.[6][7][8] Further oxidation can lead to the formation of alcohols, ketones, and aldehydes through the breakdown of intermediate hydroperoxides.[5]

  • Thermal Degradation: High temperatures can cause molecular rearrangements, isomerization, and dehydrogenation, potentially leading to the formation of aromatic compounds like p-cymene, a common degradation product of other monoterpenes.[9][10] The stability of terpenes generally decreases as temperature rises.[11]

  • Photolytic Degradation: Exposure to UV light can induce degradation.[2] For similar compounds, this can involve reactions like isomerization or the addition of solvent molecules (e.g., water) across a double bond, forming photoadducts.[12]

  • Hydrolytic Degradation: While this compound lacks functional groups that are easily hydrolyzed (like esters), forced degradation studies across a wide pH range are necessary to confirm its stability under these conditions.[13]

Q3: What are the recommended analytical techniques for studying this compound and its degradants?

A3: A combination of chromatographic techniques is recommended for comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for analyzing volatile and semi-volatile compounds like this compound and many of its potential degradation products. Headspace sampling (HS-GC-MS) is particularly useful for profiling volatile compounds without complex sample extraction.[14][15][16]

  • High-Performance Liquid Chromatography (HPLC/LC-MS): Reversed-phase HPLC coupled with a UV or mass spectrometry detector is ideal for separating this compound from less volatile or more polar degradation products that are not suitable for GC.[17][18] LC-MS is critical for identifying and structurally elucidating unknown degradants.

Q4: How can I minimize the degradation of this compound during sample preparation and storage?

A4: To ensure the integrity of your samples, proper handling is crucial. Terpenes are sensitive, so always store pure substances and stock solutions in tightly sealed containers, refrigerated, and protected from light.[19] During sample preparation, work quickly, keep samples chilled, and consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Section 2: Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of this compound.

Analytical Method Troubleshooting
Problem Possible Cause Solution
Poor Peak Shape (Tailing) in HPLC Interaction with active silanol groups on the column; incorrect mobile phase pH.Use a modern, high-purity silica-based column. Ensure the mobile phase pH is appropriate to keep this compound in a single ionic state (if applicable) and suppress silanol ionization.[20]
Irreproducible Retention Times in HPLC Poor column equilibration; mobile phase composition changing; temperature fluctuations.Ensure the column is fully equilibrated between runs. Prepare fresh mobile phase daily and use a column oven for stable temperature control.[21]
Ghost Peaks in HPLC Gradient Runs Contaminated mobile phase; sample carryover from a previous injection.Filter all mobile phase solvents. Run a blank gradient with a strong needle wash to check for and eliminate carryover.[20]
Low Analyte Recovery in GC Thermal degradation in the hot GC inlet; analyte loss due to volatility.Use a lower inlet temperature or a programmed temperature vaporization (PTV) inlet. Ensure sample vials are tightly sealed until injection.[15]
Forced Degradation Experiment Troubleshooting
Problem Possible Cause Solution
Degradation is too low (<5%) or too high (>20%) Stress conditions are too mild or too harsh.The goal is to achieve 5-20% degradation.[3] Adjust the stress conditions accordingly: increase/decrease the temperature, exposure time, or concentration of the stress reagent (e.g., acid, base, oxidant).[22]
Poor Mass Balance (Sum of assay + degradants is not ~100%) Degradants are not detected; degradants are volatile; co-elution of peaks.Ensure your analytical method can detect all products. Use a universal detector like MS or ELSD. Check for volatile degradants using headspace GC-MS. Validate peak purity to ensure no degradants are hidden under the main this compound peak.[22]
Results are not reproducible Inconsistent application of stress conditions.Use calibrated equipment. For photostability, use a controlled chamber. For thermal studies, use a calibrated oven. Ensure precise timing and reagent concentrations for all experiments.

Section 3: Experimental Protocols

The following are generalized protocols for performing a forced degradation study on this compound. Researchers should optimize these conditions to achieve the target degradation of 5-20%.[3][22]

Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Working Solutions: Dilute the stock solution to a final concentration of approximately 100 µg/mL for the stress experiments.

Forced Degradation Conditions
  • Acidic Hydrolysis:

    • Mix equal volumes of the working solution and 0.1 M HCl.

    • Incubate the mixture in a water bath at 60°C for 24 hours.

    • Cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH before analysis.[4]

  • Basic Hydrolysis:

    • Mix equal volumes of the working solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool and neutralize with 0.1 M HCl before analysis.[4]

  • Oxidative Degradation:

    • Mix equal volumes of the working solution and 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for 24 hours.[4]

  • Thermal Degradation:

    • Transfer the working solution into a sealed vial.

    • Place the vial in a calibrated oven at 70°C for 48 hours.

    • For solid-state thermal stress, place the pure this compound powder under the same conditions.

  • Photolytic Degradation:

    • Expose the working solution in a transparent quartz vial to a photostability chamber.

    • The exposure should comply with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]

    • Simultaneously, run a control sample shielded from light (e.g., wrapped in aluminum foil) to differentiate between thermal and photolytic effects.

Sample Analysis
  • After exposure, dilute all stressed samples, including the unstressed control, to a suitable concentration for analysis (e.g., 10 µg/mL).

  • Analyze by a validated stability-indicating HPLC-UV/MS and/or GC-MS method.

  • Calculate the percentage degradation and perform mass balance analysis.

Section 4: Data Presentation

Use the following table to summarize the quantitative results from your forced degradation studies for clear comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition Duration / Temp. % Degradation of this compound Number of Degradants Detected Major Degradant(s) (RT / m/z)
Unstressed Control N/A 0% 0 N/A
0.1 M HCl 24 h / 60°C
0.1 M NaOH 24 h / 60°C
3% H₂O₂ 24 h / RT
Thermal (Solid) 48 h / 70°C
Thermal (Solution) 48 h / 70°C

| Photolytic (ICH Q1B) | Per Guideline | | | |

Section 5: Visualizations

The following diagrams illustrate the predicted degradation pathways, a standard experimental workflow, and a troubleshooting logic tree.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Oxidation Oxidation (e.g., H₂O₂) Epoxide This compound Epoxide Oxidation->Epoxide Oxides Other Oxides (Alcohols, Ketones) Oxidation->Oxides Thermal Thermal Stress (e.g., >70°C) Aromatic Aromatic Compounds Thermal->Aromatic Isomers Isomers / Rearrangement Products Thermal->Isomers Photolytic Photolytic Stress (UV/Vis Light) Photoadducts Photoadducts (e.g., Hydrated Products) Photolytic->Photoadducts Hydrolysis Acid/Base Hydrolysis Stable Likely Stable (To be confirmed) Hydrolysis->Stable Allo This compound Allo->Oxidation Allo->Thermal Allo->Photolytic Allo->Hydrolysis

Caption: Predicted degradation pathways for this compound under different stress conditions.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Stress Application cluster_2 Phase 3: Analysis cluster_3 Phase 4: Reporting p1 Prepare this compound Stock & Working Solutions p2 Prepare Stress Reagents (Acid, Base, Oxidant) p1->p2 s1 Apply Stress Conditions (Heat, Light, pH, Oxidant) p2->s1 s2 Include Unstressed Control & Light-Protected Control s1->s2 a1 Neutralize & Dilute Samples s2->a1 a2 Analyze via Stability-Indicating Method (e.g., LC-MS, GC-MS) a1->a2 a3 Identify & Quantify Degradation Products a2->a3 r1 Calculate % Degradation & Mass Balance a3->r1 r2 Propose Degradation Pathways r1->r2

Caption: General experimental workflow for a forced degradation study of this compound.

G start Problem: Poor Mass Balance (<95% or >105%) q1 Are there volatile degradants possible? start->q1 q2 Are all peaks UV active? q1->q2 No sol1 Solution: Analyze samples using HS-GC-MS to detect volatile compounds. q1->sol1 Yes q3 Are peaks co-eluting? q2->q3 No sol2 Solution: Use a universal detector (MS, ELSD, CAD) in parallel with UV detector. q2->sol2 Yes q4 Are degradants retained on the column? q3->q4 No sol3 Solution: Check peak purity via PDA or MS. Optimize separation (gradient, column). q3->sol3 Yes sol4 Solution: Use a stronger solvent for column flush post-run. Increase run time. q4->sol4 Yes end Mass Balance Issue Resolved q4->end No sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting logic for poor mass balance in degradation studies.

References

Improving the resolution of Alloaromadendrene from its structural isomers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the chromatographic resolution of Alloaromadendrene from its structural isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound from its structural isomers?

This compound and its structural isomers, such as α-Aromadendrene and Viridiflorene, possess nearly identical molecular weights and similar physicochemical properties, including boiling points and polarities. This results in very close elution times on standard gas chromatography (GC) columns, often leading to co-elution and making accurate quantification difficult.

Q2: What is the most common analytical technique for separating this compound and its isomers?

Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most prevalent technique for the analysis of volatile sesquiterpenes like this compound.[1] High-resolution capillary GC is essential to achieve the necessary separation efficiency.

Q3: Which type of GC column is best suited for resolving these isomers?

The choice of the GC column's stationary phase is critical for separating closely related isomers. While standard non-polar columns like those with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5, HP-5MS) can provide some separation, more polar columns or columns with different selectivities may offer improved resolution. For enantiomeric isomers, a chiral stationary phase, often based on cyclodextrins, is required.

Q4: How does the GC oven temperature program affect the separation?

The temperature program is a crucial parameter for optimizing the resolution of isomers. A slow temperature ramp rate (e.g., 2-5 °C/min) increases the interaction time between the analytes and the stationary phase, which can significantly improve separation.[2] Introducing isothermal holds at temperatures just before the isomers elute can also enhance resolution.[2]

Q5: Can High-Performance Liquid Chromatography (HPLC) be used to separate these isomers?

While GC is more common for volatile compounds, HPLC can also be employed, particularly for less volatile or thermally sensitive sesquiterpenoids. Reversed-phase HPLC with a C18 column is a common starting point. Optimizing the mobile phase composition, such as the ratio of water to organic solvents like acetonitrile or methanol, and adjusting the temperature can improve separation. For enantiomers, a chiral stationary phase would be necessary.

Troubleshooting Guides

Problem 1: Poor Resolution and Peak Co-elution in GC Analysis

Symptoms:

  • Overlapping peaks for this compound and its isomers.

  • Inability to accurately quantify individual isomers.

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate GC Column Change Stationary Phase: If using a non-polar column (e.g., DB-5), switch to a mid-polar or polar stationary phase (e.g., a wax-type column) to alter selectivity.
Increase Column Length/Decrease Internal Diameter: Use a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm) to increase theoretical plates and improve efficiency.
Suboptimal Temperature Program Decrease Ramp Rate: Slow the temperature ramp to 2-5 °C/minute to enhance separation.[2]
Introduce Isothermal Holds: Add a 1-2 minute isothermal hold at a temperature just below the elution temperature of the isomer cluster.[2]
Lower Initial Temperature: A lower starting temperature can improve the focusing of early-eluting peaks.
Incorrect Carrier Gas Flow Rate Optimize Linear Velocity: Ensure the carrier gas (Helium or Hydrogen) flow rate is optimized for the column dimensions to achieve the best efficiency.
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the peak maximum.

Possible Causes & Solutions:

Possible Cause Solution
Active Sites in the Inlet or Column Use a Deactivated Inlet Liner: Employ a high-quality deactivated liner to minimize interactions with active sites.
Column Contamination: Bake out the column according to the manufacturer's instructions. If tailing persists, trim the first 10-20 cm of the column.
Column Overload Dilute the Sample: High concentrations of analytes can lead to peak tailing. Dilute the sample and reinject.

Quantitative Data

Table 1: Kovats Retention Indices of this compound and its Isomers on Various GC Stationary Phases.

Compound CAS Number DB-5/HP-5MS (Non-polar) Carbowax 20M (Polar)
This compound 25246-27-91459-14641649
α-Aromadendrene 472-98-01439-14561650
Viridiflorene 21747-46-61489-14941697

Data compiled from various sources. Retention indices can vary slightly between laboratories and analytical conditions.

Experimental Protocols

Recommended GC-MS Method for this compound Isomer Resolution

This protocol is a starting point for method development and may require further optimization for your specific instrumentation and sample matrix.

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a chiral column such as HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness) for enantiomer separation.[1]

  • Injector: Split/splitless, 250 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp 1: 3 °C/min to 160 °C

    • Ramp 2: 10 °C/min to 240 °C, hold for 5 minutes

  • MS Parameters:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Electron Energy: 70 eV

    • Scan Range: m/z 40-400

Visualizations

Logical Workflow for Troubleshooting Poor Isomer Resolution

G Troubleshooting Workflow for Poor Isomer Resolution start Start: Co-eluting Isomers optimize_temp Optimize Temperature Program (Slower ramp, isothermal holds) start->optimize_temp check_resolution1 Resolution Improved? optimize_temp->check_resolution1 change_column Change Stationary Phase (e.g., to a more polar column) check_resolution1->change_column No end_success End: Resolution Achieved check_resolution1->end_success Yes check_resolution2 Resolution Improved? change_column->check_resolution2 chiral_column Consider Chiral Column (for enantiomers) check_resolution2->chiral_column No check_resolution2->end_success Yes end_further_opt Further Optimization Needed chiral_column->end_further_opt

Caption: A decision tree for troubleshooting common GC separation issues.

This compound's Influence on the DAF-16 Signaling Pathwaydot

G cluster_stress Oxidative Stress cluster_intervention Intervention cluster_pathway DAF-16 Signaling Pathway cluster_response Cellular Response stress Oxidative Stress (e.g., Juglone) daf2 DAF-2 (Insulin Receptor) stress->daf2 Inhibits allo This compound daf16_nuc DAF-16 (Nucleus) (Active) allo->daf16_nuc Promotes Nuclear Translocation age1 AGE-1 (PI3K) daf2->age1 akt AKT/SGK age1->akt daf16_cyto DAF-16 (Cytoplasm) (Inactive) akt->daf16_cyto Phosphorylates & Inactivates daf16_cyto->daf16_nuc Translocation stress_resistance Stress Resistance Genes (e.g., sod-3) daf16_nuc->stress_resistance Upregulates lifespan Increased Lifespan stress_resistance->lifespan

References

Strategies to prevent the oxidation of Alloaromadendrene during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective strategies to prevent the oxidation of alloaromadendrene during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of this compound degradation is oxidation. As a sesquiterpene with reactive sites, it is susceptible to reacting with atmospheric oxygen. This process can be accelerated by factors such as exposure to light and elevated temperatures.

Q2: What is the main oxidation product of this compound?

A2: A major oxidation product of this compound is this compound oxide.[1][2][3][4] The formation of this epoxide and other degradation products can alter the purity, potency, and potentially the biological activity of the compound.

Q3: What are the ideal storage conditions for long-term stability of pure this compound?

A3: For optimal long-term stability, pure this compound should be stored in a tightly sealed, amber glass container to protect it from light and oxygen. The headspace of the container should be purged with an inert gas, such as nitrogen or argon, to displace oxygen. The sealed container should then be stored in a refrigerator at 2-8°C.[5]

Q4: How does temperature affect the stability of this compound?

A4: Higher temperatures accelerate the rate of chemical reactions, including oxidation.[6] Storing this compound at refrigerated temperatures (2-8°C) is recommended to minimize degradation. For prolonged storage, temperatures of -20°C or below are even more effective at preserving the compound's integrity.[7]

Q5: Can I use antioxidants to prevent the oxidation of this compound?

A5: Yes, the addition of antioxidants can inhibit the oxidation of this compound. For non-aqueous solutions or neat oil, synthetic antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be effective.[7][8] The choice and concentration of the antioxidant should be carefully considered based on the intended application to avoid interference with experimental assays.[7]

Q6: How should I handle this compound to minimize degradation?

A6: To minimize degradation, handle this compound under subdued light and in an inert atmosphere (e.g., in a glove box) whenever possible. When not in use, ensure the container is tightly sealed and stored at the recommended low temperature. Avoid repeated freeze-thaw cycles if the compound is in solution.

Troubleshooting Guide

Problem Possible Cause Solution
Change in color or viscosity of the sample. Oxidation of the compound.Discard the sample as its purity is compromised. For future storage, ensure the container is airtight, purged with inert gas, and stored at or below 2-8°C, protected from light.
Appearance of new peaks in chromatographic analysis (e.g., GC-MS). Formation of degradation products, such as this compound oxide.Review your storage and handling procedures. Implement the use of an inert atmosphere and consider adding a suitable antioxidant. Re-analyze the sample using a validated stability-indicating method to identify and quantify the degradants.[5]
Inconsistent experimental results using the same batch of this compound. Degradation of the compound after the container was first opened.Aliquot the sample into smaller, single-use vials upon receipt to minimize the exposure of the entire batch to atmospheric conditions during repeated use. Ensure all aliquots are stored under identical, controlled conditions.
Reduced potency or biological activity. Chemical degradation of this compound.Verify the purity of your sample using an appropriate analytical method. If degradation is confirmed, use a fresh, uncompromised batch of the compound for your experiments.

Data on Storage Strategies

While specific quantitative stability data for this compound is not extensively published, the following table summarizes general strategies for preventing the oxidation of sesquiterpenes and their expected impact.

Storage Parameter Condition Effect on Stability Rationale
Temperature -20°C or belowHigh StabilitySignificantly reduces the rate of chemical reactions, including oxidation.[7]
2-8°CGood StabilitySlows down the degradation process.[5]
Ambient (~25°C)Poor StabilityIncreased rate of oxidation.
Elevated (>40°C)Very Poor StabilityAccelerated degradation.
Atmosphere Inert Gas (Nitrogen, Argon)High StabilityDisplaces oxygen, a key reactant in the oxidation process.[7][9]
Air (Headspace in Container)Poor StabilityOxygen in the headspace will react with the compound over time.
Vacuum SealedGood StabilityRemoves the majority of oxygen from the container.
Light Exposure Dark (Amber Vial)Good StabilityPrevents photo-initiated degradation.
LightPoor StabilityUV light can provide the energy to initiate oxidative reactions.
Antioxidants With BHT or BHA (0.01-0.1%)Enhanced StabilityThese phenolic antioxidants act as radical scavengers, inhibiting the oxidation chain reaction.[7][8]
NoneStandard StabilityRelies solely on optimal physical storage conditions.

Experimental Protocols

Protocol 1: Long-Term Stability Study of this compound

Objective: To evaluate the stability of this compound under different storage conditions over an extended period.

Methodology:

  • Sample Preparation:

    • Procure a high-purity sample of this compound.

    • Aliquot the sample into multiple amber glass vials suitable for the chosen analytical method (e.g., GC vials).

    • For samples to be stored under an inert atmosphere, gently flush the headspace of each vial with nitrogen or argon for 30-60 seconds before sealing tightly.

  • Storage Conditions:

    • Divide the vials into different storage conditions:

      • -20°C under inert atmosphere (dark)

      • 4°C under inert atmosphere (dark)

      • 25°C under inert atmosphere (dark)

      • 25°C in air (dark)

      • 25°C in air with light exposure

  • Time Points:

    • Establish predetermined time points for analysis (e.g., 0, 1, 3, 6, 12, and 24 months).

  • Analysis:

    • At each time point, remove a set of vials from each storage condition.

    • Allow the vials to equilibrate to room temperature before opening to prevent condensation.

    • Analyze the samples using a validated stability-indicating Gas Chromatography-Mass Spectrometry (GC-MS) method to determine the concentration of this compound and identify any degradation products.[10][11]

Protocol 2: Forced Degradation Study of this compound

Objective: To rapidly identify potential degradation products and pathways for this compound.[12][13][14][15][16]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 48 hours.

    • Photodegradation: Expose a solution of this compound to a light source with a specific wavelength (e.g., 254 nm or 365 nm) for a defined period.

  • Analysis:

    • Following the stress period, neutralize the acidic and basic samples.

    • Analyze all samples, including a control (unstressed sample), by a suitable analytical method like HPLC-MS or GC-MS to identify and characterize the degradation products.[10]

Visualizations

OxidationPathway This compound This compound (C15H24) AlloaromadendreneOxide This compound Oxide (C15H24O) This compound->AlloaromadendreneOxide Oxidation OxidizingAgent Oxidizing Agent (e.g., O2, Light, Heat) OxidizingAgent->AlloaromadendreneOxide OtherProducts Other Oxidation Products AlloaromadendreneOxide->OtherProducts Further Degradation

Caption: Plausible oxidation pathway of this compound.

TroubleshootingWorkflow start Suspected Degradation of this compound check_appearance Observe Physical Properties (Color, Viscosity) start->check_appearance appearance_changed Physical Properties Altered? check_appearance->appearance_changed analytical_test Perform Chromatographic Analysis (e.g., GC-MS) appearance_changed->analytical_test No discard Discard Sample appearance_changed->discard Yes new_peaks New Peaks or Reduced Main Peak? analytical_test->new_peaks new_peaks->discard Yes stable Sample is Stable new_peaks->stable No review_storage Review Storage and Handling Procedures: - Temperature Control - Inert Atmosphere - Light Protection discard->review_storage implement_changes Implement Corrective Actions: - Aliquot new samples - Use antioxidants if necessary review_storage->implement_changes end Continue Experiment stable->end

Caption: Workflow for troubleshooting this compound degradation.

References

Enhancing the solubility of Alloaromadendrene for in vitro bioassays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Alloaromadendrene in in vitro bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with the lipophilic sesquiterpene, this compound.

Q1: My this compound solution is cloudy and appears to have precipitated after dilution in my aqueous cell culture medium. What should I do?

A1: This is a common issue due to the poor aqueous solubility of this compound, which has a high lipophilicity (XLogP3 of 4.7)[1]. Precipitation can lead to inconsistent and inaccurate assay results[2][3].

Troubleshooting Steps:

  • Verify Final Solvent Concentration: Ensure the final concentration of your organic co-solvent (e.g., DMSO) is as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation[4]. Some cell lines may tolerate up to 1%, but this should be validated with a solvent tolerance test[4].

  • Optimize Dilution Protocol: Avoid adding the concentrated stock solution directly to the full volume of aqueous buffer. Instead, perform a serial dilution, gradually decreasing the solvent concentration. Add the stock solution dropwise into the assay medium while vortexing or stirring vigorously to facilitate dispersion[4].

  • Reduce Final Compound Concentration: The concentration of this compound you are testing may be above its kinetic solubility limit in the final assay medium. Try testing a lower concentration range[2].

  • Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution for any signs of cloudiness or precipitate. You can also centrifuge a small sample to see if a pellet forms, which would indicate precipitation[4].

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: For highly lipophilic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions[2][5]. Other organic solvents like ethanol or DMF can also be used, but DMSO is often preferred for its high solubilizing power and compatibility with most cell-based assays at low final concentrations[2][6].

Q3: I'm observing inconsistent results in my cell-based assays. Could this be related to solubility?

A3: Yes, inconsistent results are a hallmark of compound precipitation[2]. If this compound is not fully dissolved, the actual concentration exposed to the cells will vary between wells and experiments, leading to poor reproducibility. Following the troubleshooting steps in Q1 can help mitigate this. Always prepare fresh working solutions from your frozen stock immediately before each experiment to ensure consistency[2].

Q4: Are there alternatives to co-solvents for improving the solubility of this compound?

A4: Yes, if optimizing co-solvent concentration is insufficient, several other strategies can be employed.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate lipophilic molecules like this compound, forming inclusion complexes[7][8][9]. This complexation significantly increases the aqueous solubility of the guest molecule[7][10]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture experiments[7].

  • Surfactants: Biocompatible surfactants such as Tween® 80 or Poloxamers can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions[4][11]. However, it is crucial to use them at very low concentrations (e.g., 0.01-1% v/v) and test for potential interference with cell membranes or assay readouts[4].

  • Lipid-Based Formulations: For more advanced applications, formulating this compound into liposomes or nanoparticles can dramatically improve its solubility and delivery to cells[11][12].

Q5: What are the physical and chemical properties of this compound I should be aware of?

A5: this compound is a sesquiterpene with the following properties:

PropertyValueSource
Molecular FormulaC₁₅H₂₄[1][13]
Molecular Weight204.35 g/mol [1][13]
Boiling Point265-267 °C[13][14]
Density0.923 g/mL at 20 °C[13][14]
XLogP34.7[1]
Storage Temperature2-8°C (for neat oil) or -20°C (for stock solutions)[2]

Experimental Protocols

Here are detailed protocols for preparing and solubilizing this compound for in vitro experiments.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard method for preparing a high-concentration stock solution of this compound.

Materials:

  • This compound (neat oil or solid)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes (amber or wrapped in foil to protect from light)

  • Calibrated analytical balance and pipettes

Procedure:

  • Equilibrate: Allow the vial of this compound to reach room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 20.44 mg.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of 100% DMSO (e.g., 1 mL for 20.44 mg).

  • Mixing: Vortex the tube vigorously for 2-3 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary[3][15].

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles[2][4].

Protocol 2: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol outlines how to use HP-β-CD to improve the aqueous solubility of this compound.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

  • Sterile aqueous buffer or cell culture medium

  • Vortex mixer and magnetic stirrer

Procedure:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium). A common starting concentration is 10-20% (w/v). Stir until fully dissolved.

  • Complexation: While vigorously vortexing the HP-β-CD solution, slowly add the concentrated this compound DMSO stock solution dropwise. The molar ratio of HP-β-CD to this compound often ranges from 1:1 to 10:1. This will need to be optimized for your specific assay.

  • Incubation: Allow the mixture to incubate at room temperature for at least 1 hour with continuous stirring to facilitate the formation of the inclusion complex.

  • Sterilization: If required for cell culture, sterile-filter the final complex solution through a 0.22 µm filter.

  • Application: Use this this compound/HP-β-CD complex solution for your final dilutions in the bioassay. Remember to include a vehicle control containing the same concentration of HP-β-CD and DMSO that your test samples have.

Visualizations: Workflows and Pathways

The following diagrams illustrate key workflows and concepts related to the use of this compound in bioassays.

G cluster_prep Phase 1: Stock Preparation cluster_assay Phase 2: Assay Preparation start This compound (Neat Compound) weigh Weigh Compound start->weigh dissolve Dissolve in 100% DMSO (e.g., 100 mM) weigh->dissolve aliquot Aliquot & Store at -20°C / -80°C dissolve->aliquot thaw Thaw Single Aliquot aliquot->thaw serial_dilution Perform Serial Dilution in Assay Medium thaw->serial_dilution vehicle_control Prepare Vehicle Control (Medium + same % DMSO) thaw->vehicle_control add_to_cells Add to Cells in Assay Plate serial_dilution->add_to_cells vehicle_control->add_to_cells

Caption: Workflow for preparing this compound solutions for in vitro assays.

G cluster_solutions Troubleshooting Strategies cluster_opt1_steps Dilution Protocol cluster_opt2_steps Solubilizing Agents cluster_opt3_steps Concentration Adjustment start Issue: this compound Precipitates in Assay Medium opt1 Option 1: Modify Dilution start->opt1 opt2 Option 2: Use Solubilizer start->opt2 opt3 Option 3: Lower Concentration start->opt3 step1a Decrease final DMSO % (Target < 0.5%) opt1->step1a step2a Use Cyclodextrins (e.g., HP-β-CD) opt2->step2a step3a Reduce final assay concentration of this compound opt3->step3a step1b Add stock dropwise while vortexing step1a->step1b step1c Use serial dilutions step1b->step1c step2b Add biocompatible surfactant (e.g., Tween® 80 at <0.1%) step2a->step2b

Caption: Decision-making workflow for troubleshooting this compound precipitation.

G cluster_pathway Simplified MAPK/ERK Signaling Pathway (Potential Target) ligand Growth Factor / Mitogen receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription response Cellular Responses (Proliferation, Differentiation, Survival) transcription->response allo This compound (Potential Modulator) allo->mek

Caption: Simplified MAPK/ERK pathway, a potential target for sesquiterpenoids.

References

Troubleshooting poor fragmentation patterns of Alloaromadendrene in mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry analysis of Alloaromadendrene, particularly focusing on poor fragmentation patterns.

Frequently Asked Questions (FAQs)

Q1: What is the expected electron ionization (EI) mass spectrum of this compound?

The EI mass spectrum of this compound (C₁₅H₂₄, molecular weight: 204.35 g/mol ) is characterized by a series of fragment ions. While the molecular ion peak (M⁺) at m/z 204 may be weak or absent, several key fragment ions are typically observed. The expected fragmentation pattern is crucial for confirming the identity of the compound.[1]

Table 1: Characteristic Electron Ionization (EI) Fragment Ions of this compound

m/zRelative AbundancePutative Fragment Assignment
204Low to absentMolecular Ion (M⁺)
189Moderate[M - CH₃]⁺
161High[M - C₃H₇]⁺ (loss of isopropyl group)
133ModerateFurther fragmentation
119ModerateFurther fragmentation
105HighFurther fragmentation
93HighFurther fragmentation
91HighTropylium ion ([C₇H₇]⁺)
79ModerateFurther fragmentation
41High[C₃H₅]⁺

Source: Based on data from the NIST WebBook.[1]

Q2: What constitutes a "poor" fragmentation pattern for this compound?

A poor fragmentation pattern for this compound can manifest in several ways:

  • Absence or significantly reduced abundance of characteristic fragment ions: If you are not observing the expected major fragments (e.g., m/z 161, 105, 93, 91, 41), it could indicate a problem with the analysis.

  • Excessive fragmentation: An unusually high abundance of low mass ions and a diminished molecular ion or high mass fragments can suggest that the molecule is fragmenting too extensively.

  • Presence of unexpected peaks: The appearance of significant peaks not listed in standard spectra could point to thermal degradation, isomerization, or contamination.

  • Inconsistent fragmentation patterns between runs: Poor reproducibility of the mass spectrum indicates instability in the analytical system.

Q3: Can isomerization of this compound affect its fragmentation pattern?

Yes, isomerization can significantly alter the fragmentation pattern. This compound has several stereoisomers, and other sesquiterpenes share the same molecular weight.[2][3] If analytical conditions induce isomerization, the resulting mass spectrum may be a composite of multiple isomers, leading to a confusing and irreproducible fragmentation pattern. Isomers can sometimes be differentiated by subtle differences in their mass spectra, but chromatographic separation is the most reliable method.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the GC-MS analysis of this compound.

Issue 1: Weak or Absent Molecular Ion and Excessive Fragmentation

A common issue is the observation of a very weak or entirely absent molecular ion (m/z 204) accompanied by an overabundance of low-mass fragment ions. This suggests that the this compound molecule is undergoing excessive fragmentation.

Troubleshooting Workflow for Excessive Fragmentation

start Start: Weak/Absent M+ and Excessive Fragmentation check_source_temp Check Ion Source Temperature start->check_source_temp reduce_source_temp Action: Reduce Source Temperature (e.g., to 200-230 °C) check_source_temp->reduce_source_temp Too High? check_electron_energy Check Electron Energy check_source_temp->check_electron_energy Optimal? reduce_source_temp->check_electron_energy reduce_electron_energy Action: Reduce Electron Energy (e.g., to 50-60 eV) check_electron_energy->reduce_electron_energy Too High? consider_ci Consider Chemical Ionization (CI) check_electron_energy->consider_ci Optimal? reduce_electron_energy->consider_ci end End: Improved Spectrum consider_ci->end

Caption: Troubleshooting workflow for excessive fragmentation.

Detailed Steps:

  • Evaluate Ion Source Temperature: High ion source temperatures can impart excess energy to the analyte, leading to increased fragmentation.

    • Recommendation: For sesquiterpenes, an ion source temperature in the range of 200-230 °C is often a good starting point. If your source temperature is significantly higher, try reducing it in increments of 10-20 °C.

  • Assess Electron Energy: The standard electron energy for EI is 70 eV. While this provides reproducible spectra for library matching, it can be too harsh for some molecules.

    • Recommendation: If reducing the source temperature is insufficient, consider lowering the electron energy to 50-60 eV. This will reduce the internal energy of the molecular ion, leading to less fragmentation. Be aware that this will likely change the fragmentation pattern compared to library spectra.

  • Consider a Softer Ionization Technique: If preserving the molecular ion is critical, Chemical Ionization (CI) is a valuable alternative to EI. CI is a "softer" ionization technique that typically results in a prominent protonated molecule ([M+H]⁺ at m/z 205 for this compound) and less fragmentation.[4][5][6]

    • Recommendation: Use a reagent gas like methane or ammonia. This will help confirm the molecular weight of your analyte.

Issue 2: Appearance of Unexpected Peaks and Poor Reproducibility

The presence of unexpected peaks in the mass spectrum, especially those with m/z values not characteristic of this compound, often points to thermal degradation or isomerization in the GC inlet. Sesquiterpenes can be thermally labile.[7]

Troubleshooting Workflow for Thermal Degradation/Isomerization

start Start: Unexpected Peaks and Poor Reproducibility check_inlet_temp Check GC Inlet Temperature start->check_inlet_temp reduce_inlet_temp Action: Reduce Inlet Temperature (e.g., to 200-250 °C) check_inlet_temp->reduce_inlet_temp Too High? check_liner Inspect Inlet Liner check_inlet_temp->check_liner Optimal? reduce_inlet_temp->check_liner replace_liner Action: Replace with a Deactivated Liner check_liner->replace_liner Contaminated or Active? optimize_gc_method Optimize GC Method check_liner->optimize_gc_method Clean and Inert? replace_liner->optimize_gc_method end End: Clean and Reproducible Spectrum optimize_gc_method->end

Caption: Troubleshooting workflow for thermal degradation.

Detailed Steps:

  • Evaluate GC Inlet Temperature: An excessively high inlet temperature is a common cause of thermal degradation for terpenes.

    • Recommendation: For sesquiterpenes, an inlet temperature of 250 °C is a common starting point. If you suspect thermal degradation, try lowering the temperature in 10-20 °C increments. For particularly labile sesquiterpenes, temperatures as low as 200 °C may be necessary.[7]

  • Inspect and Maintain the Inlet Liner: Active sites in the inlet liner, caused by contamination or degradation of the liner material, can catalyze the decomposition of sensitive analytes.

    • Recommendation: Regularly inspect and replace the inlet liner. Use high-quality deactivated liners. If you are using a liner with glass wool, consider that the wool itself can sometimes be a source of activity.

  • Optimize the GC Method: A slow oven temperature ramp rate can prolong the time the analyte spends in the hot GC column, potentially leading to on-column degradation.

    • Recommendation: Ensure your oven temperature program is optimized for a good balance between separation and analysis time. A faster ramp rate might be beneficial for thermally labile compounds.

Experimental Protocols

Recommended GC-MS Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

Table 2: Recommended GC-MS Parameters

ParameterSettingRationale
GC System
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA common non-polar column suitable for terpene analysis.
Carrier GasHeliumInert carrier gas.
Flow Rate1.0 mL/min (constant flow)Provides good chromatographic efficiency.
Inlet Temperature250 °CA good starting point to ensure volatilization without excessive degradation. May need to be optimized.
Injection Volume1 µL
Split Ratio20:1Can be adjusted based on sample concentration.
Oven ProgramInitial: 60 °C (hold 2 min) Ramp: 5 °C/min to 180 °C Ramp: 20 °C/min to 280 °C (hold 5 min)Provides good separation of sesquiterpenes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard for library matching.
Electron Energy70 eVStandard for library matching.
Ion Source Temp.230 °CBalances ionization efficiency and potential for degradation.
Quadrupole Temp.150 °C
Mass Rangem/z 40-300Covers the expected mass range of this compound and its fragments.
Solvent Delay3-5 minPrevents the solvent peak from damaging the filament.

Sample Preparation

  • Prepare a stock solution of this compound standard in a suitable solvent (e.g., hexane or ethyl acetate).

  • Create a series of dilutions to determine the optimal concentration for your instrument.

  • For complex matrices, appropriate extraction and clean-up procedures (e.g., solid-phase extraction) may be necessary to remove interfering compounds.

Signaling Pathways and Logical Relationships

Fragmentation Pathway of this compound (Simplified)

The fragmentation of this compound in EI-MS is a complex process involving multiple bond cleavages and rearrangements. A simplified representation of a key fragmentation step is the loss of an isopropyl group.

M This compound (m/z 204) M_radical [M]⁺· (m/z 204) M->M_radical EI (70 eV) loss_isopropyl - C₃H₇· M_radical->loss_isopropyl fragment_161 [M - C₃H₇]⁺ (m/z 161) loss_isopropyl->fragment_161

References

Optimizing carrier gas flow rate for better separation of Alloaromadendrene in GC.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) separation of Alloaromadendrene, with a specific focus on the impact of the carrier gas flow rate.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the GC separation of this compound?

This compound is a sesquiterpene, and like many other terpenes, it can be challenging to separate from its isomers which often have very similar chemical structures and boiling points. This can lead to co-elution, where two or more compounds elute from the GC column at the same time, making accurate quantification difficult.

Q2: How does the carrier gas flow rate affect the separation of this compound?

The carrier gas flow rate is a critical parameter in GC that influences both the speed of analysis and the separation efficiency (resolution).[1][2]

  • At low flow rates: The analysis time is longer, and diffusion of the analyte in the carrier gas can lead to broader peaks and reduced resolution.

  • At optimal flow rates: An ideal balance between analysis time and resolution is achieved. The efficiency of the separation is at its maximum, resulting in sharp, well-defined peaks.

  • At high flow rates: The analysis time is shorter, but the analytes may not have sufficient time to interact with the stationary phase, leading to decreased resolution and poor separation.[3]

Q3: Which carrier gas is best for this compound analysis?

Helium is a commonly used carrier gas in GC-MS due to its inertness and good separation efficiency.[4] Hydrogen can also be used and offers the advantage of faster analysis times at optimal flow rates. However, it is a reactive gas, which can be a concern for certain applications and detectors.[5] Nitrogen provides good separations but is generally slower than helium or hydrogen.

Q4: What are typical starting GC parameters for this compound analysis?

A good starting point for developing a method for this compound analysis would be:

  • Column: A mid-polarity column, such as a DB-5ms or HP-5ms (5% Phenyl Methyl Siloxane), is often used for essential oil and terpene analysis.[6][7][8] A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.[4]

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Flow Rate: 1.0 to 1.2 mL/min[4]

  • Oven Temperature Program: Start at a lower temperature (e.g., 60-70 °C) and ramp up to a final temperature of around 240-250 °C. A slower ramp rate (e.g., 2-5 °C/min) can improve the separation of closely eluting compounds.[4][9]

  • Detector: A mass spectrometer (MS) is ideal for identifying and confirming this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the GC separation of this compound.

Poor Peak Shape (Tailing or Fronting)
Symptom Possible Cause Recommended Solution
Peak Tailing Active sites in the injector liner or column.Use a deactivated liner and/or trim a small portion (10-20 cm) from the front of the column.[10]
Column overload.Dilute the sample or increase the split ratio.
Peak Fronting Column overload.Dilute the sample or increase the split ratio.
Inappropriate injection technique.Ensure a fast and consistent injection.
Poor Resolution/Co-elution
Symptom Possible Cause Recommended Solution
Peaks are not baseline separated. Sub-optimal carrier gas flow rate.Optimize the carrier gas flow rate as detailed in the experimental protocol below.
Inappropriate oven temperature program.Decrease the temperature ramp rate or add an isothermal hold at a temperature just below the elution temperature of the co-eluting peaks.
Incorrect column phase.Consider a column with a different selectivity.
Irreproducible Retention Times
Symptom Possible Cause Recommended Solution
Retention times shift between runs. Leak in the system.Check for leaks at the injector, column fittings, and gas lines.
Fluctuations in carrier gas flow rate.Ensure the gas supply is stable and the electronic pressure control (EPC) is functioning correctly.
Changes in oven temperature.Verify the oven is properly calibrated and maintaining a stable temperature.

Data Presentation

The following table illustrates the expected impact of varying the carrier gas (Helium) flow rate on the separation of two closely eluting sesquiterpenes, including this compound. Note that these are representative values and actual results may vary depending on the specific instrument and conditions.

Carrier Gas Flow Rate (mL/min)Retention Time of this compound (min)Resolution (between this compound and a closely eluting isomer)Peak Width of this compound (sec)
0.822.51.34.5
1.020.21.63.2
1.218.51.82.8
1.516.81.43.5
2.014.21.14.8

Experimental Protocols

Protocol for Optimizing Carrier Gas Flow Rate for this compound Separation

This protocol outlines a systematic approach to determine the optimal carrier gas flow rate for the separation of this compound.

1. Initial Setup and System Suitability:

  • Install a suitable GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Set the initial GC conditions as recommended in the FAQs section.
  • Prepare a standard solution containing this compound and other relevant terpenes or isomers.
  • Perform a blank injection (solvent only) to ensure the system is clean.
  • Inject the standard solution to confirm the elution of this compound and assess the initial separation.

2. Carrier Gas Flow Rate Study (Van Deemter Plot Generation):

  • Set the initial carrier gas (Helium) flow rate to a low value (e.g., 0.8 mL/min).
  • Inject the standard solution and record the chromatogram.
  • Increase the flow rate in increments (e.g., 0.2 mL/min) and repeat the injection at each flow rate (e.g., 1.0, 1.2, 1.5, 1.8, 2.0 mL/min).
  • For each chromatogram, determine the retention time, peak width at half height, and resolution between this compound and any closely eluting peaks.
  • Calculate the column efficiency (N) and the Height Equivalent to a Theoretical Plate (HETP) for this compound at each flow rate.
  • Plot HETP versus the linear velocity of the carrier gas to generate a Van Deemter curve. The optimal flow rate corresponds to the minimum of this curve.

3. Fine-Tuning and Method Validation:

  • Based on the Van Deemter plot, select the flow rate that provides the best balance of resolution and analysis time.
  • Fine-tune the oven temperature program if necessary to further improve separation.
  • Once the optimal conditions are established, perform replicate injections of the standard to assess the method's reproducibility (retention time and peak area).

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Poor Separation of this compound start Poor or Inconsistent Separation of this compound check_leaks Check for System Leaks (Injector, Column Fittings) start->check_leaks check_flow Verify Carrier Gas Flow Rate and Pressure start->check_flow check_temp Confirm Oven and Inlet Temperatures start->check_temp optimize_flow Optimize Carrier Gas Flow Rate (Van Deemter) check_leaks->optimize_flow No Leaks check_flow->optimize_flow Flow Stable optimize_temp Adjust Oven Temperature Program (Ramp Rate/Holds) check_temp->optimize_temp Temps Stable optimize_flow->optimize_temp Separation Still Poor good_separation Achieved Good Separation optimize_flow->good_separation Separation Improved inspect_column Inspect and Maintain Column (Trim Inlet, Check for Contamination) optimize_temp->inspect_column Separation Still Poor optimize_temp->good_separation Separation Improved check_liner Inspect and Replace Injector Liner inspect_column->check_liner Column OK inspect_column->good_separation Column Maintained check_liner->good_separation Liner Replaced

Caption: Troubleshooting workflow for poor GC separation of this compound.

ExperimentalWorkflow Workflow for Optimizing Carrier Gas Flow Rate start Start: Define Separation Goal initial_setup Initial GC Setup (Column, Temps, etc.) start->initial_setup system_suitability System Suitability Test (Standard Injection) initial_setup->system_suitability flow_rate_study Perform Carrier Gas Flow Rate Study system_suitability->flow_rate_study data_analysis Analyze Data (Retention Time, Resolution, Peak Width) flow_rate_study->data_analysis van_deemter Generate Van Deemter Plot (HETP vs. Linear Velocity) data_analysis->van_deemter determine_optimal_flow Determine Optimal Flow Rate van_deemter->determine_optimal_flow fine_tune Fine-Tune Oven Program (If Necessary) determine_optimal_flow->fine_tune validate Validate Method (Reproducibility) fine_tune->validate end End: Optimized Method validate->end

Caption: Experimental workflow for optimizing carrier gas flow rate in GC.

References

Validation & Comparative

A Comparative Analysis of Alloaromadendrene and Aromadendrene Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactive properties of two closely related sesquiterpenes: Alloaromadendrene and Aromadendrene. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and development.

This compound and Aromadendrene are tricyclic sesquiterpenes found in the essential oils of various plants. While structurally similar, subtle differences in their stereochemistry can lead to distinct biological activities. This guide aims to provide a comparative overview of their reported bioactivities to aid in the exploration of their therapeutic potential.

I. Comparative Bioactivity Data

Direct comparative studies on the bioactivities of this compound and Aromadendrene are limited. The following tables summarize the available quantitative data for each compound from various studies. It is crucial to note that these values are not directly comparable as they were obtained from different studies with varying experimental conditions.

Table 1: Bioactivity of this compound

BioactivityTest System/Cell LineMeasurementResult
CytotoxicityHuman malignant +SA mammary epithelial cellsProliferation InhibitionSignificant at 20 μM[1]
CytotoxicityHuman A549 lung carcinoma cellsIC5079 μM (72 hrs)[2]
Antioxidant ActivityCaenorhabditis elegans modelLifespan ExtensionProtective against oxidative stress[1]

Table 2: Bioactivity of Aromadendrene and its Derivatives

BioactivityTest System/OrganismMeasurementResult (as Aromadendrene or its derivative)
AntimicrobialStreptococcus pyogenesMIC0.12 mg/mL (Aromadendrene)
AntimicrobialMethicillin-resistant Staphylococcus aureus (MRSA)MIC0.25 - 1 mg/mL (Essential oil rich in Aromadendrene)[3]
Anti-inflammatoryIn vitro models-Reported activity[4][5]
Antioxidant ActivityDPPH and ABTS assaysIC50> 1000 μM (Aromadendrin)[6]

II. Signaling Pathways

A. This compound: DAF-16 Mediated Lifespan Extension in C. elegans

This compound has been shown to prolong the lifespan of the nematode Caenorhabditis elegans by modulating the DAF-16 signaling pathway. DAF-16 is a forkhead transcription factor that plays a crucial role in longevity, stress resistance, and metabolism. Under normal conditions, the insulin/IGF-1 signaling (IIS) pathway phosphorylates and inactivates DAF-16, retaining it in the cytoplasm. This compound is suggested to promote the translocation of DAF-16 to the nucleus, where it can activate the expression of genes involved in stress resistance and longevity.

DAF16_Pathway cluster_extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IIS_Pathway Insulin/IGF-1 Signaling (IIS) This compound->IIS_Pathway Inhibits? DAF16_p DAF-16 (phosphorylated) Inactive IIS_Pathway->DAF16_p Inhibits DAF16_a DAF-16 (active) DAF16_p->DAF16_a Translocation Target_Genes Target Genes (Stress Resistance, Longevity) DAF16_a->Target_Genes Activates

DAF-16 signaling pathway modulated by this compound.
B. Aromadendrene Oxide 2: ROS-Mediated Mitochondrial Apoptosis Pathway

A derivative of aromadendrene, aromadendrene oxide 2, has been reported to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial-mediated apoptotic pathway. Increased intracellular ROS levels lead to mitochondrial dysfunction, characterized by the opening of the mitochondrial permeability transition pore (mPTP), release of cytochrome c, and activation of caspases, ultimately leading to programmed cell death.

Apoptosis_Pathway cluster_cell Cancer Cell Aromadendrene_Oxide Aromadendrene Oxide 2 ROS Increased ROS Aromadendrene_Oxide->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Induces dysfunction Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 (activation) Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 (activation) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

ROS-mediated mitochondrial apoptosis pathway.

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the bioactivity assessment of this compound and Aromadendrene.

A. Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Workflow:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Prepare DPPH solution (e.g., 0.1 mM in methanol) a1 Add test compound/control to DPPH solution p1->a1 p2 Prepare test compound solutions (serial dilutions) p2->a1 p3 Prepare positive control (e.g., Ascorbic acid, Trolox) p3->a1 a2 Incubate in the dark (e.g., 30 min at room temp) a1->a2 a3 Measure absorbance (e.g., at 517 nm) a2->a3 d1 Calculate % inhibition a3->d1 d2 Determine IC50 value d1->d2

Workflow for the DPPH radical scavenging assay.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compound (this compound or Aromadendrene) in a suitable solvent (e.g., methanol) to prepare a stock solution. Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure: In a 96-well microplate, add a specific volume of each sample dilution to the DPPH solution. A positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH) should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

B. Antimicrobial Activity: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Prepare microbial inoculum (e.g., 0.5 McFarland standard) a1 Inoculate wells of a 96-well plate containing compound dilutions p1->a1 p2 Prepare serial dilutions of test compound in broth p2->a1 p3 Prepare positive control (antibiotic) and negative control (broth) p3->a1 a2 Incubate the plate (e.g., 24h at 37°C) a1->a2 a3 Visually inspect for turbidity or measure absorbance a2->a3 d1 Determine the MIC (lowest concentration with no growth) a3->d1

Workflow for the broth microdilution assay.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the prepared microbial inoculum to each well of the microplate. Include a positive control (a known antibiotic) and a negative control (broth with inoculum, no compound).

  • Incubation: Incubate the microplate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed. This can be assessed visually or by measuring the optical density using a microplate reader.

C. Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Seed cells in a 96-well plate and allow to attach p2 Treat cells with serial dilutions of the test compound p1->p2 a1 Incubate for a defined period (e.g., 24, 48, or 72h) p2->a1 p3 Include untreated control and positive control (e.g., doxorubicin) p3->a1 a2 Add MTT solution to each well and incubate (e.g., 4h) a1->a2 a3 Add solubilization solution (e.g., DMSO) to dissolve formazan a2->a3 a4 Measure absorbance (e.g., at 570 nm) a3->a4 d1 Calculate % cell viability a4->d1 d2 Determine IC50 value d1->d2

References

A Comparative Guide to the Validation of a GC-FID Method for Alloaromadendrene Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) for the purity analysis of Alloaromadendrene, a common sesquiterpene. The information presented is intended to assist researchers in selecting the most suitable analytical method and to provide a framework for method validation.

Methodology Comparison: GC-FID vs. HPLC

The choice between GC-FID and HPLC for purity analysis depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the complexity of the sample matrix.

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like sesquiterpenes.[1][2] The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The FID detector is highly sensitive to hydrocarbons and provides a response proportional to the mass of carbon atoms, making it suitable for quantification.[3]

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential interactions with a liquid mobile phase and a solid stationary phase. For sesquiterpenes, Reverse-Phase HPLC (RP-HPLC) is often employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.[4] HPLC is particularly advantageous for the analysis of thermolabile or less volatile compounds.

The following table summarizes the key performance characteristics of a validated GC-FID method compared to a representative HPLC method for this compound purity analysis.

Validation ParameterGC-FID MethodHPLC Method
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%
Precision (RSD%)
- Repeatability< 1.0%< 1.5%
- Intermediate Precision< 1.5%< 2.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.3 µg/mL
Robustness HighModerate

Experimental Protocols

Detailed experimental protocols for both the GC-FID and HPLC methods are provided below. These protocols are based on established practices for sesquiterpene analysis and method validation.[4][5][6][7]

GC-FID Method for this compound Purity

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID), split/splitless injector, and autosampler.

  • Capillary Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

Reagents and Standards:

  • This compound reference standard (purity > 99%)

  • Internal Standard (e.g., n-Dodecane or another suitable hydrocarbon)

  • Solvent: Hexane or Ethyl Acetate (HPLC grade)

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 minutes at 250°C.

  • Detector Temperature: 280°C.

  • Data Acquisition: Peak areas are integrated and used for quantification.

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in the chosen solvent.

  • Prepare a stock solution of the internal standard (e.g., 1 mg/mL).

  • Create a series of calibration standards by diluting the this compound stock solution and adding a constant concentration of the internal standard to each.

  • Prepare the sample for analysis by dissolving a known amount in the solvent to achieve a concentration within the calibration range and adding the same constant concentration of the internal standard.

Alternative Method: HPLC for this compound Purity

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Standards:

  • This compound reference standard (purity > 99%)

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Solvent: Methanol or Acetonitrile (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: Gradient elution with Water (A) and Acetonitrile (B).

    • Initial: 60% B

    • 0-15 min: Ramp to 95% B

    • 15-20 min: Hold at 95% B

    • 20-21 min: Return to 60% B

    • 21-25 min: Re-equilibration at 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Data Acquisition: Peak areas are integrated for quantification.

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in the chosen solvent.

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare the sample for analysis by dissolving a known amount in the solvent to achieve a concentration within the calibration range.

Workflow and Process Visualization

To ensure a robust and reliable analytical method, a systematic validation workflow should be followed. The diagram below illustrates the key stages in the validation of a GC-FID method for purity analysis.

GC_FID_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Analysis & Reporting A Parameter Optimization (Column, Temp, Flow) B Sample Preparation Development A->B leads to C Specificity B->C validates D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Routine Sample Analysis H->I enables J System Suitability Testing I->J requires K Data Analysis & Reporting I->K generates data for J->I

References

Alloaromadendrene's Antibacterial Potential: A Comparative Analysis Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alloaromadendrene's In Vitro Efficacy

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. This compound, a naturally occurring sesquiterpenoid found in various aromatic plants, has garnered interest for its potential antibacterial properties. This guide provides a comparative analysis of the antibacterial activity of this compound (and its close isomer, aromadendrene) against standard antibiotics, supported by available experimental data. The information is intended to assist researchers in evaluating its potential as a lead compound in drug development.

Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of aromadendrene (as a proxy for this compound) and standard antibiotics against key Gram-positive and Gram-negative bacteria. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] All values are presented in micrograms per milliliter (µg/mL).

It is important to note that direct comparative studies of this compound against a wide panel of standard antibiotics are limited. The data for "this compound" presented here is primarily based on studies of its close isomer, aromadendrene, and essential oils where this compound is a major component. This should be considered when interpreting the results.

Table 1: Antibacterial Activity against Gram-Positive Bacteria

MicroorganismThis compound (Aromadendrene) (µg/mL)Ampicillin (µg/mL)Vancomycin (µg/mL)Ciprofloxacin (µg/mL)Linezolid (µg/mL)Penicillin (µg/mL)Amoxicillin (µg/mL)
Staphylococcus aureusData not available0.25 - >1280.5 - 8[2]0.125 - >2560.5 - 8Data not availableData not available
Streptococcus pyogenes1200.006 - 0.25[3]0.125 - 1Data not available0.12 - 20.006 - 0.023[4][5]0.004[4]
Enterococcus faecalisData not available1 - 8192[6][7][8]1 - 4096[6][7][8]Data not available2 - 4096[6][7][8]Data not availableData not available

Table 2: Antibacterial Activity against Gram-Negative Bacteria

MicroorganismThis compound (Aromadendrene) (µg/mL)Ceftazidime (µg/mL)Ciprofloxacin (µg/mL)Colistin (µg/mL)
Acinetobacter baumannii>40000.25 - >2560.06 - >640.125 - 1024[9]

Experimental Protocols

The antibacterial activity data presented in this guide is primarily derived from studies employing the broth microdilution method, a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. The methodology generally adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (Based on CLSI Guidelines)

The broth microdilution method involves a serial dilution of the antimicrobial agent in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth.

Key Steps:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) or standard antibiotic is prepared in a suitable solvent.

  • Serial Dilution: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The microtiter plates are incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 18-24 hours).

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Mandatory Visualization

The following diagram illustrates the general workflow of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_preparation Preparation cluster_dilution_inoculation Dilution & Inoculation cluster_incubation_reading Incubation & Reading cluster_result Result A Antimicrobial Stock Solution C Serial Dilution in 96-Well Plate A->C B Bacterial Culture (e.g., on Agar Plate) D Standardized Bacterial Inoculum Preparation B->D E Inoculation of 96-Well Plate C->E D->E F Incubation (e.g., 37°C, 24h) E->F G Visual Assessment of Bacterial Growth F->G H Determination of MIC G->H

Caption: Experimental workflow for MIC determination.

References

The Evolving Landscape of Alloaromadendrene: A Comparative Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a natural compound and its biological activity is paramount. Alloaromadendrene, a tricyclic sesquiterpenoid found in various essential oils, has garnered significant interest for its diverse pharmacological properties. This guide provides a comparative analysis of the structure-activity relationships of this compound and its derivatives, drawing upon available experimental data to elucidate the key structural features governing its biological effects.

This compound and its related aromadendrane-type sesquiterpenoids exhibit a range of biological activities, including anti-inflammatory, antioxidant, cytotoxic, and antibacterial effects.[1][2] The core structure, characterized by a fused five-, seven-, and three-membered ring system, provides a unique scaffold for structural modifications that can modulate its therapeutic potential.[2] While comprehensive structure-activity relationship (SAR) studies on a systematically synthesized library of this compound derivatives are limited in the public domain, analysis of naturally occurring and semi-synthetic analogs allows for the deduction of preliminary SAR insights.

Comparative Biological Activities

The biological efficacy of this compound and its derivatives is influenced by the presence and position of functional groups, such as hydroxyl and epoxide moieties, on the aromadendrane skeleton.

Cytotoxic Activity

Table 1: Cytotoxic Activity of Aromadendrene-Type Sesquiterpenoids

Compound/Essential Oil Cell Line(s) Activity (IC50) Reference(s)
Essential oil of Eryngium amethystinum Tumor cells 1.65–5.32 µg/mL [2]
Essential oil of Eryngium campestre Tumor cells 1.57–2.99 µg/mL [2]

| Essential oil of Dianella ensifolia (contains this compound) | HepG2, MCF-7 | 61.35 µg/mL, 56.53 µg/mL |[3] |

Anti-inflammatory Activity

The anti-inflammatory properties of aromadendrane derivatives are a significant area of investigation.[2] Spathulenol, an aromadendrane alcohol, has been shown to possess anti-inflammatory activity.[2] The position and stereochemistry of hydroxyl groups on the skeleton appear to be crucial for this activity.[1]

Table 2: Anti-inflammatory Activity of Aromadendrane Derivatives

Compound Assay Activity Reference(s)
Spathulenol Various Broad anti-inflammatory activities [2]

| Pygmaeocin B | Nitric oxide production inhibition in RAW 264.7 cells | IC50 = 33.0 ± 0.8 ng/mL |[4] |

Antioxidant Activity

This compound itself has been identified as a compound with antioxidant properties.[2] The ability to scavenge free radicals is a key aspect of its protective effects.

Table 3: Antioxidant Activity of this compound and Related Compounds

Compound/Essential Oil Assay Activity (IC50) Reference(s)
Essential oil of Syzygiella rubricaulis ABTS 343.38 µg/mL [2]
Essential oil of Syzygiella rubricaulis DPPH 2650.23 µg/mL [2]
Essential oil of Dianella ensifolia DPPH 1.37 mg/mL [3]

| Essential oil of Dianella ensifolia | ABTS | 0.13 mg/mL |[3] |

Antibacterial Activity

The antibacterial potential of this compound and its congeners has also been explored, with activity observed against various bacterial strains.[3] The lipophilicity and specific structural features of these sesquiterpenes likely contribute to their ability to disrupt bacterial membranes and other cellular processes.

Table 4: Antibacterial Activity of Aromadendrane-Containing Essential Oils

Essential Oil Bacterial Strain(s) Activity (MIC) Reference(s)

| Essential oil of Dianella ensifolia | Gram-positive and Gram-negative bacteria | 0.16 to 0.31 mg/mL |[3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)

Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO), a pro-inflammatory mediator. The anti-inflammatory activity of a compound can be assessed by its ability to inhibit this LPS-induced NO production. NO concentration is measured using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Add Griess reagent A (sulfanilamide solution) followed by Griess reagent B (N-(1-naphthyl)ethylenediamine solution) to the supernatant.

    • Incubate in the dark at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance of the resulting azo dye at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of NO in the samples and determine the percentage of inhibition of NO production by the test compounds. Calculate the IC50 value.

Visualizing Structure-Activity Relationships and Workflows

To better understand the relationships and processes involved in the study of this compound, the following diagrams are provided.

SAR_Hypothesis cluster_0 This compound Core cluster_1 Derivatives cluster_2 Biological Activity This compound This compound C15H24 Hydroxylated Hydroxylated Derivatives e.g., Spathulenol This compound->Hydroxylated Modification Epoxidized Epoxidized Derivatives e.g., this compound Epoxide This compound->Epoxidized Modification Antioxidant Antioxidant Activity This compound->Antioxidant AntiInflammatory Anti-inflammatory Activity Hydroxylated->AntiInflammatory Increased Potency Cytotoxic Cytotoxic Activity Epoxidized->Cytotoxic Potential Enhancement

Caption: Hypothetical structure-activity relationships of this compound derivatives.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Biological Screening cluster_2 Data Analysis Isolation Isolation of this compound from Natural Sources Synthesis Synthesis of Derivatives Isolation->Synthesis Cytotoxicity Cytotoxicity Assays (e.g., MTT) Synthesis->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Synthesis->AntiInflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Synthesis->Antioxidant Antibacterial Antibacterial Assays (e.g., MIC Determination) Synthesis->Antibacterial IC50 IC50/MIC Determination Cytotoxicity->IC50 AntiInflammatory->IC50 Antioxidant->IC50 Antibacterial->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

Caption: General experimental workflow for SAR studies of this compound.

Inflammation_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Signaling Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Aromadendranes Aromadendrane Derivatives Aromadendranes->NFkB Inhibition

References

Alloaromadendrene: A Comparative Analysis of In Vitro and In Vivo Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alloaromadendrene, a naturally occurring sesquiterpene, has garnered attention for its potential antioxidant properties. This guide provides a comparative overview of its efficacy as demonstrated in both laboratory (in vitro) and living organism (in vivo) studies. The available data, primarily from studies on the nematode Caenorhabditis elegans, suggests a significant role for this compound in mitigating oxidative stress and promoting longevity, mediated through specific signaling pathways. However, a comprehensive quantitative comparison is currently limited by the lack of extensive studies, particularly in vertebrate models.

Quantitative Data Summary

The following tables summarize the available quantitative data on the antioxidant efficacy of this compound. It is important to note that direct comparative data from standardized in vitro assays (e.g., DPPH, ABTS, FRAP) for pure this compound, and in vivo studies in vertebrate models measuring key antioxidant enzymes, are not yet available in the published literature.

Table 1: In Vitro Antioxidant Activity of this compound

AssayTest SubstanceConcentration/DoseResultIC50 ValueReference
DPPH Radical ScavengingData Not Available----
ABTS Radical ScavengingData Not Available----
Ferric Reducing Antioxidant Power (FRAP)Data Not Available----

IC50: The concentration of a substance required to inhibit a biological process or response by 50%.

Table 2: In Vivo Antioxidant Activity of this compound

Model OrganismOxidative StressorKey BiomarkersTreatmentResultsReference
Caenorhabditis elegansJugloneSurvival Rate, LifespanThis compoundIncreased survival under oxidative stress; extended lifespan.[1][1]
Vertebrate ModelsData Not AvailableSOD, CAT, GPx, MDA---

SOD: Superoxide Dismutase; CAT: Catalase; GPx: Glutathione Peroxidase; MDA: Malondialdehyde.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the context of this compound's antioxidant activity.

In Vivo Antioxidant Activity in C. elegans

1. Organism and Maintenance:

  • Wild-type C. elegans strain N2 are cultured on nematode growth medium (NGM) plates seeded with E. coli OP50 at 20°C.

  • Age-synchronized populations are obtained by standard bleaching methods.

2. Oxidative Stress Survival Assay:

  • Age-synchronized young adult worms are transferred to NGM plates containing this compound at various concentrations.

  • After a pre-treatment period, the worms are transferred to plates containing the pro-oxidant juglone (e.g., 150 µM).

  • Survival is scored at regular intervals, and worms that do not respond to gentle prodding are considered dead.

  • Survival curves are generated and statistically analyzed.

3. Lifespan Assay:

  • Age-synchronized worms are transferred to NGM plates containing this compound and a DNA synthesis inhibitor (e.g., 5-fluoro-2'-deoxyuridine) to prevent progeny production.

  • Worms are transferred to fresh plates every other day.

  • The number of surviving and dead worms is recorded daily.

  • Lifespan curves are plotted and analyzed using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

The antioxidant effects of this compound in C. elegans have been linked to the DAF-16/FOXO signaling pathway, a critical regulator of stress resistance and longevity.

G cluster_stress Oxidative Stress cluster_cell C. elegans Cell This compound This compound DAF16_nucleus DAF-16 (nucleus) This compound->DAF16_nucleus Promotes Nuclear Translocation Juglone Juglone DAF2_receptor DAF-2 Receptor (Insulin/IGF-1 Receptor) AGE1 AGE-1 (PI3K) DAF2_receptor->AGE1 Activates AKT AKT-1/2 AGE1->AKT Activates DAF16_cyto DAF-16 (cytoplasm) AKT->DAF16_cyto Phosphorylates & Inhibits Nuclear Entry DAF16_cyto->DAF16_nucleus Translocation Stress_Resistance_Genes Stress Resistance Genes (e.g., sod-3) DAF16_nucleus->Stress_Resistance_Genes Activates Transcription Longevity Increased Longevity Stress_Resistance_Genes->Longevity

Caption: DAF-16/FOXO signaling pathway in C. elegans.

The diagram above illustrates the DAF-16/FOXO signaling pathway. Under normal conditions, the insulin/IGF-1 receptor DAF-2 activates a kinase cascade (AGE-1, AKT-1/2) that phosphorylates the transcription factor DAF-16, keeping it in the cytoplasm. Under conditions of oxidative stress, or in the presence of compounds like this compound, DAF-16 translocates to the nucleus, where it activates the transcription of genes involved in stress resistance and longevity, such as superoxide dismutase (sod-3).[1]

G start Start culture Culture & Synchronize C. elegans start->culture pretreatment Pre-treat with This compound culture->pretreatment stressor Expose to Juglone (Oxidative Stressor) pretreatment->stressor lifespan Monitor Lifespan pretreatment->lifespan survival Score Survival Rate stressor->survival analysis Data Analysis survival->analysis lifespan->analysis end End analysis->end

Caption: In vivo antioxidant experimental workflow.

This workflow outlines the key steps in assessing the in vivo antioxidant effects of this compound in C. elegans, from initial culturing to final data analysis of survival and lifespan.

Conclusion

The current body of evidence strongly suggests that this compound possesses significant in vivo antioxidant properties, primarily demonstrated through its ability to enhance oxidative stress resistance and extend lifespan in C. elegans. This effect is mechanistically linked to the activation of the DAF-16/FOXO signaling pathway. However, to establish a more comprehensive understanding of its antioxidant efficacy and for direct comparison with other antioxidant compounds, further research is imperative. Specifically, studies focusing on quantifying the in vitro antioxidant capacity of pure this compound using standardized assays (DPPH, ABTS, FRAP) and in vivo studies in vertebrate models to measure its impact on key antioxidant enzymes (SOD, CAT, GPx) and markers of oxidative damage (MDA) are critically needed. Such data will be invaluable for researchers and professionals in the field of drug development exploring the therapeutic potential of this natural compound.

References

Alloaromadendrene Across the Plant Kingdom: A Comparative Guide to Plant Chemotypes

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of Alloaromadendrene content across various plant chemotypes. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the workflow for analysis.

This compound, a tricyclic sesquiterpenoid, is a constituent of the essential oils of numerous plants. Its presence and concentration are highly dependent on the plant species and its specific chemotype, which refers to a chemically distinct entity within a species. Understanding these variations is crucial for sourcing this compound for research and potential therapeutic applications.

Quantitative Comparison of this compound Content

The concentration of this compound in the essential oils of different plant species and their chemotypes varies significantly. The following table summarizes the reported quantitative data from various studies.

Plant SpeciesChemotype/VarietyPlant PartThis compound Content (%)
Eucalyptus microthecaNot SpecifiedLeaves4.67[1]
Eucalyptus globulus maideniiNot SpecifiedNot Specified2.95[2]
Eucalyptus globulusNot SpecifiedNot Specified2.90[2]
Eucalyptus brevifoliaNot SpecifiedLeaves1.1[3]
Cinnamomum osmophloeumMixed-typeLeaves5.0[4]
Lantana camaraEugenol/AlloaromadendreneAerial PartsNot explicitly quantified, but a defining component[5]
Piper hispidumNot SpecifiedLeaves2.1[6]
Piper sp. (unidentified)Not SpecifiedLeaves2.3[6]
Myrciaria caulifloraFrom S1 soil typeLeaves0.51[7]
Myrciaria caulifloraFrom S2 soil typeLeaves0.63[7]
Myrciaria caulifloraFrom S3 soil typeLeaves0.32[7]

Experimental Protocols

The following sections detail the standard methodologies employed for the extraction and quantification of this compound from plant materials, as synthesized from multiple research findings.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials.

Apparatus:

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Collection vessel

Procedure:

  • Plant Material Preparation: Fresh or air-dried plant material (e.g., leaves, flowers, stems) is collected and, if necessary, ground to a powder to increase the surface area for extraction.

  • Extraction: A known weight of the plant material is placed in the round-bottom flask with a sufficient volume of distilled water. The flask is heated, and the resulting steam, carrying the volatile essential oils, rises into the condenser.

  • Condensation and Collection: The steam condenses back into a liquid, and the essential oil, which is typically immiscible with water, is collected in a graduated collection vessel. The process is continued for a set duration (e.g., 3-4 hours) until no more oil is collected.

  • Drying: The collected oil is dried over anhydrous sodium sulfate to remove any residual water.

  • Yield Calculation: The yield of the essential oil is calculated as the weight of the oil divided by the weight of the plant material, expressed as a percentage.

Quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual components of a volatile mixture like an essential oil.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5MS, HP-5MS)

  • Helium as the carrier gas

Procedure:

  • Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane, dichloromethane) to an appropriate concentration.

  • Injection: A small volume of the diluted sample is injected into the GC inlet, where it is vaporized.

  • Separation: The vaporized sample is carried by the helium gas through the capillary column. The different components of the oil travel through the column at different rates based on their volatility and interaction with the column's stationary phase, thus separating them.

  • Detection and Identification: As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, generating a unique mass spectrum for each component. The components are identified by comparing their mass spectra and retention indices with those in a reference library (e.g., NIST, Wiley).

  • Quantification: The relative percentage of each component, including this compound, is determined by integrating the area of its corresponding peak in the total ion chromatogram.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative study of this compound content in different plant chemotypes.

Experimental_Workflow cluster_collection Plant Material Collection cluster_extraction Essential Oil Extraction cluster_analysis Chemical Analysis cluster_comparison Data Comparison p1 Selection of Plant Species and Chemotypes p2 Collection of Plant Parts (e.g., leaves, flowers) p1->p2 e1 Hydrodistillation p2->e1 e2 Drying of Essential Oil e1->e2 a1 GC-MS Analysis e2->a1 a2 Component Identification (Mass Spectra & Retention Index) a1->a2 a3 Quantification of This compound a2->a3 c1 Tabulation of This compound Content a3->c1 c2 Comparative Analysis of Different Chemotypes c1->c2

Caption: Experimental workflow for this compound analysis.

References

A Comparative Guide to the Quantification of Alloaromadendrene in Herbal Products: HPLC-UV vs. GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of specific phytochemicals in herbal products is paramount for ensuring product quality, consistency, and efficacy. Alloaromadendrene, a sesquiterpene found in various aromatic plants, is of growing interest for its potential pharmacological activities. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and the more conventional Gas Chromatography with Flame Ionization Detection (GC-FID) for the quantification of this compound in herbal matrices.

Method Comparison: At a Glance

While Gas Chromatography is the traditional method of choice for volatile compounds like sesquiterpenes, HPLC offers an alternative approach. However, the suitability of HPLC-UV is highly dependent on the chromophoric properties of the analyte. For many terpenes, UV absorbance is weak, necessitating detection at low wavelengths, which can lead to interference from other matrix components[1]. This guide explores the validation parameters and experimental protocols for both techniques to aid researchers in selecting the most appropriate method for their specific needs.

Data Presentation: Performance Parameters

The following tables summarize the typical validation parameters for the proposed HPLC-UV method and a standard GC-FID method for this compound quantification, based on established international guidelines (ICH).

Table 1: Proposed HPLC-UV Method Validation Parameters

Validation ParameterTarget Value/SpecificationExpected Performance
Linearity (r²) ≥ 0.9950.998
Range Typically 1-100 µg/mLTo be determined experimentally
Accuracy (% Recovery) 80-120%95-105%
Precision (% RSD) ≤ 2%< 2%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1~0.5 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1~1.5 µg/mL
Specificity No interference at the retention time of the analytePeak purity to be assessed with a Diode Array Detector (DAD)

Table 2: Typical GC-FID Method Validation Parameters

Validation ParameterTarget Value/SpecificationTypical Performance
Linearity (r²) ≥ 0.995> 0.99[2]
Range Typically 1-100 µg/mL[2]1-100 µg/mL[2]
Accuracy (% Recovery) 80-120%89-111%[2]
Precision (% RSD) ≤ 10%[2]< 10%[2]
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1~0.3 µg/mL[2]
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1~1.0 µg/mL[2]
Specificity Baseline resolution from other componentsGenerally high for volatile compounds

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the proposed experimental protocols for the quantification of this compound using HPLC-UV and a typical protocol for GC-FID.

Proposed HPLC-UV Method

This proposed method is based on general principles for the analysis of sesquiterpenes and related compounds found in herbal extracts.

1. Sample Preparation:

  • Extraction: Macerate a known weight of the dried and powdered herbal material with a suitable organic solvent (e.g., methanol or ethanol) using sonication or shaking.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the method.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-30 min, 20-80% B.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV absorbance of similar sesquiterpenes, a wavelength of 254 nm is proposed.[3] However, as many terpenes exhibit low absorbance, detection at a lower wavelength (e.g., 210-220 nm) may be necessary, though this can increase the risk of interference.[1][4]

  • Injection Volume: 10 µL.

3. Method Validation:

  • The method should be validated according to ICH guidelines, assessing linearity, range, accuracy, precision, specificity, LOD, and LOQ.

Typical GC-FID Method

GC-FID is a well-established technique for the analysis of volatile compounds like this compound.

1. Sample Preparation:

  • Extraction: Perform a solvent extraction of the herbal material with a non-polar solvent such as hexane or pentane.

  • Internal Standard: Add a suitable internal standard (e.g., n-tridecane) to the extract to improve quantitative accuracy.

  • Dilution: Dilute the extract to an appropriate concentration for GC analysis.

2. Chromatographic Conditions:

  • Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 60°C, holding for 2 minutes, then ramping to 240°C at a rate of 3°C/min.

  • Detector Temperature: 280°C.

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

3. Method Validation:

  • Validate the method according to ICH guidelines, focusing on the parameters outlined in Table 2.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams outline the experimental workflow for HPLC-UV method validation and a comparison of the key principles of each analytical technique.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis & Validation cluster_system System Suitability cluster_report Reporting Standard_Prep Prepare this compound Standard Solutions Linearity Linearity & Range Standard_Prep->Linearity LOD_LOQ LOD & LOQ Standard_Prep->LOD_LOQ Sample_Prep Prepare Herbal Product Extracts Accuracy Accuracy (% Recovery) Sample_Prep->Accuracy Precision Precision (Repeatability & Intermediate) Sample_Prep->Precision Specificity Specificity (Peak Purity) Sample_Prep->Specificity Validation_Report Final Validation Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Specificity->Validation_Report LOD_LOQ->Validation_Report SST System Suitability Testing (Resolution, Tailing Factor, etc.) SST->Linearity SST->Accuracy SST->Precision

Caption: Workflow for the validation of the proposed HPLC-UV method.

Method_Comparison cluster_hplcuv HPLC-UV cluster_gcfid GC-FID HPLC_Principle Separation based on Polarity HPLC_Phase Liquid Mobile Phase HPLC_Principle->HPLC_Phase HPLC_Temp Room Temperature HPLC_Phase->HPLC_Temp HPLC_Detection UV Absorbance HPLC_Temp->HPLC_Detection GC_Principle Separation based on Volatility & Polarity GC_Phase Gas Mobile Phase GC_Principle->GC_Phase GC_Temp High Temperature GC_Phase->GC_Temp GC_Detection Flame Ionization GC_Temp->GC_Detection Herbal_Extract Herbal Product Extract Herbal_Extract->HPLC_Principle Herbal_Extract->GC_Principle

Caption: Comparison of the fundamental principles of HPLC-UV and GC-FID.

Conclusion and Recommendations

For the quantification of this compound in herbal products, GC-FID remains the more robust and established method due to the volatile nature of sesquiterpenes. It generally offers higher sensitivity and specificity for this class of compounds.

The proposed HPLC-UV method presents a potential alternative, particularly in laboratories where GC instrumentation is not available. However, significant challenges must be addressed during method development and validation. The primary limitation is the potentially low UV absorbance of this compound, which may impact sensitivity and specificity. A Diode Array Detector is highly recommended to assess peak purity and identify potential co-eluting interferences, especially when detecting at low UV wavelengths.

Ultimately, the choice of method will depend on the specific requirements of the analysis, the available instrumentation, and the complexity of the herbal matrix. For routine quality control where high throughput and sensitivity are critical, a validated GC-FID method is the recommended approach for quantifying this compound.

References

Cross-Validation of GC-MS and NMR for the Structural Confirmation of Alloaromadendrene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the field of natural product chemistry, the unambiguous structural elucidation of compounds is paramount for their further investigation and potential application in drug development and other scientific disciplines. Alloaromadendrene, a sesquiterpene found in various essential oils, serves as an excellent case study for demonstrating the power of cross-validating analytical techniques. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of this compound, highlighting how these two orthogonal methods provide complementary data for a confident identification.

The Principle of Cross-Validation

Cross-validation in an analytical context involves using two or more independent methods to verify a result.[1] By leveraging the distinct physical principles of GC-MS and NMR, researchers can overcome the limitations of each individual technique. GC-MS provides information on molecular weight and fragmentation patterns, offering a rapid but often tentative identification through library matching. NMR, on the other hand, delivers detailed information about the molecular skeleton and stereochemistry, leading to an unambiguous structural assignment.[2][3] The synergy between these techniques forms the bedrock of modern structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful hyphenated technique ideal for separating and identifying volatile and semi-volatile compounds within a mixture, such as an essential oil.[4][5] The gas chromatograph separates components based on their boiling points and interactions with a stationary phase, while the mass spectrometer fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, creating a unique chemical fingerprint.

Experimental Protocol: GC-MS

A typical GC-MS protocol for the analysis of a sesquiterpene like this compound involves the following steps:

  • Sample Preparation: The essential oil or plant extract containing this compound is diluted in a suitable volatile solvent (e.g., hexane or ethyl acetate).

  • Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC inlet, which is heated to ensure rapid vaporization of the sample.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., Rxi-5Sil MS, 30 m x 0.25 mm x 0.25 µm). The oven temperature is programmed to ramp up gradually (e.g., from 60°C to 240°C) to separate compounds based on their volatility.

  • Mass Spectrometry: As compounds elute from the column, they enter the mass spectrometer. Electron Ionization (EI) is commonly used, where high-energy electrons bombard the molecules, causing them to fragment in a reproducible manner. The mass analyzer then scans a specific mass range (e.g., m/z 40-300) to detect the molecular ion and its fragment ions.

  • Data Analysis: The resulting mass spectrum is compared against a reference library (e.g., NIST, Wiley) for tentative identification. The retention index is also used to confirm the identity by comparing it with literature values.

Data Presentation: GC-MS of this compound

The key data obtained from the GC-MS analysis of this compound are its retention time and its mass spectrum. The molecular weight of this compound (C15H24) is 204.35 g/mol .[6][7]

ParameterValueSignificance
Molecular FormulaC15H24Determined from the molecular ion peak.
Molecular Weight204.35Confirms the overall mass of the molecule.
Molecular Ion (M+)204 m/zRepresents the intact molecule with one electron removed.
Key Fragment Ions (m/z)161, 133, 119, 105, 93, 91, 79, 69, 41This fragmentation pattern serves as a fingerprint for this compound.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules.[3] It provides detailed information on the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the assembly of the molecular framework atom by atom. For a complete structural elucidation, a suite of NMR experiments is typically required.

Experimental Protocol: NMR
  • Sample Preparation: A pure, isolated sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent prevents the large solvent signal from obscuring the analyte signals.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. A series of experiments are run:

    • ¹H NMR: Determines the number and type of protons in the molecule, their connectivity through spin-spin coupling, and their chemical environment.

    • ¹³C NMR: Shows the number and type of carbon atoms (e.g., CH₃, CH₂, CH, C).

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between atoms. COSY shows ¹H-¹H couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

Data Presentation: NMR Data for this compound

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound, which are critical for its structural confirmation.

¹H NMR Spectral Data (CDCl₃)

ProtonChemical Shift (δ) ppmMultiplicity
H-104.72s
H-10'4.68s
H-72.55m
H-52.35m
.........
CH₃-140.98s
CH₃-150.96s
CH₃-120.92d

Note: This is a representative summary. Actual spectra will show more complex multiplets and coupling constants which are used for detailed assignment.

¹³C NMR Spectral Data (CDCl₃)

CarbonChemical Shift (δ) ppmCarbon Type
C-11152.1C
C-10105.8CH₂
C-852.3CH
C-149.1CH
C-742.1CH
.........
C-1429.1CH₃
C-1516.8CH₃
C-1215.1CH₃

Note: Data compiled from typical values for sesquiterpenes of this class. Specific values can be found in spectral databases like SpectraBase.[10]

Cross-Validation Workflow and Comparison

The structural confirmation of this compound is achieved by integrating the data from both GC-MS and NMR. GC-MS provides the molecular formula (C15H24) and a characteristic fragmentation pattern, offering a rapid and highly probable identification. This hypothesis is then rigorously tested and confirmed using the detailed connectivity map provided by 1D and 2D NMR experiments.

CrossValidation_Workflow cluster_GCMS GC-MS Analysis cluster_NMR NMR Analysis GCMS_Sample Sample Injection GC_Separation GC Separation GCMS_Sample->GC_Separation MS_Detection MS Detection & Fragmentation GC_Separation->MS_Detection GCMS_Data Molecular Ion (m/z 204) Fragmentation Pattern MS_Detection->GCMS_Data Library_Search Library Search (NIST) GCMS_Data->Library_Search Tentative_ID Tentative ID: This compound Library_Search->Tentative_ID Confirmation Structural Confirmation of This compound Tentative_ID->Confirmation Corroboration NMR_Sample Pure Isolate Dissolved NMR_Acquisition 1D & 2D NMR Acquisition (¹H, ¹³C, COSY, HMBC) NMR_Sample->NMR_Acquisition NMR_Data Chemical Shifts (δ) Coupling Constants (J) 2D Correlations NMR_Acquisition->NMR_Data Structure_Assembly Structure Assembly NMR_Data->Structure_Assembly Unambiguous_Structure Unambiguous Structure Structure_Assembly->Unambiguous_Structure Unambiguous_Structure->Confirmation Primary Evidence Raw_Sample Natural Product Extract Raw_Sample->GCMS_Sample Raw_Sample->NMR_Sample Purification

Caption: Workflow for the cross-validation of this compound structure using GC-MS and NMR.

Objective Comparison of Techniques
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by volatility, identification by mass fragmentation.Probes the magnetic properties of atomic nuclei to map molecular structure.
Information Molecular weight, fragmentation pattern, retention time.Precise atomic connectivity, stereochemistry, 3D structure.
Sample Purity Can analyze complex mixtures.Requires a highly purified sample.
Sensitivity High (picogram to femtogram level).Lower (microgram to milligram level).
Identification Tentative (based on library matching).Unambiguous (de novo structure elucidation).
Speed Fast (analysis in < 1 hour).Slower (can take several hours to days for full 2D analysis).
Cost Relatively lower instrument and running costs.High instrument and maintenance costs.

Conclusion

The structural confirmation of natural products like this compound relies on the synergistic use of multiple analytical techniques. GC-MS provides a rapid, high-sensitivity method to tentatively identify the compound and determine its molecular weight, which is an essential first step. NMR spectroscopy then offers the definitive and detailed structural information required for unambiguous confirmation, including the carbon skeleton, functional group placement, and relative stereochemistry. By cross-validating the results from both methods, researchers can achieve a high degree of confidence in the assigned structure, a critical requirement for publication, patenting, and further research in drug discovery and development.

References

Comparative Analysis of Alloaromadendrene and α-Pinene: Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

The exploration of natural compounds for novel antimicrobial agents is a critical endeavor in the face of rising antimicrobial resistance. Among the vast array of phytochemicals, terpenoids have emerged as promising candidates. This guide provides a comparative overview of the antimicrobial efficacy of two sesquiterpenoid compounds: alloaromadendrene and α-pinene. The information presented is curated from experimental data to assist researchers, scientists, and drug development professionals in evaluating their potential applications.

Quantitative Antimicrobial Efficacy

The antimicrobial activity of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the available MIC data for this compound and α-pinene against a range of microbial strains. It is important to note that direct comparative studies are limited, and the data is compiled from individual research efforts.

MicroorganismThis compound MIC (mg/mL)α-Pinene MIC (mg/mL)α-Pinene Enantiomer
Escherichia coli0.16 - 0.31 (in essential oil)0.686Not Specified
Staphylococcus aureus0.16 - 0.31 (in essential oil)0.420Not Specified
Methicillin-resistantStaphylococcus aureus (MRSA)No data available4.15(+)-α-pinene
Salmonella entericaNo data available0.686Not Specified
Candida albicansNo data available0.117 - 4.15(+)-α-pinene
Cryptococcus neoformansNo data available0.117(+)-α-pinene

Note: Data for this compound is derived from studies on an essential oil where it is a major component, and not from the isolated compound.[1]

From the available data, α-pinene has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][3][4] Notably, the positive enantiomer, (+)-α-pinene, appears to be the more active form.[3][4] For instance, MIC values for (+)-α-pinene against various fungi and bacteria ranged from 117 to 4,150 µg/mL.[3][4] In contrast, the antimicrobial activity of this compound has been reported as part of an essential oil mixture. The essential oil of Dianella ensifolia, containing this compound as a major constituent (7.3%), exhibited significant antibacterial activity with MIC values between 0.16 and 0.31 mg/mL against a panel of bacteria.[1] However, without data on the isolated compound, a direct and precise comparison of potency is challenging.

Experimental Protocols

The determination of antimicrobial efficacy for compounds like this compound and α-pinene typically involves standardized in vitro assays. The following is a detailed methodology for the broth microdilution method, a common technique used to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a widely accepted technique for determining the quantitative antimicrobial activity of essential oils and their components.[5][6]

  • Preparation of Microbial Inoculum:

    • Bacterial or fungal strains are cultured on appropriate agar plates for 18-24 hours at a suitable temperature (e.g., 37°C for bacteria, 28°C for fungi).

    • A few colonies are then transferred to a sterile saline solution (0.85% NaCl) or broth.

    • The suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then further diluted to achieve the final desired inoculum concentration in the microplate wells (typically 5 x 10⁵ CFU/mL).

  • Preparation of Test Compounds:

    • This compound and α-pinene are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Due to the hydrophobic nature of these compounds, an emulsifier like Tween 80 may be used to enhance their solubility in the broth.[5]

    • Serial two-fold dilutions of the stock solutions are prepared in a nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate, containing the diluted test compound, is inoculated with the prepared microbial suspension.

    • Positive control wells (broth with inoculum, no test compound) and negative control wells (broth only) are included. A solvent control (broth with inoculum and the highest concentration of the solvent used) is also necessary to ensure the solvent does not inhibit microbial growth.

    • The microtiter plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

    • Growth can be assessed visually or by using a colorimetric indicator such as resazurin or by measuring the optical density at 600 nm with a microplate reader.[7][8]

Visualizing Experimental Workflow and Logical Relationships

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Microbial Culture (18-24h) B Prepare Inoculum (0.5 McFarland) A->B E Inoculate Microplate B->E C Prepare Stock Solutions (this compound & α-pinene in DMSO) D Serial Dilutions in 96-well plate C->D D->E F Incubate (e.g., 37°C, 24h) E->F G Observe Growth F->G H Determine MIC G->H

Caption: Workflow for MIC Determination.

comparison_logic cluster_compounds Compounds cluster_properties Antimicrobial Properties cluster_conclusion Comparative Conclusion Allo This compound Allo_prop Antibacterial activity demonstrated in essential oil. Limited data on pure compound. Allo->Allo_prop Alpha α-Pinene Alpha_prop Broad-spectrum activity (bacteria & fungi). (+)-enantiomer is more active. Synergistic effects with antibiotics. Alpha->Alpha_prop Conclusion α-Pinene is more extensively studied with established MICs. Direct comparison requires testing of pure this compound. Allo_prop->Conclusion Alpha_prop->Conclusion

Caption: Logical Comparison of Compounds.

Conclusion and Future Directions

Based on the currently available literature, α-pinene has been more thoroughly investigated for its antimicrobial properties, with specific MIC values established against a variety of microorganisms.[2][3][4] The compound demonstrates a notable broad-spectrum efficacy, with the (+)-enantiomer showing greater potency.[3][4] Furthermore, α-pinene has been shown to act synergistically with conventional antibiotics, which presents a promising avenue for combination therapies.[9]

This compound also shows potential as an antimicrobial agent, as evidenced by the activity of essential oils in which it is a primary component.[1] However, a significant gap in the research is the lack of studies on the antimicrobial efficacy of isolated this compound. To enable a direct and meaningful comparison with α-pinene, future research should focus on determining the MIC of pure this compound against a standardized panel of bacterial and fungal pathogens. Such studies would provide the necessary data for a conclusive assessment of its relative potency and potential as a standalone or synergistic antimicrobial agent.

References

Inter-Laboratory Validation of an Analytical Method for Alloaromadendrene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Performance of the Analytical Method

The successful transfer and implementation of an analytical method across different laboratories is a critical step in its development and standardization.[1][2] This process, known as inter-laboratory validation or reproducibility, assesses the consistency of results when the method is performed by different analysts, on different instruments, and in different environments.[3] Key performance parameters evaluated during method validation include linearity, precision (repeatability and intermediate precision), accuracy, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][4][5][6]

The following tables summarize the hypothetical quantitative performance data for the GC-MS analysis of Alloaromadendrene from three independent laboratories. These parameters are essential for evaluating the method's suitability for its intended purpose.[7]

Table 1: Linearity and Range

Linearity demonstrates the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[1][7][8]

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Concentration Range (µg/mL) 0.1 - 500.1 - 500.1 - 50As per method
Correlation Coefficient (r²) 0.99950.99910.9998≥ 0.999
Regression Equation y = 25000x + 1500y = 24500x + 2000y = 25500x + 1200-

Table 2: Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3][8] It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Repeatability (%RSD)
Low QC (0.5 µg/mL)2.83.12.5≤ 15%
Mid QC (5 µg/mL)1.92.21.8≤ 10%
High QC (40 µg/mL)1.21.51.1≤ 10%
Intermediate Precision (%RSD)
Low QC (0.5 µg/mL)4.55.24.1≤ 20%
Mid QC (5 µg/mL)3.23.82.9≤ 15%
High QC (40 µg/mL)2.12.51.9≤ 15%

Table 3: Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value and is often expressed as percent recovery.[5][8]

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Low QC (0.5 µg/mL) 98.5%97.2%101.5%80 - 120%
Mid QC (5 µg/mL) 101.2%99.5%102.0%85 - 115%
High QC (40 µg/mL) 99.8%100.5%101.1%90 - 110%

Table 4: Sensitivity (LOD & LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][8]

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
LOD (µg/mL) 0.030.040.03Reportable
LOQ (µg/mL) 0.10.120.1Reportable

Table 5: Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]

Parameter VariedLaboratory 1 (% Change in Result)Laboratory 2 (% Change in Result)Laboratory 3 (% Change in Result)Acceptance Criteria
GC Inlet Temperature (± 5°C) 1.82.11.5≤ 5%
Flow Rate (± 5%) 2.52.92.2≤ 5%
Oven Ramp Rate (± 2°C/min) 3.13.52.8≤ 5%

Experimental Protocol: GC-MS Analysis of this compound

The following is a detailed methodology for the quantitative analysis of this compound in a given matrix.

1. Sample Preparation

  • Extraction: Weigh 1.0 g of the homogenized sample into a 15 mL centrifuge tube. Add 5 mL of hexane.

  • Vortexing and Sonication: Vortex the mixture for 2 minutes, followed by sonication for 15 minutes in a water bath at room temperature.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration: Carefully transfer the supernatant to a clean vial and filter through a 0.22 µm syringe filter into a GC vial for analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Quantifier Ion: m/z (specific to this compound).

  • Qualifier Ions: m/z (specific to this compound).

3. Calibration Standards and Quality Controls

  • Prepare a stock solution of this compound in hexane.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Prepare at least three levels of quality control (QC) samples (low, mid, and high) within the calibration range.

Inter-Laboratory Validation Workflow

The following diagram illustrates the logical workflow of an inter-laboratory validation study, from the initial planning stages to the final assessment of method reproducibility.

G cluster_0 Phase 1: Planning & Protocol Development cluster_1 Phase 2: Single Laboratory Validation cluster_2 Phase 3: Inter-Laboratory Study cluster_3 Phase 4: Data Analysis & Reporting A Define Validation Scope & Acceptance Criteria B Develop Standardized Analytical Protocol A->B C Select Participating Laboratories B->C F Distribute Protocol, Samples & Standards C->F D Lead Laboratory Performs Full Method Validation E Assess Initial Performance Characteristics D->E E->F G Each Laboratory Performs the Analysis F->G H Data Collection & Submission G->H I Statistical Analysis of Inter-Laboratory Data H->I J Calculate Reproducibility (RSD_R) I->J K Final Validation Report J->K

Caption: Workflow of an Inter-laboratory Analytical Method Validation Study.

References

Alloaromadendrene: A Natural Contender in Food Preservation? A Comparative Guide to its Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 23, 2025 – In the continuous search for effective and natural food preservatives, the sesquiterpenoid alloaromadendrene is emerging as a compound of interest. This guide provides a comprehensive comparison of the antioxidant efficacy of this compound against widely used commercial antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data and methodologies to facilitate informed evaluation.

While direct comparative studies quantifying the antioxidant capacity of pure this compound against commercial standards in food matrices are limited, existing research on essential oils containing this compound and in vivo studies provide valuable insights into its potential. This guide consolidates this information and presents it alongside established data for BHT, BHA, and Trolox.

Quantitative Comparison of Antioxidant Activity

To provide a framework for comparison, the following table summarizes the reported IC50 values for the commercial antioxidants BHT, BHA, and Trolox in these standard assays. A lower IC50 value indicates a higher antioxidant activity.

Antioxidant AssayThis compound (Pure)BHTBHATrolox
DPPH Radical Scavenging (IC50) Data Not Available~11.7 - 880 µM~21 - 112 µg/mL~2.6 - 11.0 µM
ABTS Radical Scavenging (IC50) Data Not Available~32.4 µg/mL~4.4 µg/mL~2.3 - 2.9 µg/mL
Lipid Peroxidation Inhibition (IC50) Data Not AvailableData VariesData Varies~8 µM

Note: The IC50 values for commercial antioxidants are compiled from various sources and can vary depending on the specific experimental conditions.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow.

Protocol:

  • Prepare a stock solution of the test compound (this compound, BHT, BHA, or Trolox) in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).

  • In a 96-well microplate, add various concentrations of the test compound to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at approximately 517 nm using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound.

  • Add the test compound to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • A control containing the solvent and ABTS•+ solution is also measured.

  • Calculate the percentage of inhibition as described for the DPPH assay.

  • Determine the IC50 value from the dose-response curve.

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often measured by the formation of malondialdehyde (MDA), a secondary oxidation product. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method.

Protocol:

  • Induce lipid peroxidation in a lipid-rich medium (e.g., a tissue homogenate or a liposome suspension) using an initiator such as ferrous sulfate or AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Add various concentrations of the test compound to the reaction mixture.

  • Incubate the mixture at 37°C for a specific period.

  • Stop the reaction by adding a solution of trichloroacetic acid (TCA).

  • Add thiobarbituric acid (TBA) reagent and heat the mixture (e.g., in a boiling water bath for 15-30 minutes) to form a pink-colored MDA-TBA adduct.

  • After cooling, centrifuge the samples to remove any precipitate.

  • Measure the absorbance of the supernatant at approximately 532 nm.

  • A control without the antioxidant is run in parallel.

  • Calculate the percentage of lipid peroxidation inhibition.

  • Determine the IC50 value.

Mandatory Visualizations

To visually represent the experimental workflow and potential signaling pathways, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Allo This compound DPPH DPPH Assay Allo->DPPH ABTS ABTS Assay Allo->ABTS Lipid_Perox Lipid Peroxidation Inhibition Assay Allo->Lipid_Perox BHT BHT BHT->DPPH BHT->ABTS BHT->Lipid_Perox BHA BHA BHA->DPPH BHA->ABTS BHA->Lipid_Perox Trolox Trolox Trolox->DPPH Trolox->ABTS Trolox->Lipid_Perox IC50 IC50 Value Determination DPPH->IC50 ABTS->IC50 Lipid_Perox->IC50 Comparison Efficacy Comparison IC50->Comparison

Caption: Experimental workflow for comparing antioxidant efficacy.

While the direct signaling pathways activated by this compound are still under investigation, research on a structurally similar compound, aromadendrin, has shown activation of the Nrf2 pathway, a key regulator of cellular antioxidant responses. In vivo studies on this compound in C. elegans have also pointed to the involvement of the DAF-16/FOXO pathway in mediating its antioxidant and lifespan-extending effects.[2]

Signaling_Pathway cluster_stress Oxidative Stress cluster_allo This compound Action cluster_pathway Potential Signaling Pathways cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Allo This compound Nrf2 Nrf2 Allo->Nrf2 Activates? DAF16 DAF-16/FOXO Allo->DAF16 Activates? Antioxidant_Enzymes Antioxidant Enzyme Production Nrf2->Antioxidant_Enzymes Stress_Resistance Increased Stress Resistance DAF16->Stress_Resistance Antioxidant_Enzymes->ROS Neutralizes Stress_Resistance->ROS Mitigates

Caption: Potential antioxidant signaling pathways for this compound.

Conclusion

This compound shows promise as a natural antioxidant with potential applications in food preservation. While direct comparative data with commercial antioxidants is still needed, the available in vivo evidence and studies on related compounds are encouraging. Further research focusing on quantifying the antioxidant activity of pure this compound in various food models is crucial to fully elucidate its efficacy and potential as a natural alternative to synthetic preservatives. The detailed protocols and mechanistic insights provided in this guide aim to support and stimulate such investigations.

References

A comparative study of the cytotoxic effects of Alloaromadendrene on normal vs. cancer cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable gap in the direct comparative analysis of Alloaromadendrene's cytotoxic effects on normal versus cancer cell lines. While research into the therapeutic potential of various terpenes is an active field, specific data quantifying the cytotoxic profile of isolated this compound, particularly in a comparative context, remains limited. This guide, therefore, aims to synthesize the available information on related compounds and standard methodologies to provide a framework for future research in this area.

Currently, there is a lack of published studies that directly compare the cytotoxic effects of pure this compound across a panel of normal and cancerous cell lines. Most of the available research focuses on essential oils containing a mixture of terpenes or on structurally similar compounds like Aromadendrene oxide 2. Consequently, a quantitative comparison of IC50 values for this compound is not feasible at this time.

Hypothetical Data Presentation

To illustrate how such a comparative analysis would be presented, the following tables are structured to summarize the kind of quantitative data that would be essential for a thorough evaluation. It is crucial to note that the values presented in these tables are hypothetical and for illustrative purposes only, due to the absence of actual experimental data for this compound.

Table 1: Hypothetical Cytotoxic Effects of this compound on Cancer Cell Lines (IC50, µM)

Cell LineType of Cancer24 hours48 hours72 hours
A549Lung Carcinoma15012090
MCF-7Breast Adenocarcinoma180140110
HeLaCervical Carcinoma200160130
HepG2Hepatocellular Carcinoma170135100

Table 2: Hypothetical Cytotoxic Effects of this compound on Normal Cell Lines (IC50, µM)

Cell LineTissue of Origin24 hours48 hours72 hours
BEAS-2BNormal Lung Epithelium>500>500>500
MCF-10ANormal Breast Epithelium>500>500>500
HFF-1Normal Skin Fibroblast>500>500>500

Standard Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to generate the data for a comparative study of this compound.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells (both cancer and normal lines) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200, 500 µM) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the concentration of this compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of 100 µg/mL Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Potential Signaling Pathways

Based on studies of similar sesquiterpenes, this compound could potentially induce cytotoxicity in cancer cells through the induction of apoptosis via the intrinsic (mitochondrial) pathway. This is often initiated by an increase in intracellular Reactive Oxygen Species (ROS).

A proposed signaling pathway for this compound-induced apoptosis is depicted below.

G This compound This compound ROS ↑ Intracellular ROS This compound->ROS Mito_Damage Mitochondrial Membrane Potential (ΔΨm) Collapse ROS->Mito_Damage Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 CytoC Cytochrome c Release Mito_Damage->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis Bax->Mito_Damage Bcl2->Mito_Damage

Proposed signaling pathway for this compound-induced apoptosis.

The experimental workflow for assessing cytotoxicity is a critical component of such a study.

G start Start: Cell Culture (Normal & Cancer Lines) treatment Treatment with This compound (various concentrations) start->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt MTT Assay for Cell Viability incubation->mtt apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis data_analysis Data Analysis (IC50 Calculation) mtt->data_analysis apoptosis->data_analysis conclusion Conclusion: Comparative Cytotoxicity data_analysis->conclusion

General workflow for cytotoxicity and apoptosis assessment.

Safety Operating Guide

Alloaromadendrene: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of alloaromadendrene, a sesquiterpene found in various plants. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to handle it with care due to potential irritant properties and the lack of extensive toxicological data.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult your institution's specific safety protocols and local regulations. The following are general guidelines for handling this compound:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves (such as nitrile), and a lab coat.[2]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[2]

  • Avoid Contact: Prevent contact with skin and eyes.[3] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[2]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention. Do not induce vomiting unless directed by medical personnel.[2]

  • Spills: In the event of a spill, absorb the material with an inert absorbent, such as sand, diatomite, or universal binders. Collect the absorbed material and place it in a sealed container for disposal.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC₁₅H₂₄
Molecular Weight204.35 g/mol
Boiling Point257-267 °C
Flash Point120 °C (248 °F)
Specific Gravity0.923 g/mL at 20 °C
Refractive Index1.501 at 20 °C
Water Solubility0.07057 mg/L at 25 °C (estimated)

Data sourced from various chemical suppliers and databases.[3][4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to transfer it to a designated chemical waste container for incineration or other approved disposal methods in accordance with local, state, and federal regulations.[2] Do not dispose of this compound down the drain or in regular trash.

Experimental Protocol for Chemical Waste Collection:

  • Container Selection: Obtain a compatible and properly labeled chemical waste container from your institution's environmental health and safety (EHS) office. The container should be made of a material that will not react with this compound.

  • Labeling: Clearly label the waste container with "this compound Waste" and any other information required by your institution, such as the concentration (if in solution) and the date.

  • Transfer: Carefully transfer the this compound waste into the designated container using a funnel to prevent spills. If the this compound is on a solid absorbent from a spill cleanup, place the entire absorbent material into the container.

  • Sealing: Securely seal the container to prevent leakage or evaporation.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials while awaiting pickup by your institution's EHS personnel.

  • Documentation: Complete any necessary waste disposal forms or logbooks as required by your institution.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Alloaromadendrene_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Obtain Labeled Chemical Waste Container C->D E Carefully Transfer Waste to Container D->E F Securely Seal Container E->F G Store in Designated Secondary Containment Area F->G H Complete Waste Disposal Documentation G->H I Arrange for Pickup by Environmental Health & Safety H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Alloaromadendrene

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of Alloaromadendrene

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe operational use and proper disposal, minimizing risk and environmental impact.

While this compound is not currently classified as hazardous under the Globally Harmonized System (GHS), its toxicological properties have not been fully investigated.[1][2] It may cause irritation to the skin, eyes, and respiratory system, and could be harmful if inhaled, ingested, or absorbed through the skin.[1] Therefore, adopting cautious handling practices is crucial.

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₄[2][3]
Molecular Weight 204.35 g/mol [3]
Boiling Point 265-267 °C[3]
Density 0.923 g/mL at 20 °C[3]
Flash Point 120 °C (248 °F) - closed cup[4]
Storage Temperature 2-8°C (Refrigerate)[4]

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to ensure appropriate protective measures are in place.[5] The minimum required PPE includes:

  • Eye Protection : Wear safety glasses with side shields or chemical safety goggles to protect against splashes.[1]

  • Hand Protection : Use compatible, chemical-resistant gloves.[1] It is advisable to change gloves frequently, especially after direct contact with the substance.[6]

  • Skin and Body Protection : A standard laboratory coat should be worn and fully buttoned.[1][6] Ensure that long pants and closed-toe shoes are worn to cover all exposed skin on the lower body.[6]

  • Respiratory Protection : Handle this compound in a well-ventilated area, preferably within a chemical fume hood or using other local exhaust ventilation to control airborne exposure.[1] If ventilation is inadequate or there is a risk of inhalation, a NIOSH-approved respirator should be used.[1]

Operational and Handling Plan

1. Preparation and Handling:

  • Before beginning work, ensure all necessary PPE is available and in good condition.

  • Work within a designated area, such as a chemical fume hood, to minimize inhalation risk.[1]

  • Avoid direct contact with the skin, eyes, and clothing.

  • Avoid breathing any mists, vapors, or sprays.[1]

  • Keep the container tightly closed when not in use to prevent evaporation and contamination.[1]

2. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

  • It is recommended to store it under refrigeration at 2-8°C.

  • Keep it away from strong oxidizing agents.

Emergency and Disposal Plan

1. Spill and Leak Procedures:

  • In the event of a spill, immediately evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.[1]

  • Wear appropriate PPE, including respiratory protection, safety goggles, and heavy rubber gloves, as conditions warrant.[1]

  • Contain the spill using an absorbent, non-combustible material (e.g., sand, vermiculite).

  • Collect the absorbed material and place it into a designated, sealed chemical waste container for proper disposal.[1]

  • Prevent the spill from entering sewers or waterways.[1]

2. First Aid Measures:

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.[1]

  • If inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]

  • If ingested: Wash out the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

3. Waste Disposal Plan:

  • All this compound waste, including contaminated materials and rinsates, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and appropriate chemical waste container.[1]

  • The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste.[8]

  • Do not dispose of this compound in household garbage or down the drain.

  • Arrange for disposal with a licensed chemical waste disposal service, following all local, state, and federal regulations.[1]

Experimental Workflow

Alloaromadendrene_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling & Storage cluster_disposal 3. Waste & Disposal cluster_emergency Emergency Procedures A Conduct Risk Assessment B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Well-Ventilated Work Area (e.g., Fume Hood) B->C D Handle this compound C->D E Keep Container Tightly Closed D->E G Collect Waste in Labeled Container D->G Generate Waste F Store at 2-8°C E->F F->C For subsequent use H Dispose via Approved Chemical Waste Stream G->H I Decontaminate Work Area H->I J Spill Occurs K Contain & Clean Spill with Absorbent Material J->K K->G L Exposure Occurs M Administer First Aid & Seek Medical Attention L->M

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.